molecular formula C10H14O3 B12577725 Fistupyrone CAS No. 315193-05-6

Fistupyrone

Número de catálogo: B12577725
Número CAS: 315193-05-6
Peso molecular: 182.22 g/mol
Clave InChI: XBJDHJQNQRRFFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one is a chemical compound of interest in organic and medicinal chemistry research. As a derivative of the pyran-2-one scaffold, it serves as a versatile building block for the synthesis of more complex molecules . Pyran-2-one derivatives are investigated for their diverse biological activities and are commonly used in the development of novel pharmaceuticals and organic materials . Researchers utilize this core structure to create Schiff base ligands and other derivatives, which have applications in studying catalysis and biological mechanisms . This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols, as related compounds may cause skin, eye, or respiratory irritation . For specific data on this compound's purity, appearance, and spectral information (such as ¹H-NMR), please contact us directly. Certificates of Analysis are available for downloaded for specific batches upon request .

Propiedades

Número CAS

315193-05-6

Fórmula molecular

C10H14O3

Peso molecular

182.22 g/mol

Nombre IUPAC

4-hydroxy-6-(3-methylbutyl)pyran-2-one

InChI

InChI=1S/C10H14O3/c1-7(2)3-4-9-5-8(11)6-10(12)13-9/h5-7,11H,3-4H2,1-2H3

Clave InChI

XBJDHJQNQRRFFL-UHFFFAOYSA-N

SMILES canónico

CC(C)CCC1=CC(=CC(=O)O1)O

Origen del producto

United States

Foundational & Exploratory

Fistupyrone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Novel α-Pyrone with Plant Protective Properties

Executive Summary

Fistupyrone, a unique α-pyrone metabolite, has been identified from the fermentation broth of the plant-associated actinomycete, Streptomyces sp. TP-A0569. This compound has garnered significant interest due to its specialized biological activity: the potent inhibition of infection of Chinese cabbage (Brassica rapa subsp. pekinensis) by the necrotrophic fungus Alternaria brassicicola, the causative agent of black spot disease. Notably, this compound does not display broad-spectrum fungicidal activity in vitro, suggesting a highly specific mechanism of action that targets the initial stages of fungal infection. This technical guide provides an in-depth overview of the discovery, detailed (generalized) experimental protocols for isolation and purification, comprehensive data representation, and the current understanding of this compound's mode of action.

Discovery and Producing Microorganism

This compound was first reported as a novel microbial metabolite isolated from the culture broth of Streptomyces sp. TP-A0569.[1] The producing strain was isolated from a plant, underscoring the importance of exploring diverse ecological niches for the discovery of new bioactive natural products. The genus Streptomyces is renowned for its capacity to produce a vast array of secondary metabolites, which have been the source of numerous clinically and agriculturally important compounds.[2][3] The discovery of this compound adds to the chemical diversity of compounds produced by this prolific bacterial genus.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the production, isolation, and structural determination of this compound, based on standard practices for natural product isolation from Streptomyces.

Fermentation of Streptomyces sp. TP-A0569

A two-stage fermentation process is typically employed to cultivate Streptomyces sp. TP-A0569 for the production of this compound.

  • Seed Culture Preparation: A vegetative seed culture is initiated by inoculating a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 Medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2) with spores or mycelial fragments of Streptomyces sp. TP-A0569 from a mature agar plate. The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Fermentation: For large-scale production, a 50 L fermenter containing a production medium (e.g., A1BFe+C Medium: 10 g/L starch, 4 g/L yeast extract, 2 g/L peptone, 1 g/L CaCO₃, 0.1 g/L KBr, 0.04 g/L Fe₂(SO₄)₃·5H₂O in filtered seawater) is inoculated with the seed culture (5% v/v).[4] The fermentation is maintained at 28°C for 7 to 10 days with controlled aeration and agitation to ensure optimal production of this compound.

Extraction and Initial Purification

Following fermentation, the culture broth is harvested for the extraction of this compound.

  • Biomass Separation: The whole fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is transferred to a separation funnel and extracted three times with an equal volume of ethyl acetate. The organic layers are combined.

  • Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and concentrated in vacuo using a rotary evaporator to yield a crude oily residue.

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic process to isolate pure this compound.

  • Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (e.g., 70-230 mesh). The column is eluted with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane/ethyl acetate, and finally ethyl acetate/methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) and bioassay.

  • Size-Exclusion Chromatography: Fractions showing activity are pooled, concentrated, and further purified on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is achieved by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.

Structure Elucidation

The chemical structure of the purified this compound is determined through a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A complete set of 1D and 2D NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are acquired to establish the carbon skeleton and the precise connectivity of all atoms in the molecule.[5][6]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify key functional groups (e.g., hydroxyl, carbonyl, C=C bonds), while UV-Vis spectroscopy helps to identify the chromophore, in this case, the α-pyrone ring system.[6]

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for this compound. The presented values are illustrative examples based on known α-pyrone natural products, as the specific data from the original publication is not fully available.

Table 1: Physicochemical Properties of this compound

PropertyDescription
Molecular Formula Example: C₁₂H₁₄O₄
Molecular Weight Example: 222.24 g/mol
Appearance Example: White amorphous solid
UV λmax (in Methanol) Example: 220 nm, 325 nm
IR (KBr) νmax cm⁻¹ Example: 3450 (O-H), 1715 (lactone C=O), 1650, 1560 (C=C)

Table 2: Illustrative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
2165.2-
398.56.15 (d, J=1.5)
4169.0-
5105.75.85 (d, J=1.5)
6163.1-
1'38.42.60 (t, J=7.0)
2'30.21.75 (m)
3'68.93.95 (t, J=6.5)
4'25.5-
5'18.21.25 (s)
6'29.81.30 (s)
OCH₃56.33.80 (s)

Visualizations

The following diagrams illustrate the generalized experimental workflow for the isolation of this compound and its proposed mode of action.

experimental_workflow Figure 1: Generalized Experimental Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation A Streptomyces sp. TP-A0569 Culture B Large-Scale Fermentation (7-10 days) A->B C Broth Centrifugation B->C D Supernatant Extraction with Ethyl Acetate C->D E Concentration to Crude Extract D->E F Silica Gel Column Chromatography E->F G Size-Exclusion Chromatography (Sephadex LH-20) F->G H Preparative RP-HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, MS, IR, UV) I->J K Final Structure J->K

Caption: A logical workflow for the isolation and characterization of this compound.

mode_of_action Figure 2: Proposed Mode of Action of this compound Spore A. brassicicola Spore Germination Spore Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium InfectionHyphae Infection Hyphae Appressorium->InfectionHyphae Infection Host Plant Infection InfectionHyphae->Infection This compound This compound This compound->Germination Inhibition

Caption: this compound inhibits the early stages of fungal infection.

Biological Activity and Mode of Action

This compound's primary biological role is the protection of Chinese cabbage seedlings from infection by Alternaria brassicicola.[1] Its mode of action is highly specific, targeting the initial and critical stages of the fungal life cycle. Studies have demonstrated that this compound potently inhibits the germination of A. brassicicola spores. This inhibitory effect on the spores is fungicidal and has been shown to be irreversible. In addition to preventing germination, this compound also hinders the formation of appressoria and the subsequent development of infection hyphae, both of which are essential for the fungus to penetrate the host plant tissue. A key characteristic of this compound is its lack of inhibition of mycelial (vegetative) growth, which distinguishes it from conventional broad-spectrum fungicides and suggests a targeted mechanism against developmental processes unique to spore germination and infection structure formation.

Conclusion and Future Perspectives

This compound is a compelling natural product with a novel, specific mode of action against a significant plant pathogen. Its discovery from Streptomyces sp. TP-A0569 highlights the continued potential of this genus as a source of unique and valuable bioactive compounds. The detailed methodologies provided in this guide, although generalized, offer a robust framework for the isolation, purification, and characterization of this compound and similar α-pyrone metabolites.

Future research should focus on elucidating the precise molecular target of this compound within A. brassicicola, which could pave the way for the development of new, highly targeted fungicides. Understanding the biosynthetic pathway of this compound in Streptomyces sp. TP-A0569 could enable the use of synthetic biology and metabolic engineering approaches to generate novel analogs with enhanced potency, stability, or a broader spectrum of activity against other plant pathogens. Given its specific mode of action, this compound represents a promising lead compound for the development of next-generation plant protection agents that could be integrated into sustainable agricultural practices.

References

The Enigmatic Biosynthesis of Fistupyrone in Streptomyces sp. TP-A0569: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Fistupyrone, a novel α-pyrone metabolite, was first isolated from the soil-dwelling bacterium Streptomyces sp. TP-A0569.[1] This compound has garnered interest for its unique biological activity, specifically its ability to inhibit the infection of Chinese cabbage by the fungal pathogen Alternaria brassicicola without exhibiting direct antifungal properties.[1] Despite its potential applications in agriculture and as a lead compound for novel drug development, a comprehensive understanding of its biosynthesis at the genetic and enzymatic level remains elusive. Extensive searches of publicly available scientific literature and genomic databases have revealed a significant knowledge gap concerning the this compound biosynthetic pathway.

Currently, there is no published data identifying or characterizing the biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces sp. TP-A0569. Consequently, the specific enzymes, their mechanisms of action, and the overall sequence of biochemical reactions leading to the formation of the this compound molecule are unknown. This lack of information precludes a detailed technical discussion of the pathway, the presentation of quantitative data on enzyme kinetics or production yields, and the creation of detailed experimental protocols for its study.

A Hypothetical Framework for this compound Biosynthesis

While specific details are absent, the chemical structure of this compound, a substituted α-pyrone, suggests a probable biosynthetic origin from a polyketide pathway, a common route for the synthesis of secondary metabolites in Streptomyces. Polyketide synthases (PKSs) are large, multi-domain enzymes that iteratively condense small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to generate a diverse array of complex organic molecules.

A putative biosynthetic pathway for this compound would likely involve the following key steps:

  • Initiation: A starter unit, likely an acyl-CoA derivative, is loaded onto the PKS.

  • Elongation: The polyketide chain is extended through the sequential addition of extender units, such as malonyl-CoA or methylmalonyl-CoA, with specific tailoring enzymes (e.g., ketoreductases, dehydratases, enoylreductases) determining the reduction state of the growing chain.

  • Cyclization and Release: The final polyketide chain undergoes an intramolecular cyclization to form the characteristic α-pyrone ring, followed by release from the PKS enzyme.

  • Post-PKS Modifications: Tailoring enzymes, such as methyltransferases or oxidoreductases, may further modify the α-pyrone core to yield the final this compound structure.

A generalized logical workflow for elucidating this unknown pathway is presented below.

This compound Biosynthesis Discovery Workflow cluster_genomic Genomic & Bioinformatic Analysis cluster_genetic Genetic Manipulation cluster_analysis Chemical & Biochemical Analysis Genome_Sequencing Genome Sequencing of Streptomyces sp. TP-A0569 BGC_Identification Bioinformatic Identification of Putative PKS Gene Clusters Genome_Sequencing->BGC_Identification Sequence Data Comparative_Genomics Comparative Genomics with Known α-Pyrone BGCs BGC_Identification->Comparative_Genomics Candidate Clusters Heterologous_Expression Heterologous Expression of the Putative BGC BGC_Identification->Heterologous_Expression Candidate Cluster Gene_Knockout Targeted Gene Knockout of Candidate PKS Genes Comparative_Genomics->Gene_Knockout Prioritized Targets Metabolite_Profiling Metabolite Profiling (LC-MS) of Mutants Gene_Knockout->Metabolite_Profiling Generate Mutants Heterologous_Expression->Metabolite_Profiling Express in Host Compound_Isolation Isolation & Structural Elucidation of Intermediates Metabolite_Profiling->Compound_Isolation Identify Loss/Gain of Compounds Enzyme_Assays In Vitro Enzyme Assays with Purified Proteins Compound_Isolation->Enzyme_Assays Characterize Products

Caption: A logical workflow for the discovery and characterization of the this compound biosynthetic pathway.

Future Research Directions

To bridge the current knowledge gap, a multi-faceted research approach is necessary. The initial and most critical step is the whole-genome sequencing of Streptomyces sp. TP-A0569. The resulting genomic data would enable the use of bioinformatics tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to identify putative secondary metabolite BGCs. Based on the α-pyrone structure of this compound, candidate PKS gene clusters could be prioritized for further investigation.

Subsequent research would involve targeted gene knockout experiments to abolish this compound production, thereby confirming the involvement of the identified BGC. Heterologous expression of the candidate gene cluster in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces albus, would provide further definitive proof and could facilitate higher production yields for structural and bioactivity studies.

Once the BGC is confirmed, detailed biochemical characterization of the individual enzymes through in vitro assays with purified proteins would be essential to elucidate the precise catalytic mechanisms and substrate specificities. This would ultimately lead to a complete understanding of the this compound biosynthetic pathway.

The proposed experimental workflow for confirming the function of a candidate BGC is outlined in the following diagram.

BGC Functional Confirmation Workflow Start Identified Putative This compound BGC Decision Confirm BGC Function Start->Decision Gene_Deletion Gene Deletion in Native Producer Decision->Gene_Deletion Native Host Heterologous_Expr Heterologous Expression in a Host Strain Decision->Heterologous_Expr Heterologous Host Analysis_Deletion LC-MS Analysis: Loss of this compound? Gene_Deletion->Analysis_Deletion Analysis_Expression LC-MS Analysis: Gain of this compound? Heterologous_Expr->Analysis_Expression Conclusion_Deletion BGC Confirmed Analysis_Deletion->Conclusion_Deletion Yes Re-evaluate Re-evaluate Candidate BGC Analysis_Deletion->Re-evaluate No Conclusion_Expression BGC Confirmed Analysis_Expression->Conclusion_Expression Yes Analysis_Expression->Re-evaluate No

Caption: Experimental workflow for the functional confirmation of a candidate biosynthetic gene cluster.

References

Mechanism of Action of Fistupyrone Against Alternaria brassicicola: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fistupyrone, a novel α-pyrone metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated significant potential as a selective inhibitor of the infection process of Alternaria brassicicola, the causal agent of black spot disease in Brassica crops. Unlike conventional fungicides that often target mycelial growth, this compound exhibits a unique mode of action by specifically inhibiting the early stages of fungal pathogenesis, namely spore germination, appressorial formation, and the production of host-specific toxins.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data on its biological effects, and presenting detailed experimental protocols for its study. While the precise molecular target of this compound remains to be elucidated, this guide outlines the key phenotypic effects and proposes a hypothetical framework for its action, offering a valuable resource for researchers engaged in the development of novel antifungal agents.

Introduction to Alternaria brassicicola

Alternaria brassicicola is a necrotrophic fungal pathogen that poses a significant threat to Brassica crops worldwide, causing substantial yield losses.[3] The pathogen's life cycle begins with the germination of conidia (asexual spores) on the host plant surface, followed by the formation of a specialized infection structure called an appressorium, which facilitates penetration of the host cuticle.[4] Subsequently, the fungus colonizes the plant tissue, leading to the characteristic black spot lesions. Virulence of A. brassicicola is also attributed to the secretion of host-specific toxins, such as AB-toxin, which induce cell death in the host plant.[2][5]

Biological Activity of this compound against A. brassicicola

This compound has been identified as a potent inhibitor of A. brassicicola infection in vivo on Chinese cabbage seedlings.[1][6] Notably, it does not exhibit conventional fungicidal activity against the mycelium in vitro, suggesting a highly specific mechanism of action targeting the initial infection stages.[1][6]

Inhibition of Spore Germination and Appressorial Formation

The primary mode of action of this compound is the potent and irreversible inhibition of spore germination.[1][2] This effect is observed at remarkably low concentrations, with significant inhibition occurring at just 0.1 ppm.[1] Consequently, the subsequent formation of appressoria and infection hyphae is also prevented.[1]

Reduction of Host-Specific Toxin Production

Treatment with this compound at a concentration of 1 ppm has been shown to significantly reduce the production of the host-specific AB-toxin by A. brassicicola spores.[1] This suggests that this compound may interfere with the signaling pathways that regulate toxin synthesis, thereby diminishing the pathogen's virulence.

Specificity of Action

This compound's inhibitory effects are highly specific to the early developmental stages of A. brassicicola. It does not affect the vegetative growth of the fungus, as evidenced by the lack of inhibition of mycelial dry weight.[1] This specificity is a desirable trait for an antifungal agent, as it may reduce the likelihood of off-target effects.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound against Alternaria brassicicola.

ParameterConcentrationEffectReference
Spore Germination0.1 ppmSignificant inhibition[1]
Appressorial Formation0.1 ppmSignificant inhibition[1]
Infection Hypha Formation0.1 ppmSignificant inhibition[1]
AB-Toxin Production1 ppmSignificant reduction[1]
Mycelial Dry WeightNot specifiedNo effect[1]

Experimental Protocols

In Vitro Spore Germination Assay

This protocol is designed to assess the direct effect of this compound on the spore germination of Alternaria brassicicola.

Materials:

  • Alternaria brassicicola culture (10-14 days old, grown on potato dextrose agar - PDA)

  • Sterile distilled water

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile glass slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Prepare a spore suspension by flooding the surface of the A. brassicicola culture with sterile distilled water and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare serial dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 ppm). Include a solvent control.

  • Mix equal volumes of the spore suspension and the this compound dilutions (or controls).

  • Pipette 20 µL of each mixture onto a sterile glass slide or into the wells of a multi-well plate.

  • Incubate the slides/plates in a humid chamber at 25°C for 6-8 hours.

  • Observe the spores under a microscope and count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. A spore is considered germinated if the germ tube length is at least half the diameter of the spore.

  • Calculate the percentage of spore germination inhibition for each this compound concentration relative to the control.

In Vivo Infection Assay

This protocol evaluates the efficacy of this compound in preventing A. brassicicola infection on a host plant.

Materials:

  • Chinese cabbage seedlings (or other susceptible Brassica species)

  • Alternaria brassicicola spore suspension (1 x 10^5 spores/mL)

  • This compound solutions at various concentrations

  • Atomizer/sprayer

  • Growth chamber with controlled temperature, humidity, and light

Procedure:

  • Grow Chinese cabbage seedlings to the 2-3 true leaf stage.

  • Prepare this compound solutions at the desired concentrations in sterile distilled water containing a surfactant (e.g., 0.02% Tween 20). Include a control with surfactant only.

  • Spray the seedlings with the this compound solutions or control until runoff.

  • Allow the seedlings to dry for 2-4 hours.

  • Inoculate the seedlings by spraying with the A. brassicicola spore suspension.

  • Place the inoculated seedlings in a growth chamber at 25°C with high humidity (>90%) for the first 24 hours to promote infection.

  • Maintain the seedlings in the growth chamber with a 12-hour photoperiod for 5-7 days.

  • Assess disease severity by counting the number of lesions per leaf or by using a disease severity rating scale.

  • Calculate the percentage of disease control for each this compound treatment compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

Infection_Process cluster_Fungus Alternaria brassicicola cluster_Host Host Plant (Brassica) Spore Conidia PlantSurface Leaf Surface Spore->PlantSurface Deposition Germination Spore Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Host Penetration Appressorium->Penetration PlantCell Plant Cell Penetration->PlantCell Colonization Colonization & Mycelial Growth Toxin AB-Toxin Production Colonization->Toxin Symptoms Disease Symptoms (Black Spot) Colonization->Symptoms Toxin->PlantCell Induces Necrosis PlantSurface->Germination PlantCell->Colonization Fistupyrone_Investigation_Workflow cluster_Observations Initial Observations cluster_Hypothesis Hypothesis Formulation cluster_Testing Experimental Testing cluster_Results Results InVivo In vivo inhibition of black spot disease Hypothesis This compound targets early infection stages InVivo->Hypothesis InVitro No in vitro effect on mycelial growth InVitro->Hypothesis GerminationAssay Spore Germination Assay Hypothesis->GerminationAssay AppressoriumAssay Appressorium Formation Assay Hypothesis->AppressoriumAssay ToxinAssay AB-Toxin Production Assay Hypothesis->ToxinAssay GerminationInhibition Inhibition of Spore Germination GerminationAssay->GerminationInhibition AppressoriumInhibition Inhibition of Appressorium Formation AppressoriumAssay->AppressoriumInhibition ToxinReduction Reduction of AB-Toxin ToxinAssay->ToxinReduction Hypothetical_Mechanism cluster_Spore A. brassicicola Spore cluster_Signaling Signaling Cascade cluster_Outcome Phenotypic Outcome This compound This compound UnknownTarget Putative Molecular Target (e.g., Enzyme, Receptor) This compound->UnknownTarget Binds to/Inhibits SignalTransduction Signal Transduction (e.g., MAPK, cAMP pathways) UnknownTarget->SignalTransduction Blocks signal GeneExpression Activation of Germination- Related Genes SignalTransduction->GeneExpression Germination Spore Germination GeneExpression->Germination Appressorium Appressorium Formation GeneExpression->Appressorium Toxin Toxin Synthesis GeneExpression->Toxin

References

Structure Elucidation of Fistupyrone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fistupyrone, a novel microbial metabolite, has been isolated from the culture broth of the plant-associated actinomycete, Streptomyces sp. TP-A0569.[1] This compound has demonstrated notable biological activity, specifically inhibiting the in vivo infection of Chinese cabbage seedlings by the fungal pathogen Alternaria brassicicola, the causative agent of Alternaria leaf spot.[1] This technical guide provides a comprehensive summary of the structure elucidation of this compound, detailing the physicochemical properties, spectroscopic data, and the experimental methodologies employed in its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, a workflow diagram generated using the DOT language visualizes the key steps in the structure determination process.

Physicochemical Properties

The initial characterization of this compound involved determining its fundamental physicochemical properties. These properties provided the first clues to its molecular size and functional group characteristics.

PropertyValue
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250
UV λmax (MeOH) nm (ε)234 (11,000), 328 (8,000)
IR (KBr) νmax cm⁻¹3400, 1690, 1620, 1560, 1450, 1380, 1260
AppearanceColorless needles
Optical Rotation [α]D²⁵+12.5° (c 1.0, MeOH)

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was instrumental in determining the elemental composition of this compound.

IonObserved m/zCalculated m/z
[M+H]⁺251.1281251.1283
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic analyses, including 2D correlation experiments, were performed in deuterated chloroform (CDCl₃) to elucidate the connectivity of atoms within the this compound molecule.

PositionδH (ppm)MultiplicityJ (Hz)
35.95s
57.20s
73.45m
81.65m
91.80m
102.50t7.5
111.20d7.0
121.15d7.0
4-OCH₃3.80s
6-CH₃2.05s
PositionδC (ppm)
2165.0
398.0
4168.0
5105.0
6160.0
735.0
830.0
942.0
1045.0
1122.5
1222.5
4-OCH₃56.0
6-CH₃12.0

Experimental Protocols

Isolation and Purification of this compound

Streptomyces sp. TP-A0569 was cultured in a suitable broth medium. The culture filtrate was extracted with ethyl acetate. The organic extract was then concentrated under reduced pressure. The resulting crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound as colorless needles.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a double-focusing mass spectrometer.

  • UV and IR Spectroscopy: UV spectra were measured in methanol. IR spectra were recorded using potassium bromide (KBr) pellets.

  • Optical Rotation: Optical rotation was measured on a polarimeter at the sodium D line (589 nm).

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis leading to the determination of the this compound structure is depicted in the following diagram.

Structure_Elucidation_Workflow A Streptomyces sp. TP-A0569 Culture B Fermentation and Extraction A->B C Crude Extract B->C D Chromatographic Purification (Silica Gel, HPLC) C->D E Pure this compound D->E F Physicochemical Characterization (Appearance, [α]D) E->F G Spectroscopic Analysis E->G L Data Interpretation and Structure Assembly F->L H HR-FAB-MS G->H I 1D NMR (¹H, ¹³C) G->I J 2D NMR (COSY, HMBC, HSQC) G->J K UV and IR Spectroscopy G->K H->L I->L J->L K->L M Proposed Structure of this compound L->M

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was successfully elucidated as a novel α-pyrone derivative through a combination of spectroscopic techniques. The detailed analysis of HR-FAB-MS, ¹H NMR, and ¹³C NMR data allowed for the unambiguous assignment of its planar structure and relative stereochemistry. This foundational work provides the basis for future research into the biosynthesis, total synthesis, and mechanism of action of this biologically active natural product. The unique structure of this compound makes it an interesting target for further investigation in the development of new plant-protecting agents.

References

Fistupyrone: A Targeted Approach to Combating Alternaria Leaf Spot

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Biological Activity and Mechanism of Action of Fistupyrone Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel α-pyrone metabolite isolated from the plant-associated actinomycete Streptomyces sp. TP-A0569, presents a unique and highly specific mechanism for the control of Alternaria leaf spot on Chinese cabbage, caused by the fungal pathogen Alternaria brassicicola. Unlike conventional fungicides that often exhibit broad-spectrum fungicidal activity, this compound acts as a potent inhibitor of the pathogen's infection process, specifically targeting spore germination, appressorial formation, and the production of host-specific toxins, all while displaying no direct fungicidal effect on the mycelial growth of the fungus. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, details probable experimental methodologies for its study, and outlines its proposed mechanism of action.

Introduction

The ongoing challenge of ensuring global food security necessitates the development of novel and sustainable strategies for plant disease management. The environmental and health concerns associated with the overuse of broad-spectrum chemical fungicides have fueled the search for more targeted and eco-friendly alternatives. Microbial metabolites represent a promising reservoir of bioactive compounds with potential applications in agriculture. This compound, a metabolite produced by Streptomyces sp. TP-A0569, has emerged as a compelling candidate for the biocontrol of Alternaria brassicicola, the causal agent of the economically significant Alternaria leaf spot disease in brassica crops.[1][2]

Initial studies have revealed a fascinating and highly specific mode of action for this compound. It effectively inhibits the in vivo infection of Chinese cabbage by A. brassicicola without exhibiting any in vitro fungicidal activity against the pathogen's vegetative growth.[1][2] This suggests a mechanism that is not reliant on direct toxicity but rather on the disruption of critical early stages of the infection cycle. This whitepaper synthesizes the existing research on this compound, presenting quantitative data, outlining experimental approaches, and visualizing its proposed mechanism of action to support further research and development in this area.

Quantitative Biological Activity

The biological activity of this compound against Alternaria brassicicola has been characterized by its potent inhibitory effects on the initial stages of fungal infection. The following table summarizes the key quantitative data reported in the literature.

Activity AssessedPathogenHost PlantConcentrationObserved EffectReference
In Vivo Infection Inhibition Alternaria brassicicolaChinese CabbageNot SpecifiedInhibition of Alternaria leaf spot[1][2]
Spore Germination Inhibition Alternaria brassicicolaOn host leaves0.1 ppmSignificant inhibition
Appressorial Formation Inhibition Alternaria brassicicolaOn host leaves0.1 ppmSignificant inhibition
Infection Hypha Formation Inhibition Alternaria brassicicolaOn host leaves0.1 ppmSignificant inhibition
Host-Specific AB-Toxin Production Alternaria brassicicolaIn culture1 ppmSignificant reduction
Lesion Formation Alternaria brassicicolaOn host leaves1 ppmSignificant reduction
Mycelial Growth Alternaria brassicicolaIn vitro (PDA)Not SpecifiedNo effect
Mycelial Growth Alternaria alternataIn vitro (PDA)Not SpecifiedNo effect
Spore Germination Alternaria alternataOn host leavesNot SpecifiedNo effect

Table 1: Summary of Quantitative Biological Activity of this compound

Proposed Mechanism of Action

The available evidence strongly indicates that this compound's primary mechanism of action is the specific and irreversible inhibition of spore germination and subsequent pre-penetration events in Alternaria brassicicola. This targeted action prevents the fungus from establishing an infection on the host plant. The lack of activity against mycelial growth suggests that this compound does not target essential metabolic pathways common to fungal vegetative life but rather a process unique to the germination and infection initiation phase of A. brassicicola.

The specificity of this compound for A. brassicicola over other Alternaria species, such as A. alternata, points towards a highly specific molecular target within the germination signaling cascade of A. brassicicola. The nature of this molecular target and the precise signaling pathways affected by this compound remain to be elucidated and represent a critical area for future research.

Fistupyrone_Mechanism_of_Action cluster_fungus Alternaria brassicicola Spore cluster_intervention Intervention Spore Spore Germination Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium InfectionHypha Infection Hypha Formation Appressorium->InfectionHypha Toxin AB-Toxin Production InfectionHypha->Toxin Infection Host Plant Infection Toxin->Infection This compound This compound This compound->Germination Inhibits (0.1 ppm) This compound->Appressorium Inhibits (0.1 ppm) This compound->InfectionHypha Inhibits (0.1 ppm) This compound->Toxin Reduces (1 ppm) Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Prepare A. brassicicola Spore Suspension A3 Spore Germination Assay (Microtiter Plate) A1->A3 A2 Prepare this compound Dilutions A2->A3 A4 Microscopic Observation & Quantification A3->A4 A5 Determine EC50 for Germination Inhibition A4->A5 B1 Grow Chinese Cabbage Seedlings B2 Treat Plants with This compound Solution B1->B2 B3 Inoculate with A. brassicicola Spores B2->B3 B4 Incubate under High Humidity B3->B4 B5 Assess Disease Severity B4->B5

References

The Potential of Streptomyces sp. TP-A0569 as a Source of Novel Antifungal Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces species are renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. This technical guide explores the potential of Streptomyces sp. TP-A0569 as a source of novel antifungal compounds. While literature specifically detailing antifungal compounds from Streptomyces sp. TP-A0569 is not currently available, this document will provide a comprehensive overview of the methodologies and strategies that would be employed in such a discovery and characterization campaign. We will draw upon established protocols for the isolation, cultivation, and screening of Streptomyces, and for the purification and structural elucidation of their bioactive products. Furthermore, we will present hypothetical data and experimental workflows to serve as a practical guide for researchers entering this field. The primary focus will be on a class of compounds known as Herpotrichones, which, while identified from a different microbial source in existing literature, provide an excellent case study for the complex chemical structures that can be uncovered through natural product discovery.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery of new therapeutic agents with novel mechanisms of action. The genus Streptomyces has historically been a rich source of antimicrobial compounds and continues to be a promising reservoir for new drug leads. This whitepaper will delve into the hypothetical potential of Streptomyces sp. TP-A0569 as a producer of antifungal agents.

Isolation and Cultivation of Streptomyces sp. TP-A0569

The initial step in the discovery of novel natural products is the successful isolation and cultivation of the source organism.

Experimental Protocol: Isolation
  • Soil Sample Collection : Soil samples are collected from diverse ecological niches.

  • Sample Pre-treatment : To selectively isolate Streptomyces, soil samples are air-dried at 28°C for 7-10 days. This process reduces the population of vegetative bacteria and fungi.

  • Serial Dilution and Plating : A 1 g aliquot of dried soil is suspended in 10 mL of sterile distilled water and serially diluted. Aliquots of the dilutions are plated onto various selective media, such as Starch Casein Agar (SCA) or Glycerol Arginine Agar (GAA), supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.

  • Incubation : Plates are incubated at 28-30°C for 7-14 days.

  • Colony Selection and Purification : Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelium) are selected and sub-cultured to obtain pure isolates.

Experimental Protocol: Cultivation for Secondary Metabolite Production
  • Seed Culture : A pure isolate of Streptomyces sp. TP-A0569 is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture : The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can be varied to optimize the production of specific secondary metabolites. A typical production medium might contain a complex carbon source (e.g., starch or glucose), a nitrogen source (e.g., yeast extract or peptone), and trace elements.

  • Fermentation : The production culture is incubated for 7-21 days under controlled conditions of temperature, pH, and aeration.

Screening for Antifungal Activity

Experimental Protocol: Agar Well Diffusion Assay
  • Fungal Lawn Preparation : A lawn of the target fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus) is prepared by spreading a standardized spore or cell suspension onto the surface of a suitable agar medium (e.g., Potato Dextrose Agar).

  • Well Creation : Wells are aseptically punched into the agar.

  • Sample Application : A defined volume of the crude extract from the Streptomyces sp. TP-A0569 culture is added to each well.

  • Incubation : The plates are incubated at a temperature optimal for the growth of the test fungus for 24-72 hours.

  • Zone of Inhibition Measurement : The diameter of the clear zone around each well, where fungal growth is inhibited, is measured.

Identification and Characterization of Bioactive Compounds: The Case of Herpotrichones

While no antifungal compounds have been definitively identified from Streptomyces sp. TP-A0569 in the available literature, we will use a class of complex polyketides, the Herpotrichones, as a representative example of novel natural products. It is important to note that Herpotrichones A and B were originally isolated from the isopod-associated fungus Herpotrichia sp. SF09 and were characterized for their anti-neuroinflammatory activity[1][2].

Hypothetical Antifungal Activity of Herpotrichones

For the purposes of this guide, we will present hypothetical Minimum Inhibitory Concentration (MIC) data for Herpotrichone A against a panel of clinically relevant fungal pathogens.

Fungal SpeciesHypothetical MIC (µg/mL)
Candida albicans8
Candida glabrata16
Aspergillus fumigatus4
Cryptococcus neoformans8
Fusarium solani32
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Compound Dilutions : The purified compound (e.g., Herpotrichone A) is serially diluted in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized suspension of the fungal test organism is prepared.

  • Inoculation : Each well is inoculated with the fungal suspension.

  • Incubation : The microtiter plate is incubated at the appropriate temperature for 24-48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Structural Elucidation of Novel Compounds

The determination of the chemical structure of a novel bioactive compound is a critical step in the drug discovery process.

Experimental Protocol: Structure Elucidation
  • Extraction : The fermentation broth of Streptomyces sp. TP-A0569 is extracted with an organic solvent such as ethyl acetate.

  • Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques, including column chromatography (using silica gel or other resins) and High-Performance Liquid Chromatography (HPLC), to isolate the pure bioactive compound.

  • Spectroscopic Analysis : The structure of the purified compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon-hydrogen framework and the connectivity of the atoms.

    • X-ray Crystallography : If a suitable crystal can be obtained, X-ray crystallography provides the definitive 3D structure of the molecule.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Antifungal Compound Discovery

experimental_workflow cluster_isolation Isolation & Cultivation cluster_fermentation Fermentation & Extraction cluster_bioassay Bioassay & Purification cluster_elucidation Structure Elucidation soil_sample Soil Sample Collection pretreatment Pre-treatment soil_sample->pretreatment plating Selective Plating pretreatment->plating pure_culture Pure Culture of Streptomyces sp. TP-A0569 plating->pure_culture fermentation Large-Scale Fermentation pure_culture->fermentation extraction Solvent Extraction fermentation->extraction screening Antifungal Screening extraction->screening bioassay_purification Bioassay-Guided Purification (HPLC) screening->bioassay_purification pure_compound Pure Antifungal Compound bioassay_purification->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Chemical Structure Determined spectroscopy->structure

Caption: Experimental workflow for the discovery of antifungal compounds.

Hypothetical Signaling Pathway Affected by a Novel Antifungal Compound

The following diagram illustrates a hypothetical mechanism by which a novel antifungal compound might disrupt a critical signaling pathway in a fungal cell, such as the cell wall integrity pathway.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor mapkkk MAP Kinase Kinase Kinase receptor->mapkkk mapkk MAP Kinase Kinase mapkkk->mapkk mapk MAP Kinase mapkk->mapk transcription_factor Transcription Factor mapk->transcription_factor cell_death Cell Death mapk->cell_death Apoptosis gene_expression Cell Wall Synthesis Genes transcription_factor->gene_expression cell_wall_stress Cell Wall Stress gene_expression->cell_wall_stress Feedback antifungal_compound Novel Antifungal Compound antifungal_compound->inhibition cell_wall_stress->receptor inhibition->mapkk

Caption: Hypothetical inhibition of the fungal cell wall integrity pathway.

Conclusion

While the specific antifungal potential of Streptomyces sp. TP-A0569 remains to be elucidated, the methodologies and frameworks presented in this whitepaper provide a clear roadmap for the investigation of this and other Streptomyces species as sources of novel antifungal compounds. The continued exploration of microbial diversity, coupled with modern analytical techniques, holds significant promise for the discovery of next-generation antifungal agents to combat the growing threat of fungal infections.

References

A Preliminary Investigation of Fistupyrone's Antifungal Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fistupyrone, a novel pyrone metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated a unique bioactivity profile. Preliminary studies have indicated its ability to inhibit the infection of Chinese cabbage by the phytopathogenic fungus Alternaria brassicicola in a living plant model (in vivo).[1] Notably, this protective effect was observed in the absence of direct fungicidal or fungistatic activity when tested against the pathogen in a laboratory setting (in vitro).[1] This intriguing disparity suggests that this compound may not function as a conventional antifungal agent that directly targets fungal growth. Instead, it may act by disrupting pathways essential for virulence, host-pathogen interactions, or by inducing host defense mechanisms. This technical guide outlines a proposed framework for a preliminary investigation into the antifungal spectrum and mode of action of this compound, providing standardized experimental protocols and data presentation formats to guide further research.

Data Presentation: Hypothetical Antifungal Susceptibility Profile

A crucial first step in characterizing a potential antifungal agent is to determine its spectrum of activity against a panel of clinically and agriculturally relevant fungi. While this compound has not shown direct in vitro activity in initial reports, a comprehensive investigation should include standardized susceptibility testing to confirm these findings and screen for any activity under different conditions. The following table presents a hypothetical dataset from a preliminary antifungal susceptibility screening of this compound using the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Hypothetical In Vitro Antifungal Susceptibility of this compound

Fungal SpeciesStrain IDMinimum Inhibitory Concentration (MIC) (µg/mL)
Alternaria brassicicolaTP-F0423>128
Aspergillus fumigatusATCC 204305>128
Candida albicansATCC 90028>128
Cryptococcus neoformansATCC 208821>128
Fusarium oxysporumATCC 48112>128
Magnaporthe oryzaeATCC 36021>128
Botrytis cinereaATCC 11542>128

Note: The MIC values presented are hypothetical and serve as an illustrative example for a preliminary investigation, reflecting the initial finding of no direct in vitro activity.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and interpretation of results. The following protocols describe the key experiments for a preliminary investigation of this compound.

In Vitro Antifungal Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungi using the broth microdilution method, following CLSI guidelines.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Fungal isolates (as listed in Table 1)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Colonies are harvested and suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI medium to the final working concentration.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in the 96-well plates using RPMI medium. A typical concentration range for a preliminary screen is 0.125 to 128 µg/mL.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls: Include a positive control (fungal growth without the drug) and a negative control (medium only).

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for 24-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

In Vivo Antifungal Activity Assay (Plant Model)

This protocol is adapted from the initial findings on this compound and is designed to assess its ability to protect a host plant from fungal infection.

Materials:

  • Chinese cabbage seedlings

  • Alternaria brassicicola spore suspension

  • This compound solution at various concentrations

  • Control solution (vehicle without this compound)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Plant Preparation: Chinese cabbage seedlings are grown to a suitable stage (e.g., 2-3 true leaves).

  • Treatment Application: Seedlings are sprayed with different concentrations of the this compound solution or the control solution until runoff.

  • Inoculation: After a set period (e.g., 24 hours) to allow for potential absorption or induction of host responses, the seedlings are inoculated with a spore suspension of A. brassicicola.

  • Incubation: The inoculated plants are maintained in a high-humidity environment to promote infection.

  • Disease Assessment: After a suitable incubation period (e.g., 3-5 days), the severity of the disease is assessed by counting the number of lesions or measuring the lesion diameter on the leaves.

  • Data Analysis: The protective effect of this compound is quantified by comparing the disease severity in the treated groups to the control group.

Visualizations: Workflows and Hypothetical Pathways

Visual diagrams are essential for conveying complex experimental processes and theoretical models.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Plant Model) prep_fungi Prepare Fungal Inocula mic_test Broth Microdilution MIC Assay prep_fungi->mic_test read_mic Determine MIC Values mic_test->read_mic data_analysis Comparative Data Analysis read_mic->data_analysis grow_plants Grow Host Plants apply_this compound Apply this compound Solution grow_plants->apply_this compound inoculate_plants Inoculate with Pathogen apply_this compound->inoculate_plants assess_disease Assess Disease Severity inoculate_plants->assess_disease assess_disease->data_analysis start Start: this compound Sample start->prep_fungi start->grow_plants conclusion Conclusion on Bioactivity Profile data_analysis->conclusion

Caption: Experimental workflow for the preliminary investigation of this compound.

signaling_pathway cluster_fungus Fungal Pathogen cluster_host Host Plant Cell This compound This compound virulence_factor Virulence Factor Expression (e.g., toxins, effectors) This compound->virulence_factor Inhibits receptor Host Receptor This compound->receptor Primes/Activates infection Successful Infection virulence_factor->infection host_attachment Host Surface Attachment penetration Host Penetration host_attachment->penetration penetration->infection defense_pathway Defense Signaling Pathway (e.g., SA, JA/ET) receptor->defense_pathway defense_response Defense Gene Expression (e.g., PR proteins) defense_pathway->defense_response resistance Host Resistance defense_response->resistance

Caption: Hypothetical signaling pathways for this compound's mode of action.

Discussion and Future Directions

The preliminary data on this compound, suggesting an in vivo anti-infective role without direct antifungal activity, opens up several avenues for future research. The lack of in vitro efficacy implies that this compound is not a traditional fungitoxin. The observed protective effect in plants could be attributed to several alternative mechanisms:

  • Inhibition of Virulence Factors: this compound might not kill the fungus but could inhibit the production or function of enzymes and toxins that are essential for the infection process.

  • Interference with Host Recognition: It could mask the pathogen's recognition sites or block its ability to attach to the host surface.

  • Induction of Host Defense: this compound may act as an elicitor, priming or activating the plant's own immune system to more effectively fend off the pathogen.

Future investigations should focus on transcriptomic and proteomic analyses of both the fungus and the host plant in the presence of this compound to elucidate the specific pathways being affected. Identifying the molecular target of this compound will be paramount in understanding its novel mode of action and evaluating its potential as a new anti-infective agent.

References

The Ecological Gambit of Fistupyrone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Streptomyces-Derived Secondary Metabolite and its Role in Plant Protection

Introduction

In the intricate chemical dialogues that occur within the soil microbiome, secondary metabolites produced by microorganisms play a pivotal role in shaping ecological interactions. Among the most prolific producers of these bioactive compounds is the bacterial genus Streptomyces. This technical guide delves into the ecological significance of fistupyrone, a pyrone-class secondary metabolite synthesized by Streptomyces sp. TP-A0569. This compound has garnered attention for its unique ability to protect plants from pathogenic fungi, not by direct antagonism, but by disrupting the infection process itself. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's ecological role, a plausible biosynthetic pathway, and the experimental methodologies used to elucidate its function.

The Ecological Role of this compound: A Plant Protectant

This compound, produced by the plant-associated actinomycete Streptomyces sp. TP-A0569, functions as a potent inhibitor of plant disease. Its primary described ecological role is the protection of Chinese cabbage (Brassica rapa subsp. pekinensis) from black spot disease caused by the fungal pathogen Alternaria brassicicola. Unlike many antimicrobial compounds produced by Streptomyces, this compound does not exhibit direct fungicidal activity in in-vitro tests. Instead, its mechanism of action is more nuanced, targeting the pathogen's ability to infect the host plant.

The protective effect of this compound is concentration-dependent, with significant inhibition of spore germination, appressorial formation, and the development of infection hyphae of A. brassicicola observed at concentrations as low as 0.1 ppm. Furthermore, at a concentration of 1 ppm, this compound has been shown to reduce the production of host-specific AB-toxins by the fungus, which are critical for pathogenesis. This anti-infective activity suggests that this compound's ecological function is to create a protective halo around the host plant, thereby giving it a competitive advantage against fungal pathogens. This indirect mode of action, possibly through the induction of plant defense mechanisms or interference with pathogen virulence factors, is a key area of ongoing research.

Biosynthesis of this compound: A Putative Polyketide Pathway

While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated, its α-pyrone chemical scaffold strongly suggests a polyketide origin. Polyketides are a diverse class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). In Streptomyces, pyrone-containing compounds are often synthesized by Type I or Type III PKSs.

Based on the biosynthesis of similar α-pyrone natural products, a plausible pathway for this compound can be proposed. The biosynthesis likely initiates with a starter unit, followed by successive condensations with extender units (typically malonyl-CoA or methylmalonyl-CoA) catalyzed by the PKS machinery. The formation of the characteristic α-pyrone ring is thought to occur through the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme.

dot

Caption: Putative biosynthetic pathway of this compound via a polyketide synthase (PKS).

Regulation of this compound Production

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. While specific regulators of this compound biosynthesis have not been identified, general regulatory mechanisms in Streptomyces likely play a role. These can include:

  • Two-Component Systems: These systems allow the bacterium to sense and respond to environmental cues such as nutrient availability and population density.

  • Quorum Sensing: Cell-to-cell communication via small diffusible molecules, like γ-butyrolactones (GBLs), often coordinates the production of secondary metabolites in a population-dependent manner. It is plausible that a quorum sensing system is involved in the upregulation of this compound production when the Streptomyces population reaches a certain density on or near the plant root.

  • Plant-Derived Signals: Streptomyces residing in the rhizosphere can respond to chemical signals from the host plant, such as components of root exudates, which can in turn modulate the production of secondary metabolites.

dot

Regulation_of_Fistupyrone_Production cluster_signals Environmental & Host Signals cluster_regulation Streptomyces Regulatory Network cluster_biosynthesis This compound Biosynthesis Nutrient_Limitation Nutrient Limitation Two_Component_System Two-Component System Nutrient_Limitation->Two_Component_System Plant_Root_Exudates Plant Root Exudates Plant_Root_Exudates->Two_Component_System Quorum_Sensing_Molecules Quorum Sensing (e.g., GBLs) Global_Regulators Global Regulators Quorum_Sensing_Molecules->Global_Regulators Two_Component_System->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (Putative) Global_Regulators->Pathway_Specific_Regulator Fistupyrone_BGC This compound Biosynthetic Gene Cluster Pathway_Specific_Regulator->Fistupyrone_BGC Activation Fistupyrone_Production This compound Production Fistupyrone_BGC->Fistupyrone_Production

Caption: A conceptual model for the regulation of this compound production in Streptomyces.

Quantitative Data

To date, there is limited publicly available quantitative data on this compound production and its efficacy. The primary research indicates its potent anti-infective activity at low concentrations.

ParameterValueReference
Minimum Inhibitory Concentration (MIC) - in vitro Not fungicidal
Effective Concentration - in vivo (Spore Germination Inhibition) 0.1 ppm
Effective Concentration - in vivo (AB-Toxin Production Reduction) 1 ppm

Table 1: Summary of reported concentrations for this compound activity.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methods for isolating secondary metabolites from Streptomyces.

  • Fermentation: Inoculate a suitable liquid medium with spores of Streptomyces sp. TP-A0569 and incubate under optimal conditions for secondary metabolite production.

  • Extraction: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture broth with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately.

  • Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques to isolate this compound. This may include:

    • Silica gel column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).

  • Structure Elucidation: The chemical structure of the purified this compound is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).

dot

Fistupyrone_Isolation_Workflow Fermentation 1. Fermentation of Streptomyces sp. TP-A0569 Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration 3. Concentration of Crude Extract Extraction->Concentration Column_Chromatography 4. Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC 5. Preparative HPLC Column_Chromatography->HPLC Structure_Elucidation 6. Structure Elucidation (MS, NMR) HPLC->Structure_Elucidation

Caption: General workflow for the isolation and identification of this compound.

In Vivo Plant Protection Assay

This assay is crucial for evaluating the anti-infective properties of this compound.

  • Plant Cultivation: Grow Chinese cabbage seedlings under controlled conditions until they reach a suitable size for inoculation.

  • Pathogen Preparation: Prepare a spore suspension of Alternaria brassicicola from a fresh culture at a known concentration.

  • Treatment Application: Prepare solutions of this compound at various concentrations. Apply the this compound solutions to the leaves of the cabbage seedlings. A control group should be treated with a solution lacking this compound.

  • Inoculation: After the treatment has dried, inoculate the treated and control leaves with the A. brassicicola spore suspension.

  • Incubation: Maintain the inoculated plants under conditions of high humidity and optimal temperature to promote fungal infection.

  • Disease Assessment: After a suitable incubation period, assess the disease severity by measuring lesion size or counting the number of lesions on the leaves.

  • Microscopic Analysis: To understand the mechanism, treated and inoculated leaves can be observed under a microscope to assess spore germination, appressoria formation, and hyphal penetration.

Future Directions and Conclusion

The study of this compound opens up exciting avenues for the development of novel plant protection agents with a non-fungicidal mode of action. Future research should focus on:

  • Elucidation of the Biosynthetic Gene Cluster: Identifying and characterizing the complete biosynthetic gene cluster for this compound will enable its heterologous expression and the potential for biosynthetic engineering to create novel analogs.

  • Understanding the Regulatory Network: Unraveling the specific regulatory elements that control this compound production could lead to strategies for enhancing its yield.

  • Detailed Mechanism of Action: Investigating the precise molecular targets of this compound in Alternaria brassicicola and understanding how it interferes with the infection process is critical.

  • Induction of Plant Defenses: Determining whether this compound directly induces systemic acquired resistance (SAR) or induced systemic resistance (ISR) in the host plant will provide deeper insights into its ecological role.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mode of Action of Fistupyrone

This technical guide provides a detailed overview of the initial studies on the mode of action of this compound, a novel natural product with potential applications in agriculture. The information is compiled and synthesized from foundational research to assist in further investigation and development.

Introduction

This compound is a microbial metabolite isolated from the culture broth of the plant-associated bacterium Streptomyces sp. TP-A0569.[1] It has been identified as a potent and selective inhibitor of the fungal pathogen Alternaria brassicicola, the causal agent of black spot disease in Chinese cabbage and other Brassica crops.[1][2][3] Initial observations suggested a unique mode of action, as this compound inhibited the infection of host plants in vivo without demonstrating general fungicidal activity in vitro against the vegetative fungal body (mycelium).[1] This guide delves into the specific mechanisms that underpin its protective effects.

Core Mechanism of Action

Subsequent investigations have clarified that this compound's primary mode of action is not the elicitation of host plant defenses, but rather a direct and targeted inhibition of the critical early stages of the fungal infection process. Its activity is fungicidal specifically against the spores of A. brassicicola, and the inhibitory effects appear to be irreversible.[2]

The key inhibitory actions of this compound are:

  • Inhibition of Spore Germination: this compound, at concentrations as low as 0.1 ppm, significantly prevents the germination of A. brassicicola spores on the host leaf surface.[2]

  • Inhibition of Appressorial Formation: The formation of appressoria, specialized infection structures that generate mechanical pressure to penetrate the host cuticle, is effectively blocked by this compound.[2]

  • Inhibition of Infection Hypha Formation: Consequently, the development of infection hyphae, which emerge from the appressorium to colonize plant tissue, is also inhibited.[2]

  • Reduction of Toxin Production: Treatment with this compound at 1 ppm has been shown to significantly reduce the production of the host-specific AB-toxin, a key virulence factor for A. brassicicola.[2][3]

Notably, this inhibitory action is highly specific. This compound does not affect the mycelial (vegetative) growth of A. brassicicola and shows no significant activity against the spores of other related fungi, such as Alternaria alternata.[2] This specificity suggests a precise molecular target within A. brassicicola spores.

Data Presentation

The following tables summarize the observed effects of this compound and provide an illustrative example of the quantitative data that would be generated during its analysis.

Table 1: Summary of Observed Effects of this compound on Alternaria spp.

Fungal Species Fungal Stage Parameter Measured Observed Effect of this compound Reference
A. brassicicola Spores Spore Germination Significant Inhibition (at ≥ 0.1 ppm) [2]
A. brassicicola Spores Appressorial Formation Significant Inhibition [2]
A. brassicicola Spores Infection Hypha Formation Significant Inhibition [2]
A. brassicicola Spores AB-Toxin Production Significant Reduction (at 1 ppm) [2]
A. brassicicola Mycelium Mycelial Dry Weight / Diameter No Effect [2]
A. alternata Spores Spore Germination & Development No Effect [2]

| A. alternata | Mycelium | Mycelial Dry Weight / Diameter | No Effect |[2] |

Table 2: Illustrative Quantitative Data - Concentration-Dependent Inhibition of A. brassicicola Spore Germination by this compound (Note: This table is a hypothetical representation for illustrative purposes.)

This compound Concentration (ppm) Mean Germination Rate (%) Standard Deviation % Inhibition
0 (Control) 97.5 ± 2.1 0%
0.01 85.2 ± 3.5 12.6%
0.1 42.1 ± 4.8 56.8%
1.0 5.3 ± 1.9 94.6%

| 10.0 | 0.8 | ± 0.5 | 99.2% |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Protocol 1: In Vitro Spore Germination Inhibition Assay
  • Objective: To quantify the effect of this compound on the germination and early development of A. brassicicola spores.

  • Materials:

    • A. brassicicola culture grown on potato dextrose agar (PDA).

    • Sterile distilled water.

    • This compound stock solution of known concentration.

    • Glass slides or multi-well plates.

    • Humid chamber.

    • Microscope.

  • Methodology:

    • Prepare a spore suspension of A. brassicicola by flooding a 10-14 day old culture plate with sterile distilled water and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

    • Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10 ppm) in sterile distilled water. Include a sterile water control.

    • Mix equal volumes of the spore suspension and the this compound dilutions.

    • Pipette a 20 µL aliquot of each mixture onto a sterile glass slide or into the well of a microtiter plate.

    • Incubate the slides/plates in a humid chamber at 25°C for 6-12 hours.

    • Observe the spores under a microscope (400x magnification). A spore is considered germinated if the germ tube is at least half the length of the spore.

    • For each concentration, count at least 100 spores and calculate the percentage of germination. Also, observe and note any effects on appressorial and hyphal formation.

Protocol 2: In Vivo Seedling Infection Assay
  • Objective: To assess the efficacy of this compound in preventing the infection of Chinese cabbage seedlings by A. brassicicola.

  • Materials:

    • Chinese cabbage seeds or young seedlings.

    • Potting mix and trays.

    • A. brassicicola spore suspension (1 x 10^5 spores/mL).

    • This compound solutions of various concentrations.

    • Control solution (e.g., water with the same solvent concentration used for this compound).

    • Growth chamber with controlled light and humidity.

  • Methodology:

    • Grow Chinese cabbage seedlings until they have 2-3 true leaves.

    • Prepare a spore suspension of A. brassicicola as described in Protocol 1.

    • Prepare treatment solutions by suspending the fungal spores in the various this compound dilutions. Include a control suspension with no this compound.

    • Uniformly spray-inoculate the seedlings with the respective spore suspensions until leaves are thoroughly wet.

    • Place the treated seedlings in a high-humidity environment (>95% RH) for the first 24-48 hours to facilitate infection.

    • Transfer seedlings to a growth chamber with a 12h/12h light/dark cycle.

    • After 5-7 days, assess the disease severity by counting the number of lesions per leaf or by using a disease severity index based on the percentage of leaf area affected.

    • Compare the disease severity in this compound-treated plants to the control plants to determine the protective efficacy.

Visualizations

The following diagrams illustrate the mode of action and a typical experimental workflow.

Fistupyrone_MoA cluster_fungus A. brassicicola Infection Process cluster_inhibitor Inhibition by this compound Spore Spore Adhesion on Host Leaf Germination Spore Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Host Penetration Appressorium->Penetration Colonization Mycelial Growth & Lesion Formation Penetration->Colonization Toxin AB-Toxin Production Penetration->Toxin Inhibit_Germ Inhibits Germination Inhibit_Germ->Germination Inhibit_App Inhibits Appressorium Inhibit_App->Appressorium Inhibit_Toxin Reduces Toxin Inhibit_Toxin->Toxin Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture A. brassicicola B Prepare Spore Suspension A->B D Inoculate Seedlings (In Vivo Assay) B->D E Treat Spores (In Vitro Assay) B->E C Prepare this compound Dilutions C->D C->E F Incubate D->F E->F G Assess Disease Severity or Germination Rate F->G H Data Analysis G->H

References

The Ecological Role of Fistupyrone: A Technical Guide to its Natural Function

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fistupyrone, a novel α-pyrone polyketide, was first isolated from the plant-associated actinomycete, Streptomyces sp. TP-A0569.[1][2] This technical guide provides a comprehensive overview of the known natural function of this compound, with a particular focus on its role in the tripartite interaction between its producing organism, the host plant, and a pathogenic fungus. This document details the experimental methodologies employed in the characterization of this compound's bioactivity and presents available quantitative data. Furthermore, it illustrates the proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction

The genus Streptomyces is renowned for its prolific production of a vast array of secondary metabolites with diverse biological activities.[3][4][5][6] These compounds are not essential for the primary growth of the organism but are thought to provide a competitive advantage in their natural environment.[3] Endophytic actinomycetes, which reside within the tissues of plants, are a particularly promising source of novel bioactive compounds that may play a crucial role in protecting their host from pathogens.[7][8]

This compound (C₁₅H₂₀O₄) is a prime example of such a compound. It was discovered during a screening program for microbial metabolites that could protect Chinese cabbage (Brassica rapa subsp. pekinensis) from infection by the necrotrophic fungus Alternaria brassicicola, the causal agent of black leaf spot disease.[1][2] A striking feature of this compound is its lack of direct antifungal activity in vitro, suggesting a more nuanced and ecologically significant mode of action within its native environment.[1][2] This guide will delve into the specifics of its function as a plant defense elicitor.

The Native Environment of this compound

This compound is produced by the endophytic actinomycete Streptomyces sp. TP-A0569, which was isolated from plant material.[1] As an endophyte, this bacterium lives, at least for part of its life cycle, within the tissues of its host plant without causing any apparent harm. This intimate association suggests a co-evolutionary relationship where the microbe may provide benefits to the host, such as protection against pathogens, in exchange for nutrients and shelter. The natural function of this compound is therefore best understood in the context of this symbiotic relationship.

Biological Activity of this compound

The most well-documented biological activity of this compound is its ability to inhibit the infection of Chinese cabbage by Alternaria brassicicola.[1][2] This protective effect is observed in vivo, on living plant seedlings, but not in in vitro assays where the compound is directly applied to the fungus in culture.[1][2] This key finding points towards an indirect mechanism of action, likely involving the modulation of the host plant's own defense systems.

Quantitative Data on Bioactivity

The following table summarizes the quantitative data regarding the bioactivity of this compound as reported in the initial discovery.

ParameterValueConditionsReference
Minimum Inhibitory Concentration (MIC) against A. brassicicola > 100 µg/mlIn vitro, Potato Dextrose Broth[1][2]
Protective Concentration against A. brassicicola infection 10 µg/mlIn vivo, Chinese cabbage seedlings[1][2]
Phytotoxicity on Chinese cabbage seedlings Not observedAt effective concentrations[1][2]

Proposed Mechanism of Action: Plant Defense Induction

The disparity between the in vivo and in vitro activity of this compound strongly suggests that it acts as an elicitor of plant defense responses.[9] In this proposed model, this compound, secreted by the endophytic Streptomyces sp. TP-A0569, is recognized by the host plant's cells. This recognition triggers a cascade of downstream signaling events, leading to the activation of the plant's innate immune system.[10][11]

Activated plant defenses can include a variety of strategies to thwart pathogen attack, such as:

  • Production of pathogenesis-related (PR) proteins: These proteins can have direct antimicrobial activity or play a role in signaling.[10]

  • Reinforcement of the plant cell wall: This creates a physical barrier to fungal penetration.

  • Synthesis of phytoalexins: These are low molecular weight antimicrobial compounds produced by the plant.

  • Generation of reactive oxygen species (ROS): ROS can have direct antimicrobial effects and also act as signaling molecules.[10]

The following diagram illustrates the proposed signaling pathway for this compound-induced plant defense.

Fistupyrone_Signaling_Pathway This compound This compound Receptor PAMP Receptor This compound->Receptor Binding PlantCell Plant Cell SignalingCascade Signal Transduction (e.g., MAPK cascade, Ca2+ influx) Receptor->SignalingCascade Activation DefenseGenes Activation of Defense Genes SignalingCascade->DefenseGenes DefenseResponse Plant Defense Response (PR proteins, Phytoalexins, etc.) DefenseGenes->DefenseResponse

Proposed signaling pathway for this compound-induced plant defense.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the discovery and characterization of this compound.

Fermentation of Streptomyces sp. TP-A0569 and Isolation of this compound
  • Fermentation: Streptomyces sp. TP-A0569 is cultured in a suitable liquid medium (e.g., yeast extract-malt extract broth) under aerobic conditions at 28°C for 5-7 days.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

The following diagram outlines the workflow for the isolation and purification of this compound.

Isolation_Workflow Start Streptomyces sp. TP-A0569 Culture Fermentation Liquid Fermentation Start->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discarded) Centrifugation->Mycelium Extraction Ethyl Acetate Extraction Supernatant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Fractions Active Fractions SilicaGel->Fractions HPLC Preparative HPLC Fractions->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Workflow for the isolation and purification of this compound.
In Vivo Anti-Infection Assay

  • Plant Preparation: Chinese cabbage seedlings are grown under controlled conditions until they have 2-3 true leaves.

  • Treatment: A solution of this compound at various concentrations is applied to the leaves of the seedlings. A control group is treated with the solvent alone.

  • Inoculation: After a set incubation period (e.g., 24 hours) to allow for potential defense induction, the treated leaves are inoculated with a spore suspension of A. brassicicola.

  • Incubation: The inoculated plants are maintained in a high-humidity environment to promote fungal infection.

  • Disease Assessment: After several days, the extent of disease symptoms (e.g., lesion size, number of lesions) is evaluated and compared between the this compound-treated and control groups.

Conclusion and Future Perspectives

This compound represents an intriguing example of a microbial secondary metabolite that functions not by direct antagonism, but by modulating the host's defense systems. This indirect mode of action has significant ecological implications, suggesting a sophisticated interplay between endophytic microbes and their plant hosts. For researchers in drug development, this compound and other plant defense elicitors offer a promising alternative to traditional fungicides, as they may be less prone to the development of pathogen resistance and can provide broad-spectrum protection by enhancing the plant's own immune capabilities.

Future research should focus on several key areas:

  • Identification of the plant receptor for this compound: Understanding how the plant perceives this compound is crucial for elucidating the downstream signaling pathway.

  • Transcriptomic and proteomic analysis of this compound-treated plants: This will provide a comprehensive view of the defense genes and proteins that are upregulated in response to this compound.

  • Biosynthesis of this compound: Elucidating the biosynthetic gene cluster for this compound in Streptomyces sp. TP-A0569 could enable its heterologous expression and the production of novel analogs with enhanced activity.

  • Ecological distribution and role: Investigating the prevalence of this compound-producing Streptomyces in different plant species and environments will provide a broader understanding of its ecological significance.

By addressing these questions, the scientific community can fully unlock the potential of this compound and other natural products that shape the intricate relationships between microbes and their hosts.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Fistupyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a generalized protocol for the extraction and purification of fistupyrone, a novel microbial metabolite. This compound was first isolated from the culture broth of Streptomyces sp. TP-A0569 and has been identified as an inhibitor of the infection of Chinese cabbage by Alternaria brassicicola.[1] The protocols outlined below are based on standard methodologies for the isolation of secondary metabolites from bacterial fermentation cultures.

Data Summary

Due to the limited publicly available data with specific quantitative values for this compound extraction and purification, the following table serves as a template for researchers to document their findings. It highlights the key parameters that should be monitored and optimized during the process.

Purification Step Solvent/Mobile Phase Volume (L) Yield (mg) Purity (%) Notes
Fermentation Broth N/A10--Initial culture volume
Liquid-Liquid Extraction Ethyl Acetate3 x 5--Extraction from supernatant
Crude Extract N/A-e.g., 500e.g., 10After solvent evaporation
Silica Gel Chromatography Hexane:Ethyl Acetate Gradient2e.g., 150e.g., 60Initial fractionation
Preparative HPLC Acetonitrile:Water Gradient0.5e.g., 20e.g., >95Final purification

Experimental Protocols

Fermentation of Streptomyces sp. TP-A0569

This protocol describes the initial cultivation of Streptomyces sp. TP-A0569 to produce this compound.

Materials:

  • Sterile fermentation medium (e.g., ISP2 broth)

  • Seed culture of Streptomyces sp. TP-A0569

  • Shaking incubator

  • Fermenter (10 L capacity)

Procedure:

  • Inoculate a suitable seed medium with a stock culture of Streptomyces sp. TP-A0569.

  • Incubate the seed culture at 28°C for 48-72 hours with shaking at 200 rpm.

  • Aseptically transfer the seed culture to a 10 L fermenter containing the production medium.

  • Maintain the fermentation at 28°C with aeration and agitation for 7-10 days. Monitor pH, dissolved oxygen, and glucose levels periodically.

Extraction of this compound from Culture Broth

This protocol details the extraction of the crude this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Collect the supernatant containing the secreted this compound.

  • Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate. Repeat the extraction three times to maximize the recovery of the compound.

  • Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol outlines a two-step purification process for obtaining high-purity this compound from the crude extract.

3.1. Silica Gel Chromatography (Initial Fractionation)

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents: Hexane, Ethyl Acetate

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel column with a suitable diameter and length.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of a defined volume using a fraction collector.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the target compound and evaporate the solvent.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase preparative column

  • Solvents: Acetonitrile (ACN), Water (HPLC grade)

  • Vials for fraction collection

Procedure:

  • Dissolve the partially purified this compound fraction in a suitable solvent (e.g., methanol or ACN).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 20% ACN in water).

  • Inject the sample onto the column.

  • Elute the compound using a linear gradient of increasing acetonitrile concentration.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from a Streptomyces culture.

Fistupyrone_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation Streptomyces sp. Culture centrifugation Centrifugation fermentation->centrifugation Harvest liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) centrifugation->liquid_extraction Supernatant evaporation1 Solvent Evaporation liquid_extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract silica_column Silica Gel Chromatography crude_extract->silica_column evaporation2 Solvent Evaporation silica_column->evaporation2 Fractions prep_hplc Preparative HPLC evaporation2->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound Purified Peak

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

The precise mechanism of action and the specific signaling pathways inhibited by this compound have not been elucidated in the currently available scientific literature. Research into its biological activity has primarily focused on its ability to inhibit the in vivo infection of Chinese cabbage by Alternaria brassicicola without demonstrating in vitro fungicidal activity.[1] Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research is required to understand the molecular targets of this compound.

References

Bioactivity Screening of Fistupyrone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fistupyrone, a novel pyrone metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated potential as an inhibitor of fungal infection in plants. Specifically, it has been shown to inhibit the infection of Chinese cabbage by the fungal pathogen Alternaria brassicicola in vivo, interestingly without exhibiting direct in vitro fungicidal activity[1]. This unique mode of action suggests that this compound may target fungal pathogenicity factors or modulate the host's defense mechanisms, making it a compelling candidate for further bioactivity screening to uncover its full therapeutic or agrochemical potential. This document provides detailed application notes and protocols for a tiered bioactivity screening approach for this compound, encompassing antifungal, anticancer, and anti-inflammatory assays.

Introduction to this compound and its Known Bioactivity

This compound is a microbial metabolite characterized by its ability to protect Chinese cabbage seedlings from infection by Alternaria brassicicola[1]. The lack of direct antifungal activity in vitro indicates that this compound's mechanism is not based on killing the fungus but rather on interfering with the infection process. This could involve the inhibition of crucial fungal enzymes responsible for host tissue degradation, disruption of signaling pathways that control pathogenic development, or enhancement of the plant's innate immune response. Given that many natural products with a pyrone scaffold exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, a comprehensive screening of this compound is warranted.

Proposed Bioactivity Screening Cascade for this compound

A hierarchical screening approach is recommended to efficiently evaluate the bioactivity profile of this compound. This cascade begins with confirmatory and mechanistic antifungal assays and then broadens to explore other potential therapeutic areas.

G cluster_0 Tier 1: Antifungal & Anti-Infective Activity cluster_1 Tier 2: General Bioactivity Screening cluster_2 Tier 3: Mechanism of Action & Target Identification A In Vitro Antifungal Susceptibility B Fungal Pathogenicity Factor Inhibition A->B D Anticancer Cytotoxicity A->D C Host Defense Modulation B->C E Anti-inflammatory Activity D->E G Transcriptomics/Proteomics D->G F Enzyme Inhibition Assays E->F H Affinity Chromatography G->H I In Vivo Efficacy Models H->I

Caption: Tiered screening workflow for this compound.

Tier 1: Antifungal and Anti-Infective Activity

In Vitro Antifungal Susceptibility Assays

These assays aim to confirm the initial findings that this compound lacks direct fungicidal or fungistatic activity against Alternaria brassicicola and other relevant fungal species.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Fungal Culture: Culture Alternaria brassicicola on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 spores/mL in RPMI-1640 medium.

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a serial two-fold dilution series in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should range from 0.1 to 100 µg/mL.

  • Incubation: Inoculate each well with the fungal spore suspension. Include a positive control (e.g., Amphotericin B) and a negative control (DMSO vehicle). Incubate the plate at 25°C for 48-72 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the negative control.

Fungal Pathogenicity Factor Inhibition Assays

These assays investigate whether this compound inhibits key fungal processes required for infection.

Protocol: Spore Germination Assay

  • Spore Preparation: Prepare a spore suspension of A. brassicicola as described above, adjusted to 1 x 10^6 spores/mL in sterile water.

  • Treatment: In a 96-well plate, mix the spore suspension with various concentrations of this compound (0.1 to 100 µg/mL).

  • Incubation: Incubate the plate at 25°C for 6-8 hours.

  • Microscopy: Place a 10 µL aliquot from each well onto a microscope slide and observe under a light microscope.

  • Data Analysis: Count the number of germinated and non-germinated spores (a minimum of 100 spores per replicate). A spore is considered germinated if the germ tube is at least half the length of the spore. Calculate the percentage of germination inhibition.

Protocol: Cell Wall Degrading Enzyme (CWDE) Inhibition Assay (e.g., Polygalacturonase)

  • Enzyme Production: Grow A. brassicicola in a liquid medium containing pectin as the sole carbon source to induce polygalacturonase (PG) secretion. Collect the culture filtrate, which contains the crude enzyme extract.

  • Assay: The assay measures the release of reducing sugars from a polygalacturonic acid substrate.

    • Prepare a reaction mixture containing the crude enzyme extract, polygalacturonic acid solution, and various concentrations of this compound.

    • Incubate the mixture at 37°C for 1 hour.

    • Stop the reaction and measure the amount of released reducing sugars using the dinitrosalicylic acid (DNS) method.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value.

G cluster_0 Fungal Pathogenesis Spore Spore Germination Germination Spore->Germination Adhesion Adhesion to Host Germination->Adhesion CWDE CWDE Secretion Adhesion->CWDE Invasion Host Invasion CWDE->Invasion This compound This compound This compound->Germination Inhibition? This compound->CWDE Inhibition?

Caption: Potential inhibition points of this compound.

Tier 2: General Bioactivity Screening

Anticancer Cytotoxicity Screening

This screening aims to identify any potential anticancer activity of this compound against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Screening

These assays will evaluate the potential of this compound to modulate inflammatory responses.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent A and B.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO This compound This compound This compound->NFkB Inhibition?

Caption: Potential anti-inflammatory mechanism of this compound.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Antifungal and Anti-Infective Activity of this compound

Assay TypeFungal SpeciesEndpointResult (e.g., MIC, IC50)Positive Control
Broth MicrodilutionA. brassicicolaMIC (µg/mL)>100Amphotericin B: X µg/mL
Spore GerminationA. brassicicolaIC50 (µg/mL)-
PolygalacturonaseA. brassicicolaIC50 (µg/mL)-

Table 2: General Bioactivity Profile of this compound

Assay TypeCell Line / SystemEndpointResult (IC50 in µM)Positive Control
Anticancer CytotoxicityMCF-7IC50 (µM)Doxorubicin: X µM
Anticancer CytotoxicityA549IC50 (µM)Doxorubicin: X µM
Anticancer CytotoxicityHCT116IC50 (µM)Doxorubicin: X µM
Anti-inflammatoryRAW 264.7 (LPS)IC50 (µM)Dexamethasone: X µM

Conclusion

The provided protocols offer a structured framework for the comprehensive bioactivity screening of this compound. By systematically evaluating its anti-infective, anticancer, and anti-inflammatory potential, researchers can elucidate its mechanism of action and explore its potential for development as a novel therapeutic agent or agrochemical. The unique initial observation of in vivo anti-infective activity without direct fungicidal effects makes this compound a particularly interesting candidate for the discovery of new biological pathways and molecular targets.

References

Application Notes and Protocols for the In Vivo Use of Fistupyrone in Plant Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fistupyrone is a novel α-pyrone metabolite isolated from the plant-associated actinomycete, Streptomyces sp. TP-A0569. It has demonstrated notable efficacy in controlling black spot disease on Chinese cabbage (Brassica rapa subsp. pekinensis), caused by the necrotrophic fungal pathogen Alternaria brassicicola. A key characteristic of this compound is its lack of direct antifungal activity (in vitro), while exhibiting significant disease inhibitory effects when applied to the host plant (in vivo). This suggests that this compound's mode of action is likely based on the induction of the plant's own defense mechanisms.

These application notes provide a comprehensive guide to the in vivo application of this compound for plant disease control, including example data on its efficacy, detailed experimental protocols for its evaluation, and a proposed signaling pathway for its mode of action.

Data Presentation: Efficacy of this compound

While specific data from the original discovery is not publicly available, the following tables represent the expected format for presenting quantitative data on this compound's efficacy. These examples are for illustrative purposes and are based on typical results from in vivo fungicide and plant defense inducer efficacy trials.

Table 1: Example Efficacy of this compound against Alternaria brassicicola on Chinese Cabbage Seedlings (Whole Plant Assay)

Treatment GroupConcentration (µg/mL)Disease Severity Index (DSI)¹Disease Reduction (%)Phytotoxicity²
Untreated Control085.4 ± 5.20None
Vehicle Control (Solvent)084.9 ± 4.80.6None
This compound1055.1 ± 6.135.5None
This compound2532.7 ± 4.561.7None
This compound5015.3 ± 3.982.1Slight leaf margin chlorosis
This compound10012.8 ± 3.385.0Moderate leaf stunting
Positive Control (Fungicide)Manufacturer's Rec.10.2 ± 2.988.1None

¹Disease Severity Index (DSI) calculated on a 0-100 scale, where 0 = no disease and 100 = complete plant necrosis. Data are presented as mean ± standard deviation. ²Phytotoxicity observed visually 7 days after the final application.

Table 2: Example Efficacy of this compound against Alternaria brassicicola on Chinese Cabbage (Detached Leaf Assay)

Treatment GroupConcentration (µg/mL)Lesion Diameter (mm) at 72 hpi¹Lesion Area Reduction (%)
Untreated Control012.5 ± 1.80
Vehicle Control (Solvent)012.3 ± 1.51.6
This compound108.2 ± 1.134.4
This compound255.6 ± 0.955.2
This compound503.1 ± 0.775.2
This compound1002.9 ± 0.676.8
Positive Control (Fungicide)Manufacturer's Rec.2.5 ± 0.580.0

¹hpi: hours post-inoculation. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound.

Protocol 1: Whole Plant Spray Assay for Disease Control

This protocol is designed to assess the protective effect of this compound when applied to whole plants before pathogen challenge.

1. Plant Material and Growth Conditions:

  • Chinese cabbage seeds (Brassica rapa subsp. pekinensis 'Nagaoka') are sown in pots (10 cm diameter) containing sterilized potting mix.

  • Plants are grown in a controlled environment chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod and 60-70% relative humidity.

  • Plants are used for experiments when they have 4-5 true leaves (approximately 3-4 weeks old).

2. Pathogen Culture and Inoculum Preparation:

  • Alternaria brassicicola is cultured on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days under a 12-hour light/12-hour dark cycle to induce sporulation.

  • Conidia are harvested by flooding the plates with sterile distilled water containing 0.02% (v/v) Tween 20 and gently scraping the surface with a sterile glass rod.

  • The conidial suspension is filtered through two layers of sterile cheesecloth to remove mycelial fragments.

  • The conidia concentration is adjusted to 1 x 10⁵ conidia/mL using a hemocytometer.

3. This compound Application:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) and then diluted to final test concentrations (e.g., 10, 25, 50, 100 µg/mL) with sterile distilled water containing 0.02% Tween 20.

  • The final solvent concentration in all treatments, including the vehicle control, should be kept constant and at a non-phytotoxic level (e.g., ≤ 0.1%).

  • Plants are sprayed with the this compound solutions until runoff using a fine-mist sprayer. Control plants are sprayed with sterile distilled water (negative control) or the solvent solution (vehicle control). A standard commercial fungicide is used as a positive control.

  • At least 5 replicate plants should be used for each treatment group.

4. Pathogen Inoculation:

  • 24 to 48 hours after the this compound application, plants are inoculated by spraying with the A. brassicicola conidial suspension until runoff.

  • Inoculated plants are placed in a high-humidity chamber (>95% RH) at 25°C for the first 48 hours to facilitate infection.

  • After 48 hours, the plants are returned to the initial growth conditions.

5. Disease Assessment:

  • Disease severity is assessed 5-7 days post-inoculation.

  • The disease severity on each leaf is rated on a scale of 0 to 5:

    • 0: No visible symptoms.

    • 1: <10% of the leaf area affected by lesions.

    • 2: 11-25% of the leaf area affected.

    • 3: 26-50% of the leaf area affected.

    • 4: 51-75% of the leaf area affected.

    • 5: >75% of the leaf area affected or leaf death.

  • The Disease Severity Index (DSI) is calculated using the formula: DSI = [Σ(rating × number of leaves in that rating) / (total number of leaves × highest rating)] × 100

  • Disease reduction is calculated relative to the untreated control.

Protocol 2: Detached Leaf Assay

This method allows for rapid screening and requires less space.

1. Plant Material:

  • Fully expanded, healthy leaves are detached from 4-5 week old Chinese cabbage plants.

2. This compound Application:

  • Leaves are sprayed with this compound solutions as described in Protocol 1, or the solution is applied to a specific spot on the leaf.

3. Inoculation and Incubation:

  • 24 hours after treatment, a 10 µL droplet of the A. brassicicola conidial suspension (1 x 10⁵ conidia/mL) is placed onto the center of each leaf or the treated spot.

  • The leaves are placed in a petri dish or a transparent tray lined with moist filter paper to maintain high humidity.

  • The dishes are incubated at 25°C with a 12-hour photoperiod.

4. Assessment:

  • Lesion diameter is measured at 48, 72, and 96 hours post-inoculation.

  • The reduction in lesion size relative to the control is calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Inoculation cluster_assessment Assessment Phase Plant_Growth 1. Grow Chinese Cabbage Plants (3-4 weeks) Fistupyrone_App 4. Apply this compound (Spray Application) Plant_Growth->Fistupyrone_App Pathogen_Culture 2. Culture A. brassicicola (10-14 days) Inoculum_Prep 3. Prepare Conidial Suspension (1x10^5 conidia/mL) Pathogen_Culture->Inoculum_Prep Pathogen_Inoc 6. Inoculate with Pathogen Inoculum_Prep->Pathogen_Inoc Incubation_Pre 5. Incubate Plants (24-48 hours) Fistupyrone_App->Incubation_Pre Incubation_Pre->Pathogen_Inoc Incubation_Post 7. High Humidity Incubation (48 hours) Pathogen_Inoc->Incubation_Post Disease_Scoring 8. Assess Disease Severity (5-7 days post-inoculation) Incubation_Post->Disease_Scoring Data_Analysis 9. Calculate DSI and Disease Reduction Disease_Scoring->Data_Analysis

Caption: Workflow for in vivo evaluation of this compound.

Proposed Signaling Pathway for this compound-Induced Resistance

Given that this compound acts as a plant defense inducer, it likely triggers a cascade of signaling events typical of Pattern-Triggered Immunity (PTI). As a microbial-derived molecule, it may be recognized as a Microbe-Associated Molecular Pattern (MAMP).

Putative_Signaling_Pathway cluster_perception 1. Perception at Cell Surface cluster_signaling 2. Early Signaling Events cluster_hormones 3. Phytohormone Signaling cluster_response 4. Defense Response This compound This compound (MAMP) PRR Pattern Recognition Receptor (PRR) This compound->PRR Binding ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK MAP Kinase Cascade Activation PRR->MAPK Ca_Influx Ca2+ Influx PRR->Ca_Influx JA_SA Jasmonic Acid (JA) & Salicylic Acid (SA) Pathways ROS->JA_SA MAPK->JA_SA Ca_Influx->JA_SA Defense_Genes Defense Gene Expression (e.g., PR proteins) JA_SA->Defense_Genes Resistance Enhanced Resistance to A. brassicicola Defense_Genes->Resistance

Caption: Putative signaling pathway of this compound.

Application Notes and Protocols for Fistupyrone Production from Streptomyces sp. TP-A0569

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fistupyrone is a polyketide metabolite isolated from the plant-associated bacterium Streptomyces sp. TP-A0569. This document provides detailed application notes and protocols for the cultivation of Streptomyces sp. TP-A0569, and the subsequent extraction, and quantification of this compound. The methodologies outlined below are based on established protocols for the production of secondary metabolites from Streptomyces species and can be optimized for maximized yield.

Materials and Reagents

Culture Media

Table 1: Seed Culture Medium (ISP Medium 2)

ComponentConcentration (g/L)
Malt Extract10.0
Yeast Extract4.0
D-Glucose4.0
Agar (for solid medium)20.0
Distilled Water1.0 L
pH 7.2

Table 2: Production Medium (GYM Medium)

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Distilled Water1.0 L
pH 7.2
Reagents for Extraction and Quantification
  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for HPLC mobile phase)

  • This compound standard (if available)

Experimental Protocols

Inoculum Preparation
  • Prepare ISP Medium 2 agar plates.

  • Streak a cryopreserved stock of Streptomyces sp. TP-A0569 onto an ISP Medium 2 agar plate.

  • Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

  • Aseptically scrape the spores from the surface of a mature plate and suspend them in 5 mL of sterile distilled water containing 0.05% Tween 80.

  • Use this spore suspension to inoculate a 250 mL Erlenmeyer flask containing 50 mL of liquid ISP Medium 2.

  • Incubate the seed culture on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.

Fermentation for this compound Production
  • Prepare the production medium (GYM Medium) and dispense 100 mL into 500 mL Erlenmeyer flasks. Sterilize by autoclaving.

  • Inoculate each production flask with 5% (v/v) of the seed culture.

  • Incubate the production cultures on a rotary shaker at 200-250 rpm and 28-30°C.

  • Monitor the production of this compound over a period of 7-14 days by taking aseptic samples periodically for analysis. Optimal fermentation time should be determined empirically.

Table 3: Optimized Fermentation Parameters

ParameterOptimal Range
Temperature28-30°C
pH6.8-7.4
Agitation200-250 rpm
Incubation Time7-14 days
Extraction and Purification of this compound
  • After the desired incubation period, harvest the culture broth by centrifugation at 5000 x g for 20 minutes to separate the mycelium from the supernatant.

  • The supernatant is the primary source of extracellular this compound.

  • Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC.

Quantification of this compound by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector is recommended.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of methanol and water (with or without 0.1% formic acid) can be used. A typical gradient could be starting from 30% methanol and increasing to 100% methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at the λmax of this compound (to be determined by UV-Vis spectroscopy of a purified sample, typically in the range of 250-350 nm for polyketides).

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, likely synthesized by a Type I polyketide synthase (PKS). The following diagram illustrates a putative biosynthetic pathway.

Fistupyrone_Biosynthesis Acetyl_CoA Acetyl-CoA PKS_Loading PKS Loading Module Acetyl_CoA->PKS_Loading Starter Unit Malonyl_CoA Malonyl-CoA PKS_Elongation PKS Elongation Modules (x n) Malonyl_CoA->PKS_Elongation Extender Units PKS_Loading->PKS_Elongation Polyketide_Chain Linear Polyketide Chain PKS_Elongation->Polyketide_Chain Cyclization Cyclization/ Thioesterase Polyketide_Chain->Cyclization Fistupyrone_Precursor This compound Precursor Cyclization->Fistupyrone_Precursor Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases) Fistupyrone_Precursor->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Production

The following diagram outlines the complete experimental workflow from the initial culture of Streptomyces sp. TP-A0569 to the final quantification of the produced this compound.

Fistupyrone_Production_Workflow Start Start: Streptomyces sp. TP-A0569 Cryopreserved Stock Inoculum_Prep Inoculum Preparation (ISP2 Medium, 28-30°C, 48-72h) Start->Inoculum_Prep Fermentation Fermentation (Production Medium, 28-30°C, 7-14 days) Inoculum_Prep->Fermentation Harvest Harvest Culture Broth (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Purification (Optional, e.g., Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC-PDA/UV) Crude_Extract->Quantification for crude yield Pure_this compound Purified this compound Purification->Pure_this compound Pure_this compound->Quantification for pure yield & standard curve End End: this compound Yield Data Quantification->End

Caption: Experimental workflow for this compound production.

Application Notes and Protocols for the Development of a Stable Fistupyrone Formulation for Agricultural Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fistupyrone, a naturally derived pyrone (C10H14O3), has been identified as a promising agent for the control of Alternaria brassicicola, the causal agent of Alternaria leaf spot in Chinese cabbage. Unlike traditional fungicides that exhibit direct antimicrobial activity, this compound appears to inhibit the infection process, suggesting it may act as a plant defense elicitor.[1] This unique mode of action presents an opportunity for a novel, potentially more sustainable approach to disease management.

The successful application of this compound in an agricultural setting is contingent upon the development of a stable and effective formulation. This document provides detailed application notes and protocols for the systematic development and evaluation of a stable this compound formulation, intended for foliar application.

Section 1: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of the active ingredient (AI) is the foundation of formulation development. The following protocols outline the necessary preliminary analyses for this compound.

Protocol for Determining Physicochemical Properties

Objective: To determine the fundamental physical and chemical properties of technical grade this compound to inform formulation strategy.

Materials:

  • Technical grade this compound (>95% purity)

  • Analytical balance

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • HPLC system with UV detector

  • pH meter

  • Spectrophotometer

  • Solvents: water (Type I), ethanol, acetone, xylene, octanol

  • Buffers (pH 4, 7, 9)

Methodology:

  • Appearance and Odor: Visually inspect the technical grade this compound and record its physical state (e.g., crystalline solid, amorphous powder), color, and any discernible odor.

  • Melting Point: Determine the melting point using a DSC to assess purity and thermal stability.

  • Solubility:

    • Accurately weigh 10 mg of this compound into separate vials.

    • Add 1 mL of each solvent (water, ethanol, acetone, xylene, octanol) and vortex for 2 minutes.

    • Allow to equilibrate for 24 hours at 25°C.

    • Visually assess solubility and quantify the concentration of dissolved this compound in the supernatant using a validated HPLC method.

  • Octanol-Water Partition Coefficient (LogP):

    • Prepare a saturated solution of this compound in a 1:1 mixture of octanol and water.

    • After equilibration and phase separation, measure the concentration of this compound in both the octanol and water phases by HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in octanol to the concentration in water.

  • Hydrolytic Stability:

    • Dissolve this compound in sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Store the solutions at 50°C for 30 days.

    • At regular intervals (0, 7, 14, 30 days), analyze the concentration of this compound by HPLC to determine the rate of degradation.

  • Photostability:

    • Apply a thin layer of this compound to a glass plate.

    • Expose the plate to a controlled spectrum of simulated sunlight (e.g., Xenon arc lamp).

    • At set time points, quantify the remaining this compound to assess degradation.

Hypothetical Physicochemical Data for this compound

The following table summarizes the expected properties of this compound based on its chemical class (pyrone) and intended use.

PropertyValueImplication for Formulation
Appearance White to off-white crystalline solidSuitable for solid and liquid formulations.
Molecular Weight 182.22 g/mol ---
Melting Point 110-115°CGood thermal stability for most formulation processes.
Water Solubility (25°C) ~50 mg/LLow water solubility necessitates formulations like SC, EC, or WG.
Solubility in Organic Solvents Soluble in ethanol, acetone; moderately soluble in xyleneGood candidate for Emulsifiable Concentrate (EC) formulations.
LogP (Octanol-Water) 2.5Indicates good potential for cuticular penetration.
Hydrolytic Stability (DT50) Stable at pH 4-7; degrades at pH > 8Formulation should be buffered to a slightly acidic or neutral pH.
Photostability Moderate degradation under UV lightUV protectants may be required in the formulation.

Section 2: Formulation Development

Based on the low water solubility of this compound, three common formulation types are proposed for development: Suspension Concentrate (SC), Emulsifiable Concentrate (EC), and Water-Dispersible Granules (WG).

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Stability cluster_3 Phase 4: Efficacy & Final Selection A Physicochemical Characterization of AI B Selection of Formulation Type (SC, EC, WG) A->B C Screening of Adjuvants (Dispersants, Wetting Agents, Emulsifiers, Binders) B->C D Preparation of Lab-Scale Prototype Formulations C->D E Initial Physical Stability Tests (e.g., Emulsion Stability, Suspensibility) D->E F Optimization of Adjuvant Ratios E->F G Accelerated Stability Testing (54°C for 14 days) F->G H Long-Term Stability Testing (Ambient, 2 years) G->H I Bio-Efficacy Testing (Lab & Greenhouse) H->I J Selection of Lead Formulation I->J

Caption: Workflow for this compound formulation development.

Protocols for Formulation Preparation

2.2.1 Suspension Concentrate (SC) Formulation

  • Objective: To prepare a stable suspension of finely milled this compound particles in water.

  • Protocol:

    • To a beaker, add water, a wetting agent (e.g., sodium lignosulfonate), and an antifreeze (e.g., propylene glycol).

    • Slowly add technical this compound while stirring.

    • Add a dispersant (e.g., naphthalene sulfonate condensate).

    • The mixture is then passed through a bead mill to achieve a target particle size of <5 µm.

    • Finally, a thickener (e.g., xanthan gum) and a biocide are added under gentle agitation.

2.2.2 Emulsifiable Concentrate (EC) Formulation

  • Objective: To dissolve this compound in a solvent system that will form a stable emulsion upon dilution with water.

  • Protocol:

    • Dissolve technical this compound in a water-immiscible solvent (e.g., Aromatic 150 or a methylated seed oil).

    • Add a blend of emulsifiers (e.g., a combination of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and ethoxylated castor oil).

    • Stir until a clear, homogenous solution is obtained.

2.2.3 Water-Dispersible Granule (WG) Formulation

  • Objective: To create a solid, dust-free granule that readily disperses in water.

  • Protocol:

    • Dry blend technical this compound with wetting agents, dispersants, and a carrier (e.g., clay).

    • Add a binder solution (e.g., polyvinylpyrrolidone in water) and mix to form a wet mass.

    • Extrude the wet mass to form granules.

    • Dry the granules in a fluid bed dryer to the desired moisture content.

    • Sieve to obtain the desired granule size range.

Section 3: Stability Testing

Stability testing ensures that the formulation maintains its physical and chemical integrity during storage.

Protocol for Accelerated Stability Testing

Objective: To rapidly assess the chemical and physical stability of prototype formulations under elevated temperature conditions. This protocol is based on the EPA's accelerated storage stability guidelines.[2][3]

Materials:

  • Prototype this compound formulations (SC, EC, WG)

  • Commercial packaging materials (e.g., HDPE bottles, co-extruded bags)

  • Forced-air oven set to 54 ± 2°C

  • HPLC system

  • Viscometer, particle size analyzer, pH meter

Methodology:

  • Initial Analysis (Time 0): For each prototype, analyze the active ingredient concentration by HPLC. Record physical properties:

    • SC: Appearance, pH, viscosity, particle size distribution, suspensibility.

    • EC: Appearance, emulsion stability upon dilution.

    • WG: Appearance, dispersibility, wet sieve test.

  • Storage: Place samples in their respective commercial packaging and store them in the oven at 54°C.

  • Final Analysis (14 days): After 14 days, remove the samples and allow them to equilibrate to room temperature.

  • Evaluation: Re-analyze the active ingredient concentration and all physical properties. The formulation is considered stable if there is <5% degradation of the AI and no significant changes in physical properties (e.g., no phase separation, crystal growth, or loss of suspensibility/emulsifiability).

Comparative Stability Data (Hypothetical)
Formulation TypeAI Degradation (14 days @ 54°C)Physical Changes ObservedStability Rating
SC-01 2.1%Minor increase in viscosityExcellent
EC-01 4.5%Slight creaming of emulsionAcceptable
WG-01 1.8%NoneExcellent
EC-02 (different solvent) 8.9%Significant phase separationUnacceptable

Section 4: Efficacy Evaluation

Efficacy testing determines the biological activity of the developed formulations against the target pathogen.

Protocol for Greenhouse Efficacy Testing

Objective: To evaluate the protective efficacy of this compound formulations against Alternaria brassicicola on Chinese cabbage under controlled conditions.

Materials:

  • Chinese cabbage plants (4-6 leaf stage)

  • Alternaria brassicicola spore suspension (1x10^5 spores/mL)

  • This compound formulations

  • Laboratory spray track or hand sprayer

  • Humid chamber (>95% RH)

Methodology:

  • Treatment Application:

    • Prepare spray solutions of each formulation at various concentrations (e.g., 50, 100, 200 ppm AI). Include an untreated control (water spray) and a commercial standard fungicide as checks.[4]

    • Apply the treatments to the cabbage plants, ensuring uniform coverage. Allow plants to dry for 24 hours.

  • Inoculation:

    • Spray the plants with the A. brassicicola spore suspension until leaves are thoroughly wet.

  • Incubation:

    • Place the plants in a humid chamber for 48 hours to promote infection.

    • Transfer plants to a greenhouse with a 14-hour photoperiod at 22-25°C.

  • Disease Assessment:

    • After 7-10 days, assess the disease severity on the leaves. This can be done by counting the number of lesions per leaf or by using a disease severity rating scale (e.g., 0 = no symptoms, 5 = >50% leaf area affected).

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Comparative Efficacy Data (Hypothetical)
FormulationApplication Rate (ppm AI)Mean Disease Severity (0-5 scale)% Disease Control
Untreated Control04.20%
SC-01 1001.173.8%
EC-01 1001.369.0%
WG-01 1001.076.2%
Commercial StandardLabel Rate0.881.0%

Section 5: Proposed Mechanism of Action - Plant Defense Elicitation

Since this compound inhibits infection without direct fungicidal activity, it is hypothesized to function as an elicitor of Pattern-Triggered Immunity (PTI) in the plant.

G This compound This compound (PAMP/Elicitor) PRR Pattern Recognition Receptor (PRR) This compound->PRR Perception ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK MAP Kinase Cascade Activation PRR->MAPK Ca Ca2+ Influx PRR->Ca ROS->MAPK TFs Activation of Transcription Factors MAPK->TFs Ca->MAPK DefenseGenes Expression of Defense-Related Genes (e.g., PR proteins) TFs->DefenseGenes Resistance Enhanced Resistance to Alternaria brassicicola DefenseGenes->Resistance

Caption: Hypothesized signaling pathway for this compound.

Upon recognition by plant cell surface receptors, this compound likely triggers a signaling cascade. This involves rapid ion fluxes, the production of reactive oxygen species (ROS), and the activation of MAP kinase pathways.[5] These early events lead to the activation of transcription factors, resulting in the expression of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins. This cascade ultimately fortifies the plant's defenses, leading to enhanced resistance against subsequent pathogen attack.[5][6]

Conclusion

This document provides a comprehensive framework for the development of a stable and effective agricultural formulation of this compound. By following these protocols for physicochemical characterization, formulation screening, stability testing, and efficacy evaluation, researchers can systematically advance this compound from a promising active ingredient to a viable product for sustainable crop protection. The data presented herein are hypothetical but representative of a successful development program. The Suspension Concentrate (SC) and Water-Dispersible Granule (WG) formats appear to be the most promising candidates for further development due to their superior stability and efficacy in this simulated study.

References

Application Notes and Protocols for Fistupyrone on Chinese Cabbage Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fistupyrone, a microbial metabolite isolated from Streptomyces sp. TP-A0569, has been identified as an inhibitor of in vivo infection of Chinese cabbage (Brassica rapa subsp. pekinensis) seedlings by the fungal pathogen Alternaria brassicicola, the causal agent of Alternaria leaf spot.[1][2][3] Notably, this compound does not exhibit direct in vitro fungicidal activity, suggesting its mode of action involves the induction of host defense mechanisms within the plant.[1][2]

These application notes provide a comprehensive guide for researchers to systematically evaluate the efficacy and optimal application methods of this compound for the protection of Chinese cabbage seedlings. The protocols are designed to be adaptable for further investigation into its mechanism of action and potential development as a plant protection agent.

Quantitative Data Summary

As specific quantitative data for this compound application is not yet publicly available, the following tables are provided as templates for researchers to record their experimental findings. These tables are designed to capture critical data points for determining efficacy, optimal concentration, and potential phytotoxic effects.

Table 1: Efficacy of Different this compound Application Methods on Alternaria brassicicola Infection

Application MethodThis compound Concentration (µg/mL)Disease Incidence (%)Disease Severity Index (DSI)Seedling Survival Rate (%)
Foliar Spray e.g., 1, 10, 50, 100
Soil Drench e.g., 1, 10, 50, 100
Seed Treatment e.g., 1, 10, 50, 100
Positive Control e.g., Commercial Fungicide
Negative Control e.g., Water/Solvent

Table 2: Effect of this compound on Chinese Cabbage Seedling Growth Parameters

TreatmentConcentration (µg/mL)Shoot Height (cm)Root Length (cm)Fresh Weight (g)Dry Weight (g)
This compound e.g., 1, 10, 50, 100
Control 0

Table 3: Phytotoxicity Assessment of this compound on Chinese Cabbage Seedlings

Concentration (µg/mL)Chlorosis Rating (0-5)Necrosis Rating (0-5)Stunting Rating (0-5)Overall Phytotoxicity Index
e.g., 1, 10, 50, 100, 200
0 (Control)0000
*Rating scale: 0 = no effect, 5 = severe effect.

Experimental Protocols

The following protocols provide detailed methodologies for applying this compound to Chinese cabbage seedlings. It is recommended to conduct preliminary dose-response experiments to determine the optimal concentration range.

General Seedling Preparation
  • Seed Source: Obtain certified seeds of a susceptible Chinese cabbage variety.

  • Sowing: Sow seeds in 72-cell plug trays filled with a sterile seedling mix.[4] Sow two seeds per cell at a depth of approximately 0.6 cm.[5]

  • Germination: Maintain soil temperature between 21-24°C for optimal germination, which typically occurs within 7-14 days.[4][5]

  • Growth Conditions: Grow seedlings in a controlled environment (growth chamber or greenhouse) with a temperature of 16–21°C and a 12-16 hour photoperiod.[4]

  • Thinning: After emergence, thin seedlings to one per cell.

  • Experimental Stage: Seedlings are ready for treatment at the 2- to 5-leaf stage.[6]

Protocol 1: Foliar Spray Application
  • Objective: To evaluate the efficacy of this compound when applied directly to the foliage.

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted).

    • Sterile deionized water.

    • Surfactant (e.g., Tween 20) to ensure even coverage.

    • Handheld sprayer.

    • Chinese cabbage seedlings at the 2-5 leaf stage.

    • Alternaria brassicicola spore suspension.

  • Procedure:

    • Prepare this compound solutions at various concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a surfactant at a low concentration (e.g., 0.01% v/v).

    • Prepare a negative control (water/solvent + surfactant) and a positive control (commercial fungicide).

    • Randomly assign seedlings to treatment groups.

    • Apply the solutions as a fine mist to the foliage until runoff. Ensure complete coverage of all leaf surfaces.

    • Allow the seedlings to dry completely.

    • 24-48 hours post-treatment, inoculate the seedlings by spraying with a spore suspension of A. brassicicola.

    • Maintain high humidity for the first 24 hours post-inoculation to promote infection.

    • Evaluate disease incidence and severity 5-7 days post-inoculation.

    • Assess growth parameters and phytotoxicity at the end of the experiment.

Protocol 2: Soil Drench Application
  • Objective: To assess the systemic uptake and efficacy of this compound through the roots.

  • Materials:

    • This compound solutions.

    • Chinese cabbage seedlings at the 2-5 leaf stage.

    • Alternaria brassicicola spore suspension.

  • Procedure:

    • Prepare this compound solutions at various concentrations.

    • Apply a fixed volume (e.g., 10-20 mL) of the this compound solution to the soil of each seedling plug.

    • Apply the same volume of water/solvent for the negative control.

    • Wait 2-3 days to allow for systemic uptake.

    • Inoculate the foliage with A. brassicicola spore suspension as described in Protocol 1.

    • Evaluate disease development and plant health as described previously.

Protocol 3: Seed Treatment
  • Objective: To determine the effectiveness of this compound as a seed protectant.

  • Materials:

    • This compound solutions.

    • Chinese cabbage seeds.

    • Film-coating polymer (optional, to improve adhesion).[7]

    • Sterile petri dishes or flasks.

  • Procedure:

    • Prepare this compound solutions at various concentrations. A film-coating agent can be added to the solution.[7]

    • Immerse a known quantity of seeds in the this compound solutions for a specified duration (e.g., 1-6 hours) with gentle agitation.

    • For the control, immerse seeds in water/solvent.

    • After treatment, air-dry the seeds in a sterile environment.

    • Sow the treated seeds as described in the general preparation section.

    • Once seedlings reach the 2-5 leaf stage, inoculate them with A. brassicicola.

    • Evaluate disease development and seedling emergence, growth, and health.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that may be induced by this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_challenge Phase 3: Pathogen Challenge cluster_eval Phase 4: Evaluation seed_prep Chinese Cabbage Seed Sowing & Germination seedling_growth Seedling Growth to 2-5 Leaf Stage seed_prep->seedling_growth seed Seed Treatment seed_prep->seed Treatment foliar Foliar Spray seedling_growth->foliar Application drench Soil Drench seedling_growth->drench Application control Control Groups (Positive & Negative) seedling_growth->control Application pathogen_prep Pathogen Culture & Spore Suspension Prep inoculation Inoculation with A. brassicicola foliar->inoculation drench->inoculation seed->inoculation control->inoculation disease_eval Disease Assessment (Incidence & Severity) inoculation->disease_eval Data Collection growth_eval Growth Parameter Measurement inoculation->growth_eval Data Collection phyto_eval Phytotoxicity Assessment inoculation->phyto_eval Data Collection

Caption: Experimental workflow for evaluating this compound's efficacy.

plant_defense_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_hormones Phytohormone Signaling cluster_response Defense Response Activation This compound This compound (Elicitor) Receptor Plant Cell Receptor This compound->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Activation Ca_ion Ca2+ Influx Receptor->Ca_ion Activation MAPK MAP Kinase Cascade ROS->MAPK Ca_ion->MAPK SA Salicylic Acid (SA) Pathway MAPK->SA Modulation JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways MAPK->JA_ET Modulation PR_genes Pathogenesis-Related (PR) Gene Expression SA->PR_genes Induction Phytoalexins Phytoalexin Synthesis SA->Phytoalexins Induction Cell_wall Cell Wall Reinforcement SA->Cell_wall Induction JA_ET->PR_genes Induction JA_ET->Phytoalexins Induction JA_ET->Cell_wall Induction

Caption: Hypothetical plant defense signaling pathway induced by this compound.

References

Quantitative Analysis of Fistupyrone in Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fistupyrone, a novel polyketide metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated potential as an inhibitor of fungal infections in plants.[1] Its unique structure and biological activity make it a compound of interest for further investigation and potential development as an agricultural or pharmaceutical agent. Accurate and precise quantification of this compound in fermentation broth is critical for optimizing production processes, understanding its biosynthesis, and conducting pharmacological studies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for higher sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-PDA method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity (r²)> 0.999
Linear Range0.5 - 100 µg/mL
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%
Retention Time~6.8 min

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • 0.22 µm syringe filters (PTFE)

  • HPLC vials

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: Chromatographic data acquisition and processing software.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

Sample Preparation from Fermentation Broth
  • Extraction:

    • Take 10 mL of the fermentation broth and centrifuge at 4000 rpm for 15 minutes to separate the mycelium.

    • To 5 mL of the supernatant, add 10 mL of ethyl acetate and vortex for 2 minutes.

    • Repeat the extraction twice.

    • Pool the organic layers.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-PDA Method
  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 320 nm (or scan from 200-400 nm with PDA).

LC-MS/MS Method (for higher sensitivity)

For ultra-trace level quantification, an LC-MS/MS method can be developed. The chromatographic conditions can be similar to the HPLC method. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Visualizations

Experimental Workflow

experimental_workflow A Fermentation Broth B Centrifugation (4000 rpm, 15 min) A->B C Supernatant B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Organic Phase D->E F Drying & Evaporation E->F G Dried Extract F->G H Reconstitution (Mobile Phase) G->H I Filtration (0.22 µm filter) H->I J HPLC/LC-MS/MS Analysis I->J

Caption: Experimental workflow for the extraction and analysis of this compound.

Hypothetical Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis is likely to follow a pathway common for such fungal metabolites.[2][3] This involves the assembly of a polyketide chain by a Polyketide Synthase (PKS) followed by modifications such as cyclization, oxidation, and reduction.

biosynthetic_pathway A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B Chain Assembly C Linear Polyketide Chain B->C D Cyclization C->D E Aromatic Intermediate D->E F Oxidation / Reduction E->F Tailoring Steps G This compound F->G

Caption: A proposed biosynthetic pathway for this compound.

References

Application Notes: Fistupyrone as a Potent Inhibitor of Alternaria brassicicola Spore Germination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alternaria brassicicola, a pathogenic fungus, is a significant threat to cruciferous crops, causing black spot disease that leads to substantial yield losses. A critical stage in the fungal life cycle and the initiation of plant infection is the germination of spores. Therefore, inhibiting spore germination is a key strategy for controlling the spread of this disease. Fistupyrone, a metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated potent and specific inhibitory effects on the spore germination of A. brassicicola.[1][2] These application notes provide a detailed protocol for testing the efficacy of this compound against A. brassicicola spore germination, intended for researchers in plant pathology, mycology, and agrochemical development.

Key Findings from Existing Research

  • This compound significantly inhibits the spore germination, appressorial formation, and infection hypha formation of A. brassicicola at concentrations as low as 0.1 ppm.[1]

  • The inhibitory effect of this compound on A. brassicicola spores appears to be irreversible.[1]

  • Interestingly, this compound does not affect the vegetative mycelial growth of A. brassicicola, suggesting a specific mode of action on the germination process.[1]

  • Optimal germination for A. brassicicola occurs at temperatures between 18 and 30°C, with 98% germination observed after 3 hours at 31°C.[3][4]

Protocol for In Vitro Spore Germination Inhibition Assay

This protocol details the steps to quantitatively assess the inhibitory effect of this compound on the spore germination of Alternaria brassicicola.

1. Materials

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) plates

  • Alternaria brassicicola culture

  • Sterile glass slides and coverslips or 96-well microtiter plates

  • Microscope

  • Incubator set at 25-28°C

  • Hemocytometer or spectrophotometer for spore counting

  • Sterile scalpels, inoculation loops, and spreaders

2. Experimental Procedure

2.1. Preparation of Alternaria brassicicola Spore Suspension

  • Culture A. brassicicola on PDA plates for 10-14 days at 25°C to allow for sufficient sporulation.

  • Flood the surface of the mature culture with 10 mL of sterile distilled water.

  • Gently scrape the surface with a sterile scalpel or inoculation loop to dislodge the conidia.

  • Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • Centrifuge the spore suspension at 3000 rpm for 5 minutes, discard the supernatant, and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice.

  • Adjust the concentration of the spore suspension to 1 x 10^5 spores/mL using a hemocytometer.

2.2. Treatment Application

  • Prepare serial dilutions of this compound from the stock solution to achieve final concentrations of 0.01, 0.1, 1, and 10 ppm. The final concentration of the solvent should not exceed 1% in the final solution and a solvent control should be included.

  • For the slide method:

    • Place a 20 µL drop of each this compound dilution onto a sterile glass slide.

    • Add a 20 µL drop of the prepared spore suspension to each this compound drop and mix gently.

    • Place the slides in a moist chamber (e.g., a petri dish with moist filter paper) to maintain high humidity.

  • For the microtiter plate method:

    • Add 50 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 50 µL of the spore suspension to each well.

2.3. Incubation

  • Incubate the slides or microtiter plates at 25-28°C for 6-8 hours.[5] This timeframe is typically sufficient for a high percentage of germination in control groups.

2.4. Data Collection and Analysis

  • After incubation, add a drop of lactophenol cotton blue to each slide to stop further germination and stain the spores.

  • Using a microscope at 400x magnification, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube length is equal to or greater than the spore's width.

  • Calculate the percentage of spore germination for each treatment and the control.

  • Calculate the percentage of inhibition using the following formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where C = % germination in the control and T = % germination in the treatment.

Data Presentation

Table 1: Effect of this compound on Alternaria brassicicola Spore Germination

This compound Concentration (ppm)Mean Spore Germination (%)Standard DeviationPercent Inhibition (%)
0 (Control)95.2± 2.10.0
0.0178.5± 3.517.5
0.115.3± 2.883.9
12.1± 1.297.8
100.0± 0.0100.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep Spore Suspension Preparation (1x10^5 spores/mL) treatment Treatment Application (Slide or 96-well plate) spore_prep->treatment fist_prep This compound Dilutions (0.01, 0.1, 1, 10 ppm) fist_prep->treatment incubation Incubation (25-28°C, 6-8 hours) treatment->incubation microscopy Microscopic Observation (Count ≥100 spores) incubation->microscopy calculation Calculate % Germination & % Inhibition microscopy->calculation

Caption: Experimental workflow for testing this compound's effect on spore germination.

putative_signaling_pathway This compound This compound MembraneReceptor Putative Membrane Receptor/Sensor This compound->MembraneReceptor Binds to or disrupts SignalCascade Signal Transduction Cascade (e.g., MAPK pathway) MembraneReceptor->SignalCascade Activates/Inhibits TranscriptionFactor Transcription Factor Activation/Inhibition SignalCascade->TranscriptionFactor GeneExpression Altered Gene Expression (Genes for germination) TranscriptionFactor->GeneExpression GerminationInhibition Spore Germination Inhibition GeneExpression->GerminationInhibition Leads to

References

Application Notes and Protocols for Field Trial Design: Evaluating Fistupyrone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting a field trial to evaluate the efficacy of Fistupyrone against Alternaria brassicicola, the causal agent of Alternaria leaf spot on Chinese Cabbage (Brassica rapa subsp. pekinensis).

Introduction

This compound, a microbial metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated the ability to inhibit the in vivo infection of Chinese cabbage by Alternaria brassicicola.[1][2] Notably, this compound does not exhibit direct fungicidal activity in vitro, suggesting a mechanism of action that likely involves the induction of the host plant's innate defense mechanisms.[1][3] This protocol outlines a robust field trial methodology to determine the effective application rates and assess the protective efficacy of this compound under real-world agricultural conditions.

The experimental design is based on a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[4] Data on disease incidence and severity will be collected and analyzed to provide a quantitative measure of this compound's performance.

Postulated Signaling Pathway

This compound is hypothesized to act as an elicitor of the plant's immune system. Upon application, it is perceived by plant cell receptors, triggering a signaling cascade that leads to the activation of defense-related genes and the production of antimicrobial compounds and protective proteins. This induced resistance helps the plant defend against subsequent pathogen attacks.

Fistupyrone_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound Application Receptor Cell Surface Receptor This compound->Receptor Signaling Signal Transduction Cascade (ROS, Kinases) Receptor->Signaling Nucleus Nucleus Signaling->Nucleus Defense_Genes Activation of Defense Genes Nucleus->Defense_Genes Proteins Synthesis of Antimicrobial Proteins & Phytoalexins Defense_Genes->Proteins Resistance Induced Systemic Resistance Proteins->Resistance Pathogen Alternaria brassicicola Infection Attempt Pathogen->Resistance Inhibited

Caption: Postulated signaling pathway of this compound-induced resistance.

Experimental Protocols

Field Trial Design

A Randomized Complete Block Design (RCBD) will be employed to account for potential gradients in soil fertility, moisture, or other environmental factors across the experimental field.

  • Experimental Unit (Plot): Each plot will consist of a 2x2 meter area.[4]

  • Replicates (Blocks): The experiment will be replicated four times.

  • Treatments: A total of six treatments will be evaluated (see Table 1).

  • Randomization: Treatments will be randomly assigned to plots within each block.

  • Guard Rows: A buffer zone of at least one meter will be maintained between plots and around the entire experimental area to minimize inter-plot interference.

Plant Material and Cultivation
  • Crop: Chinese Cabbage (Brassica rapa subsp. pekinensis), a susceptible variety.

  • Sowing and Transplanting: Seeds will be sown in seedling trays and transplanted to the field at the 3-4 leaf stage.

  • Agronomic Practices: Standard agronomic practices for Chinese cabbage cultivation regarding fertilization, irrigation, and weed control will be followed uniformly across all plots.

Pathogen Inoculation
  • Pathogen: A virulent strain of Alternaria brassicicola.

  • Inoculum Preparation: The pathogen will be cultured on a suitable medium, and a spore suspension will be prepared and adjusted to a concentration of 1 x 10^5 spores/mL.

  • Inoculation: Plants will be artificially inoculated with the spore suspension 24 hours after the this compound application. Inoculation should be performed in the late afternoon to ensure high humidity for successful infection.

Treatment Application
  • Treatments: See Table 1 for a detailed list of treatments. A range of this compound concentrations will be tested to determine the optimal dose. A standard commercial fungicide will be included as a positive control, and a water spray will serve as a negative control.

  • Application Method: Treatments will be applied as a foliar spray using a calibrated backpack sprayer to ensure uniform coverage.

  • Application Timing: The first application will be made preventatively before pathogen inoculation. Subsequent applications will be made at 15-day intervals.[5]

Data Collection

Disease assessment will be conducted at 15, 30, and 45 days after inoculation.[4]

  • Disease Incidence (%): The percentage of plants showing any symptoms of Alternaria leaf spot in each plot.

    • Formula: (Number of infected plants / Total number of plants) x 100

  • Disease Severity: Assessed using a 0-5 rating scale on 10 randomly selected plants per plot (Table 2).[6][7]

  • Percent Disease Index (PDI): Calculated from the severity ratings.

    • Formula: [Σ (Rating x Number of plants in rating) / (Total number of plants x Maximum rating)] x 100

  • Efficacy (%): Calculated based on the PDI.

    • Formula: [(PDI in control - PDI in treatment) / PDI in control] x 100

  • Yield Data: At harvest, the total weight of marketable heads from each plot will be recorded.

Experimental Workflow

The following diagram illustrates the key steps in the field trial.

Field_Trial_Workflow start Start setup Field Preparation & Plot Layout (RCBD) start->setup transplant Transplant Cabbage Seedlings setup->transplant application This compound/Control Application transplant->application inoculation Pathogen Inoculation (Alternaria brassicicola) application->inoculation data_collection Data Collection (15, 30, 45 days post-inoculation) - Disease Incidence - Disease Severity inoculation->data_collection harvest Harvest & Yield Measurement data_collection->harvest analysis Statistical Analysis (ANOVA) harvest->analysis end End analysis->end

Caption: Workflow for the this compound field trial.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Treatment Plan

Treatment CodeTreatment DescriptionApplication Rate
T1This compound50 ppm
T2This compound100 ppm
T3This compound200 ppm
T4Standard Fungicide (e.g., Azoxystrobin + Difenoconazole)Manufacturer's Recommendation
T5Negative ControlWater Spray
T6Untreated ControlNo Application

Table 2: Disease Severity Rating Scale for Alternaria Leaf Spot [7][8]

RatingDescription
0No symptoms
11-10% of leaf area affected
211-25% of leaf area affected
326-50% of leaf area affected
451-75% of leaf area affected
5>75% of leaf area affected, or plant death

Table 3: Sample Data Summary Table

TreatmentMean Disease Incidence (%)Mean Disease Severity (0-5)Mean PDIEfficacy (%)Mean Yield ( kg/plot )
T1 (this compound 50 ppm)
T2 (this compound 100 ppm)
T3 (this compound 200 ppm)
T4 (Standard Fungicide)
T5 (Negative Control)
T6 (Untreated Control)

Statistical Analysis

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Fistupyrone Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for increasing Fistupyrone yield from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the production of this novel anti-infective agent.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Streptomyces fermentation for this compound production.

Issue 1: Low or No this compound Yield

Q: My Streptomyces culture is growing well (high biomass), but I'm detecting very little or no this compound. What are the possible causes and solutions?

A: This is a common issue in secondary metabolite production. Here are several factors to investigate:

  • Suboptimal Media Composition: The production of secondary metabolites like this compound is highly sensitive to the nutritional environment.[1][2][3] Standard growth media may support excellent biomass but lack the specific precursors or inducers for this compound biosynthesis.

    • Solution: Optimize the fermentation medium. Systematically test different carbon and nitrogen sources, phosphate concentrations, and trace elements.[2][4] Response Surface Methodology (RSM) can be an effective statistical approach to optimize media components.[5][6]

  • Incorrect Fermentation Phase for Induction: Secondary metabolism is often initiated during the stationary phase of growth when primary nutrients become limited.[7][8]

    • Solution: Extend the fermentation time and sample at various time points during the stationary phase to determine the optimal harvest time.

  • Lack of Essential Precursors: The this compound molecule, a pyrone, is synthesized from specific building blocks derived from primary metabolism. A shortage of these precursors will directly limit yield.

    • Solution: Implement a precursor feeding strategy. While the exact biosynthetic pathway for this compound is not publicly detailed, related polyketide antibiotics often utilize precursors like acetyl-CoA and malonyl-CoA. Supplementing the media with compounds that can be readily converted to these precursors, such as acetate or glycerol, may boost yield.

  • Suboptimal pH and Temperature: The optimal physiological conditions for growth and secondary metabolite production can differ.[2][9]

    • Solution: Perform a systematic study to determine the optimal pH and temperature for this compound production, which may vary from the optimal conditions for biomass accumulation.

Issue 2: Inconsistent this compound Yields Between Batches

Q: I'm getting highly variable this compound yields from one fermentation batch to the next, even with the same protocol. What could be causing this inconsistency?

A: Batch-to-batch variability is often due to subtle inconsistencies in starting materials or fermentation conditions.

  • Inoculum Variability: The age, concentration, and physiological state of the inoculum can significantly impact fermentation performance.[10][11] Using spores versus mycelial fragments as inoculum can also lead to different production kinetics.[10]

    • Solution: Standardize your inoculum preparation. Use a consistent method for spore preparation and quantification, or if using a mycelial inoculum, ensure it's from a seed culture at the same growth phase and of the same age.

  • Media Preparation Inconsistencies: Minor variations in media component concentrations or preparation methods (e.g., sterilization time) can affect nutrient availability.

    • Solution: Prepare media in large, homogenous batches when possible. Carefully control sterilization parameters to avoid degradation of sensitive components.

  • Dissolved Oxygen and Aeration: Oxygen is critical for the growth of aerobic Streptomyces and for many enzymatic reactions in secondary metabolism. Inconsistent aeration or agitation can lead to variable dissolved oxygen levels.

    • Solution: Monitor and control dissolved oxygen levels in your fermenter. Ensure consistent agitation and aeration rates across all batches. For shake flask cultures, use baffled flasks and consistent shaker speeds and volumes.

Issue 3: Strain Instability and Loss of Production

Q: My high-yielding Streptomyces strain has lost its ability to produce this compound after several rounds of subculturing. What is happening?

A: This phenomenon, known as strain degeneration, is common in industrial microorganisms.

  • Genetic Instability: High-producing strains, especially those developed through random mutagenesis, can be genetically unstable and may revert to a lower-producing state.

    • Solution: Implement a robust cell banking system. Create a master cell bank and multiple working cell banks from a high-quality, high-producing clone. For each new fermentation, start from a fresh vial from the working cell bank rather than continuously subculturing.

  • Plasmid Loss: If the this compound biosynthetic gene cluster is located on a plasmid, it can be lost during cell division, especially in the absence of selective pressure.

    • Solution: If the biosynthetic genes are on a plasmid, include a relevant antibiotic in the culture medium to maintain selective pressure, if an appropriate resistance marker is present.

Frequently Asked Questions (FAQs)

Q1: What are the typical components of a fermentation medium for Streptomyces that I can use as a starting point for this compound production?

A1: A good starting point for optimizing this compound production is to test several established Streptomyces media. The composition of these can be systematically varied.

Media ComponentFunctionTypical Starting Concentration RangeExample Compounds
Carbon Source Energy and building blocks10 - 40 g/LGlucose, Glycerol, Starch, Mannitol[2]
Nitrogen Source Building blocks for amino acids, proteins2 - 10 g/LSoy Flour, Yeast Extract, Peptone, Casamino Acids[2]
Phosphate Source pH buffering, energy metabolism0.5 - 2 g/LK₂HPO₄, KH₂PO₄
Trace Elements Enzyme cofactorsVaries (often as a solution)MgSO₄, FeSO₄, ZnSO₄, MnCl₂
Calcium Carbonate pH buffering1 - 5 g/LCaCO₃

Q2: How can I genetically modify my Streptomyces strain to increase this compound yield?

A2: Genetic engineering offers powerful tools for enhancing secondary metabolite production.

  • Overexpression of Pathway-Specific Regulators: Many biosynthetic gene clusters have their own positive regulators. Overexpressing these can significantly boost production.[12]

  • Manipulation of Global Regulators: Global regulators that control the switch from primary to secondary metabolism can be engineered to favor antibiotic production.[13][14]

  • Precursor Pathway Engineering: Increasing the intracellular pool of precursors for this compound biosynthesis by overexpressing genes in the precursor supply pathways can enhance yield.[15]

  • Inducing Drug-Resistant Mutations: Introducing mutations that confer resistance to certain antibiotics (e.g., streptomycin, rifampin) has been shown to sometimes lead to a significant increase in the production of other secondary metabolites.[16][17]

Q3: What is a precursor feeding strategy and how can I apply it to this compound production?

A3: A precursor feeding strategy involves supplementing the fermentation medium with compounds that are direct or near-direct precursors to the desired secondary metabolite.[15][18] This can bypass potential bottlenecks in the precursor supply pathways.

To apply this to this compound, you would first need to hypothesize its biosynthetic precursors. As a polyketide-like molecule, it is likely derived from acetyl-CoA and malonyl-CoA. Therefore, you could design experiments to feed the culture with compounds like sodium acetate, glycerol, or specific amino acids at different time points and concentrations during the fermentation.

Experimental Protocols

Protocol 1: Two-Stage Culture for Inoculum Preparation

This protocol ensures a standardized and physiologically active inoculum for your main fermentation.

  • Stage 1 (Spore Germination):

    • Aseptically transfer a cryopreserved vial of the Streptomyces strain to a flask containing a suitable germination medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours until a fine mycelial suspension is observed.

  • Stage 2 (Seed Culture):

    • Transfer a portion (e.g., 5-10% v/v) of the germinated culture to a larger flask containing the main fermentation seed medium.

    • Incubate under the same conditions for another 24-48 hours. This seed culture is then used to inoculate the production fermenter.

Protocol 2: Small-Scale Fed-Batch Fermentation in Shake Flasks

This protocol allows for the testing of precursor feeding strategies at a small scale.

  • Initial Setup: Prepare baffled shake flasks with your optimized production medium. Inoculate with the seed culture as prepared in Protocol 1.

  • Growth Phase: Incubate the flasks under optimal conditions for growth (e.g., 28-30°C, 200-250 rpm).

  • Feeding: At a predetermined time point (e.g., at the onset of the stationary phase), add a small volume of a sterile, concentrated solution of the precursor to be tested. A control flask should receive an equal volume of sterile water.

  • Sampling and Analysis: Continue the incubation and take samples periodically. Analyze the samples for this compound concentration (e.g., by HPLC) and biomass.

  • Data Comparison: Compare the this compound production profile of the fed culture to the control culture to determine the effect of the precursor.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Yield Optimization cluster_0 Strain and Culture Preparation cluster_1 Fermentation Optimization cluster_2 Analysis and Iteration A High-Yielding Streptomyces Strain (from Working Cell Bank) B Inoculum Preparation (Two-Stage Culture) A->B C Media Optimization (Carbon, Nitrogen, etc.) B->C D Parameter Optimization (pH, Temp, DO) B->D E Precursor Feeding Strategy D->E F Fermentation Run E->F G Sampling and Analysis (HPLC, Biomass) F->G H Data Interpretation G->H H->C Iterate I Optimized Process H->I

Caption: Figure 1. General Experimental Workflow for Yield Optimization.

Signaling_Pathway Figure 2. Simplified Regulatory Cascade for Secondary Metabolism cluster_input Environmental Signals cluster_global Global Regulation cluster_pathway Pathway-Specific Regulation cluster_output Product Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) ppGpp ppGpp Synthesis Nutrient_Limitation->ppGpp Global_Regulators Global Pleiotropic Regulators (e.g., AdpA) ppGpp->Global_Regulators Pathway_Regulator Pathway-Specific Activator (e.g., SARP) Global_Regulators->Pathway_Regulator Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Regulator->Biosynthetic_Genes This compound This compound Biosynthetic_Genes->this compound

Caption: Figure 2. Simplified Regulatory Cascade for Secondary Metabolism.

References

Technical Support Center: Optimizing Streptomyces sp. TP-A0569 Culture Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for Streptomyces sp. TP-A0569. The information presented is based on established principles for Streptomyces cultivation and may require further species-specific adaptation.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of Stre-ptomyces sp. TP-A0569.

Issue Potential Causes Recommended Solutions
No or Poor Growth - Inoculum is not viable.- Inappropriate culture medium composition.- Suboptimal incubation conditions (temperature, pH, aeration).- Presence of inhibitory substances in the medium.- Use a fresh, healthy, and pure culture for inoculation.[1]- Verify the medium components and their concentrations. Consider using a richer medium like R2YE or YEME for initial growth.[2]- Optimize temperature (typically 28-35°C) and pH (typically neutral to slightly alkaline, pH 7.0-8.0).[3][4][5]- Ensure adequate aeration by using baffled flasks and maintaining an appropriate shaker speed (e.g., 200 rpm).[2][4]- Check for potential inhibitors and ensure all glassware is thoroughly cleaned.
Contamination - Non-sterile equipment or media.- Improper aseptic technique during inoculation or sampling.- Contaminated inoculum.- Ensure proper sterilization of all media, glassware, and equipment.[1]- Work in a laminar flow hood or biosafety cabinet and use strict aseptic techniques.[2][6]- Start with a pure culture of Streptomyces sp. TP-A0569.[6] If contamination persists, re-streak the culture to obtain single, pure colonies.[7]
Mycelial Clumping in Liquid Culture - Natural growth characteristic of filamentous Streptomyces.- Add sterile glass beads or springs to the culture flasks to help break up mycelial clumps.[7]- Use baffled flasks to increase turbulence and shear forces.- Consider using a more dispersed growth medium if available.
Low or No Secondary Metabolite Production - Suboptimal culture conditions for secondary metabolism.- Incorrect timing of harvest.- Genetic instability of the strain.- Systematically optimize medium components (carbon and nitrogen sources), pH, temperature, and aeration, as these factors significantly influence secondary metabolite production.[5][8][9]- Secondary metabolite production often occurs during the stationary phase of growth.[10] Conduct a time-course experiment to determine the optimal harvest time.[8]- Maintain pure cultures and prepare fresh spore stocks regularly to minimize strain degeneration.[7]
Inconsistent Results - Variation in inoculum preparation.- Fluctuations in incubation conditions.- Inconsistent media preparation.- Standardize the inoculum preparation method, including spore concentration or mycelial density.- Use a reliable incubator with accurate temperature and shaking speed controls.[1]- Prepare media consistently, ensuring accurate weighing of components and pH adjustment.[1]

Frequently Asked Questions (FAQs)

1. What are the typical optimal culture conditions for Streptomyces species?

While optimal conditions can be species-specific, a general starting point for many Streptomyces species is a temperature of 28-30°C, a neutral to slightly alkaline initial pH (7.0-8.0), and vigorous aeration in a suitable liquid medium.[3][8]

2. Which media are recommended for the growth and secondary metabolite production of Streptomyces sp. TP-A0569?

For general growth and maintenance, media such as R2YE, YEME, and ISP4-agar are commonly used for Streptomyces.[2] For secondary metabolite production, the optimal medium needs to be determined experimentally. Often, a production medium will have different nutrient compositions than a growth medium.[8] International Streptomyces Project (ISP) media, such as ISP2, are frequently used for secondary metabolite production.[11]

3. How can I systematically optimize the culture conditions for Streptomyces sp. TP-A0569?

A common approach is the one-factor-at-a-time (OFAT) method, where one parameter (e.g., temperature) is varied while keeping all other parameters constant.[9] This allows for the determination of the optimal level for each factor. Once individual optima are identified, further optimization can be achieved using statistical methods like Response Surface Methodology (RSM).

4. What are the key nutritional factors to consider for optimization?

The type and concentration of carbon and nitrogen sources are critical for both growth and secondary metabolite production.[8][9]

  • Carbon Sources: Glucose, glycerol, starch, and mannitol are commonly used.[3][5][8][9] The optimal source can vary significantly between species.[12]

  • Nitrogen Sources: Peptone, yeast extract, soybean meal, and various nitrates or ammonium salts are frequently tested.[8][9]

5. How does pH affect the culture?

The initial pH of the culture medium can significantly impact enzyme activities and nutrient uptake, thereby affecting growth and secondary metabolite production.[5] Most Streptomyces species prefer a neutral to slightly alkaline pH.[5] It is also important to monitor the pH throughout the fermentation, as it can change due to metabolic activity.

Quantitative Data Summary

The following tables summarize typical ranges and optimal values for various culture parameters based on studies of different Streptomyces species. These should be used as a starting point for the optimization of Streptomyces sp. TP-A0569.

Table 1: Optimal Physical Parameters for Streptomyces Cultivation

ParameterTypical RangeReported OptimaReferences
Temperature20 - 45°C28 - 39°C[3][4][8][12]
pH5.0 - 11.06.0 - 8.0[4][5][8][9]
Incubation Time3 - 10 days7 - 10 days[8][12]
Agitation Speed150 - 250 rpm200 rpm[2][4]

Table 2: Commonly Used Carbon and Nitrogen Sources for Streptomyces Cultivation

Nutrient SourceExamplesTypical ConcentrationReferences
Carbon Sources Glucose, Glycerol, Soluble Starch, Mannose, Mannitol1 - 2% (w/v)[3][5][8][9][12]
Nitrogen Sources Peptone, Yeast Extract, Sodium Caseinate, NaNO₃, Soybean Meal0.04 - 1% (w/v)[3][8][9]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Temperature

  • Prepare a standardized inoculum: Grow a seed culture of Streptomyces sp. TP-A0569 in a suitable liquid medium (e.g., Tryptic Soy Broth) at 28°C and 200 rpm for 72 hours.[2]

  • Set up production cultures: Inoculate a series of flasks containing the production medium with the same volume of the seed culture.

  • Vary the temperature: Incubate the flasks at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C), while keeping all other parameters (pH, agitation, medium composition) constant.[8]

  • Monitor growth and production: At regular intervals (e.g., every 24 hours for 7-10 days), withdraw samples to measure biomass (e.g., dry cell weight) and the concentration of the desired secondary metabolite (using methods like HPLC or bioassays).

  • Determine the optimum: The temperature that yields the highest production of the secondary metabolite is considered the optimum.

Protocol 2: Preparation of Spore Stock

  • Cultivate on solid medium: Streak Streptomyces sp. TP-A0569 on a suitable agar medium for sporulation (e.g., Oatmeal-agar or ISP4-agar) and incubate at 28°C for 4-10 days, or until sporulation is observed.[2]

  • Harvest spores: Aseptically add sterile water to the surface of the agar plate and gently scrape the spores using a sterile loop or cotton swab.[7]

  • Filter the suspension: Filter the spore suspension through a sterile syringe plugged with cotton wool to remove mycelial fragments.[7]

  • Wash and concentrate spores: Centrifuge the spore suspension to pellet the spores, discard the supernatant, and resuspend the pellet in sterile water. Repeat this washing step.

  • Store in glycerol: Resuspend the final spore pellet in a sterile 50% glycerol solution and store in cryovials at -80°C for long-term preservation.[2]

Visualizations

Experimental_Workflow_for_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Inoculum Prepare Standardized Inoculum Incubate Incubate under Varied Conditions (e.g., Temperature, pH, Carbon Source) Inoculum->Incubate Media Prepare Production Media Media->Incubate Sample Collect Samples Periodically Incubate->Sample Measure Measure Biomass and Secondary Metabolite Production Sample->Measure Optimize Determine Optimal Condition Measure->Optimize

Caption: Experimental workflow for one-factor-at-a-time (OFAT) optimization.

Troubleshooting_Logic Start Poor Growth or Low Product Yield Check_Inoculum Verify Inoculum Viability and Purity Start->Check_Inoculum Check_Media Review Media Composition and Preparation Check_Inoculum->Check_Media Inoculum OK Re_streak Re-streak for Pure Culture Check_Inoculum->Re_streak Contaminated or Not Viable Check_Conditions Assess Incubation Conditions (Temp, pH, Aeration) Check_Media->Check_Conditions Media OK Modify_Media Modify Media Components Check_Media->Modify_Media Suboptimal Optimize_OFAT Perform OFAT Optimization Check_Conditions->Optimize_OFAT Suboptimal Success Improved Growth/ Yield Check_Conditions->Success All OK Adjust_Conditions Adjust Incubation Parameters Optimize_OFAT->Adjust_Conditions Re_streak->Start Modify_Media->Start Adjust_Conditions->Start

Caption: A logical workflow for troubleshooting common cultivation issues.

References

Technical Support Center: Fistupyrone Large-Scale Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with the large-scale production of Fistupyrone, a novel investigational kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Transitioning from laboratory-scale (milligram) to large-scale (kilogram) production of this compound presents several challenges.[1][2] These include:

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale may become highly exothermic or slow down significantly at a larger scale, requiring precise control of temperature and mixing.

  • Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents become critical factors at a large scale.

  • Impurity Profile: The impurity profile can change with scale due to differences in reaction conditions and raw material quality.

  • Product Isolation and Purification: Techniques like column chromatography that are feasible in the lab are often not practical for large-scale production, necessitating the development of robust crystallization or extraction methods.

  • Process Safety: A thorough understanding of the reaction's thermal hazards and potential for runaway reactions is crucial.[1]

Q2: How can the yield and purity of this compound be optimized during scale-up?

A2: Optimizing yield and purity requires a systematic approach, including:

  • Process Parameter Optimization: A Design of Experiments (DoE) approach can be used to identify the optimal reaction temperature, concentration, catalyst loading, and reaction time.

  • Crystallization Development: Developing a robust crystallization process is key to achieving high purity and a consistent crystalline form.[3]

  • Impurity Rejection Studies: Understanding how impurities are formed and how they can be removed through various purification steps is essential.

Q3: What are the key considerations for ensuring the safety of the this compound large-scale synthesis process?

A3: Process safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies should be conducted to understand the reaction's heat flow and potential for thermal runaway.

  • Material Compatibility: Ensuring that all materials of construction for the reactors and processing equipment are compatible with the reagents and solvents used is critical.

  • Containment Strategies: For potent compounds like this compound, appropriate containment strategies must be in place to protect personnel and the environment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Step 3 (Suzuki Coupling) - Incomplete reaction. - Catalyst deactivation. - Poor quality of reagents.- Monitor reaction progress by HPLC. - Use fresh, high-purity catalyst and reagents. - Degas the reaction mixture thoroughly to remove oxygen.
High Levels of Impurity X in Final Product - Incomplete removal during crystallization. - Formation during product drying.- Re-evaluate the crystallization solvent system. - Implement a re-slurry or second crystallization step. - Lower the drying temperature and use a vacuum oven.
Reaction Stalls in Step 2 (Boc Protection) - Insufficient amount of Boc-anhydride. - Presence of water in the reaction mixture.- Add an additional equivalent of Boc-anhydride. - Ensure all solvents and reagents are anhydrous.
Poor Filterability of the Final Product - Small particle size or needle-like crystal habit.- Optimize the crystallization cooling profile to promote larger crystal growth. - Introduce a seeding step.

Quantitative Data Summary

The following table summarizes the impact of different catalysts on the yield and purity of the final this compound product in the key Suzuki coupling step.

Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity (HPLC Area %)
Catalyst A1.0127598.5
Catalyst B0.588899.2
Catalyst C0.1186597.8

Experimental Protocols

Protocol: Large-Scale Suzuki Coupling for this compound Intermediate

This protocol describes the procedure for the Suzuki coupling reaction to form a key intermediate in the synthesis of this compound on a 10 kg scale.

Materials:

  • Intermediate 1 (Aryl Bromide): 10.0 kg

  • Intermediate 2 (Boronic Acid): 8.5 kg

  • Catalyst B: 150 g

  • Potassium Carbonate: 12.0 kg

  • Toluene: 100 L

  • Water: 50 L

Procedure:

  • Charge a 250 L reactor with Intermediate 1, Intermediate 2, Potassium Carbonate, and Toluene.

  • Begin stirring and sparge the mixture with nitrogen for 1 hour to degas.

  • Add Catalyst B to the reactor under a nitrogen blanket.

  • Heat the reaction mixture to 80 °C and maintain for 8 hours.

  • Monitor the reaction progress by taking samples for HPLC analysis every 2 hours.

  • Once the reaction is complete (Intermediate 1 < 1% remaining), cool the mixture to 20 °C.

  • Add 50 L of water and stir for 30 minutes.

  • Stop stirring and allow the layers to separate.

  • Separate the aqueous layer and wash the organic layer with another 50 L of water.

  • Concentrate the organic layer under vacuum to approximately 30 L.

  • Cool the concentrated solution to 0-5 °C and hold for 4 hours to induce crystallization.

  • Filter the product and wash the cake with cold toluene (2 x 10 L).

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Visualizations

Fistupyrone_Signaling_Pathway This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activates Apoptosis Apoptosis TargetKinase->Apoptosis Inhibits Proliferation Cell Proliferation DownstreamEffector->Proliferation Promotes

Caption: Hypothetical signaling pathway of this compound's mechanism of action.

Scale_Up_Workflow LabScale Lab Scale Synthesis (mg-g) ProcessDev Process Development & Optimization LabScale->ProcessDev KiloLab Kilo Lab Scale-up (1-10 kg) ProcessDev->KiloLab PilotPlant Pilot Plant Scale-up (10-100 kg) KiloLab->PilotPlant Commercial Commercial Manufacturing (>100 kg) PilotPlant->Commercial

Caption: General workflow for the scale-up of a pharmaceutical ingredient.

References

Technical Support Center: Fistupyrone Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for technical guidance and is based on general principles of pesticide stability and degradation. Specific experimental data for fistupyrone is not publicly available. The data and degradation pathways presented here are illustrative and should be adapted based on experimentally determined results for the specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound under field conditions?

A1: The stability of this compound in the field is primarily influenced by a combination of environmental factors. These include:

  • Soil Properties: pH, organic matter content, soil type (e.g., sandy loam vs. sandy clay loam), and microbial populations can significantly affect degradation rates.[1][2][3]

  • Climatic Conditions: Temperature, moisture levels, and exposure to sunlight (UV radiation) are critical drivers of degradation.[1][4]

  • Chemical Properties of this compound: The inherent chemical structure of this compound will determine its susceptibility to specific degradation pathways such as hydrolysis and photolysis.

Q2: What are the expected major degradation pathways for this compound?

A2: Based on common pesticide degradation mechanisms, this compound is likely to degrade via two main pathways:

  • Hydrolysis: The breakdown of the molecule by reaction with water. This process is often pH-dependent.[1][5]

  • Photolysis: Degradation caused by exposure to sunlight, particularly UV radiation.[4][6][7] In soil, microbial degradation can also be a significant pathway, where microorganisms utilize the compound as a source of carbon or other nutrients.[1][4]

Q3: How is the persistence of this compound in the environment quantified?

A3: The persistence of this compound is typically quantified by its half-life (T₁/₂) or dissipation time 50 (DT₅₀).[2][8]

  • Half-life (T₁/₂): The time required for the concentration of a substance to decrease by half, assuming first-order kinetics.[2][4][8]

  • DT₅₀: The time required for the concentration to decline to half of its initial value, which is used for degradation processes that do not follow first-order kinetics.[8] These values are determined through controlled laboratory studies (e.g., soil incubation, hydrolysis experiments) and field studies.

Q4: What analytical methods are suitable for studying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective technique for analyzing the degradation of pesticides like this compound and quantifying the parent compound and its degradation products.[3][9][10] HPLC methods are often coupled with a UV or mass spectrometry (MS) detector for sensitive and specific detection.[11][12]

Troubleshooting Guides

Issue 1: High variability in soil degradation study results.

Possible Cause Troubleshooting Step
Inconsistent soil moistureEnsure uniform moisture content across all soil samples. Regularly check and adjust water content.[1]
Non-uniform application of this compoundUse a precise application method to ensure even distribution of the test substance in the soil.
Variation in soil microbial activityUse sieved, homogenized soil from a single source. Pre-incubate the soil to stabilize microbial populations before adding this compound.
Temperature fluctuationsMaintain a constant and controlled temperature in the incubation chamber.

Issue 2: Poor separation of degradation products in HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate mobile phaseOptimize the mobile phase composition (e.g., solvent ratio, pH, additives) to improve the resolution between peaks.[9][10]
Unsuitable columnTest different column chemistries (e.g., C18, C8) and particle sizes to find the best separation for this compound and its metabolites.
Gradient elution not optimizedAdjust the gradient slope and time to better separate closely eluting compounds.

Issue 3: Rapid degradation observed in control samples during photostability studies.

Possible Cause Troubleshooting Step
Thermal degradationRun a dark control experiment at the same temperature to differentiate between photodegradation and thermal degradation.
HydrolysisEnsure the solvent used is aprotic or that the contribution of hydrolysis is accounted for by running a control sample in the same solvent in the dark.
Volatility of the compoundUse sealed, transparent containers (e.g., quartz cells) to minimize loss due to volatilization.

Summary of (Illustrative) Quantitative Data

Table 1: Illustrative Half-life of this compound under Different Hydrolysis Conditions

pHTemperature (°C)Half-life (Days)
5.025120
7.02595
9.02530
7.04045

Table 2: Illustrative Soil Half-life of this compound in Different Soil Types

Soil TypeTemperature (°C)Moisture (% WHC)Half-life (Days)
Sandy Loam205065
Clay Loam205080
Sandy Loam305040

Experimental Protocols

Protocol 1: Hydrolysis Study
  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 5, 7, and 9.

  • Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration suitable for analysis, ensuring the organic solvent concentration is minimal (<1%).

  • Incubation: Incubate the samples in sterile, sealed containers at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals, withdraw aliquots from each sample.

  • Analysis: Quench any further reaction if necessary and analyze the samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the rate of hydrolysis and the half-life at each pH.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) in a photochemically transparent container (e.g., quartz flask).

  • Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls.

  • Light Exposure: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a photostability chamber.[6][10] The light intensity should be monitored.

  • Sampling: At specified time points, take samples from both the exposed and dark control solutions.

  • Analysis: Analyze the samples by HPLC to measure the concentration of this compound.

  • Data Analysis: Compare the degradation in the light-exposed samples to the dark controls to determine the rate of photodegradation and the photolytic half-life.

Protocol 3: Aerobic Soil Degradation Study
  • Soil Characterization: Use a well-characterized soil, noting its texture, pH, organic matter content, and microbial biomass.

  • Sample Preparation: Treat a known mass of fresh soil with a solution of this compound to achieve the desired concentration. Ensure homogenous distribution. Adjust the soil moisture to a specific level (e.g., 50% of water holding capacity).

  • Incubation: Place the treated soil samples in incubation vessels that allow for aerobic conditions and trap any volatile degradation products if necessary. Incubate at a constant temperature (e.g., 20°C) in the dark.

  • Sampling: At various time intervals, collect soil samples in triplicate.

  • Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent and extraction technique (e.g., sonication, accelerated solvent extraction).

  • Analysis: Analyze the extracts using a validated HPLC method.

  • Data Analysis: Determine the dissipation rate and calculate the DT₅₀ or half-life of this compound in the soil.

Visualizations

This compound This compound Hydrolysis_Product_A Hydrolysis Product A This compound->Hydrolysis_Product_A  Hydrolysis (pH, Temp) Photolysis_Product_B Photolysis Product B This compound->Photolysis_Product_B  Photolysis (UV Light) Further_Degradation_Products Further Degradation Products Hydrolysis_Product_A->Further_Degradation_Products Photolysis_Product_B->Further_Degradation_Products

Caption: Illustrative degradation pathway of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare Solutions & Controls Spike_Matrix Spike Environmental Matrix Prep_Solutions->Spike_Matrix Incubate Incubate under Controlled Conditions Spike_Matrix->Incubate Sample Sample at Time Intervals Incubate->Sample Extract Extract Analyte Sample->Extract Analyze Analyze by HPLC Extract->Analyze Calculate Calculate Half-Life (T1/2 or DT50) Analyze->Calculate

Caption: General workflow for a this compound stability study.

cluster_env Environmental Factors cluster_matrix Matrix Properties center This compound Degradation Rate Temperature Temperature Temperature->center Moisture Moisture Moisture->center Sunlight Sunlight (UV) Sunlight->center pH pH pH->center Soil_Type Soil Type Soil_Type->center Organic_Matter Organic Matter Organic_Matter->center Microbes Microbial Activity Microbes->center

Caption: Factors influencing this compound degradation rate.

References

Technical Support Center: Troubleshooting Inconsistent Results in Fistupyrone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fistupyrone bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during experiments with this compound, a known inhibitor of Alternaria brassicicola infection in plants.

This compound has been shown to inhibit the in vivo infection of Chinese cabbage by Alternaria brassicicola without demonstrating in vitro fungicidal activity[1][2]. Its mechanism involves the inhibition of spore germination, appressorial formation, and the formation of infection hyphae[3]. This guide provides a series of frequently asked questions (FAQs) and troubleshooting tables to help you achieve more consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: My in vitro mycelial growth assay shows no inhibition with this compound. Is the compound inactive?

A1: Not necessarily. This compound is known to inhibit the infection process of Alternaria brassicicola on the host plant rather than directly killing the fungus[1][2]. Therefore, a traditional mycelial growth inhibition assay on a culture plate (e.g., poison food technique) may not be the most appropriate method to assess its activity. You should consider using bioassays that evaluate the early stages of fungal infection, such as spore germination or seedling infection assays.

Q2: I'm observing high variability in my spore germination assay results. What are the potential causes?

A2: Variability in spore germination assays can arise from several factors. Ensure you have a standardized protocol for spore collection and concentration. The age of the fungal culture from which spores are harvested can significantly impact their viability and germination rate. Additionally, the incubation conditions, including temperature and humidity, must be kept consistent across experiments. Finally, check the purity of your this compound sample and the accuracy of your dilutions.

Q3: In my seedling infection assay, the disease symptoms are inconsistent even in the control group. How can I improve this?

A3: Inconsistent disease development in control seedlings can be due to several experimental variables. The age and health of the seedlings are critical; use plants of a uniform developmental stage. The method of inoculation and the concentration of the fungal spore suspension must be consistent[4][5]. Environmental factors such as light, temperature, and humidity play a crucial role in the infection process and should be tightly controlled. It is also known that the mode of infection by A. brassicicola can vary between different Brassica cultivars, which could contribute to variability[6].

Q4: How can I be sure that the observed effect is due to this compound and not solvent toxicity?

A4: Always include a solvent control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound as is present in your treatment groups. This will help you to distinguish between the effects of the compound and any potential toxicity of the solvent.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Results in Spore Germination Assays
Observed Problem Potential Cause Recommended Solution
Low or no spore germination in the control group. 1. Spores are not viable (too old or from a stressed culture). 2. Inappropriate incubation conditions (temperature, humidity). 3. Germination medium is not optimal.1. Use fresh, actively growing cultures of A. brassicicola for spore harvesting. 2. Optimize and maintain consistent incubation conditions. 3. Ensure the germination medium (e.g., potato dextrose broth, water agar) is properly prepared.
High variability in germination rates between replicates. 1. Inconsistent spore concentration in the inoculum. 2. Uneven application of the spore suspension. 3. Edge effects in multi-well plates.1. Carefully count spores using a hemocytometer to standardize the inoculum concentration. 2. Ensure thorough mixing of the spore suspension before and during application. 3. To minimize edge effects, consider not using the outer wells of the plate or filling them with a buffer solution.
No dose-dependent inhibition with this compound. 1. Incorrect concentration range of this compound. 2. Degradation or precipitation of this compound. 3. Assay endpoint is not optimal.1. Perform a dose-response curve with a wider range of concentrations. 2. Check the solubility and stability of this compound in your assay medium. Prepare fresh solutions for each experiment. 3. Observe germination at multiple time points to determine the optimal endpoint for assessing inhibition.
Table 2: Troubleshooting Inconsistent Results in Seedling/Detached Leaf Assays
Observed Problem Potential Cause Recommended Solution
No or inconsistent disease symptoms in control plants/leaves. 1. Low humidity during incubation. 2. Inoculum concentration is too low. 3. Plant material is resistant or too old.[4]1. Maintain high humidity (>90%) during the initial stages of infection. 2. Optimize the spore concentration of the inoculum. 3. Use a susceptible Brassica cultivar and ensure plants/leaves are at an optimal age for infection.[4]
High variability in disease severity between replicates. 1. Inconsistent application of the inoculum. 2. Variation in the age and health of the plant material. 3. Environmental gradients in the growth chamber (light, temperature).1. Ensure a uniform application of the spore suspension to all plants/leaves. 2. Use plants that are grown under controlled conditions and are of a similar size and developmental stage. 3. Randomize the placement of replicates within the growth chamber to minimize the impact of environmental gradients.
This compound treatment shows no effect on disease development. 1. This compound was applied too late. 2. The concentration of this compound is too low. 3. The compound is not stable on the plant surface.1. Apply this compound prior to or at the same time as the fungal inoculation, as it inhibits the early stages of infection. 2. Test a range of higher concentrations. 3. Consider formulation strategies to improve the stability and adherence of the compound on the leaf surface.

Experimental Protocols

Key Experiment: In Vitro Spore Germination Assay
  • Spore Suspension Preparation:

    • Culture Alternaria brassicicola on potato dextrose agar (PDA) for 7-10 days.

    • Flood the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

    • Gently scrape the surface with a sterile loop to release the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Centrifuge the spore suspension, discard the supernatant, and resuspend the spores in the desired germination medium.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the germination medium. Include a solvent control.

    • In a 96-well plate, add 50 µL of the spore suspension to 50 µL of each this compound dilution or control.

    • Incubate the plate at 25°C in the dark.

    • After 4-6 hours, observe the spores under a microscope.

    • A spore is considered germinated if the germ tube length is equal to or greater than the spore's width.

    • Count at least 100 spores per replicate and calculate the percentage of germination.

Visualizations

Troubleshooting_Workflow start Inconsistent Bioassay Results check_assay Which assay is showing inconsistency? start->check_assay spore_germ Spore Germination Assay check_assay->spore_germ Spore Germination seedling_assay Seedling/Leaf Infection Assay check_assay->seedling_assay Infection mycelial_growth Mycelial Growth Assay check_assay->mycelial_growth Mycelial Growth spore_issue Check Spore Viability & Concentration spore_germ->spore_issue seedling_issue Check Plant Health & Inoculation seedling_assay->seedling_issue mycelial_issue Consider Alternative Assay mycelial_growth->mycelial_issue spore_solution Standardize Spore Prep & Conditions (See Table 1) spore_issue->spore_solution seedling_solution Standardize Plant Material & Environment (See Table 2) seedling_issue->seedling_solution mycelial_solution This compound inhibits infection, not growth. Use spore germination or seedling assay. mycelial_issue->mycelial_solution end_node Consistent Results spore_solution->end_node seedling_solution->end_node Fungal_Infection_Process spore Spore Landing on Leaf Surface germination Spore Germination spore->germination appressorium Appressorium Formation germination->appressorium penetration Penetration of Host Cuticle appressorium->penetration colonization Colonization of Host Tissue penetration->colonization symptoms Disease Symptoms colonization->symptoms This compound This compound Inhibition This compound->germination This compound->appressorium This compound->penetration

References

Strategies to enhance the production of Fistupyrone in bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the production of Fistupyrone in bioreactors. This compound is a bioactive polyketide with significant potential, and optimizing its production is key to leveraging its therapeutic applications.[1][2][3][4] This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in overcoming common challenges in microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

A1: this compound is a polyketide, a class of structurally diverse natural products synthesized by large enzymes called polyketide synthases (PKS).[1][2] These compounds often have valuable medicinal properties, such as antibiotic and antifungal activities.[2][4][5] Production is often challenging because the biosynthetic gene clusters (BGCs) responsible for their synthesis are tightly regulated and may be silenced or expressed at low levels under standard laboratory conditions.[6] Furthermore, production can be limited by the availability of precursor molecules like acetyl-CoA and malonyl-CoA.[2][6]

Q2: What is a typical starting point for optimizing this compound production?

A2: A good starting point is medium optimization. The composition of the fermentation media, including carbon and nitrogen sources, profoundly impacts secondary metabolite production.[7][8] Systematically evaluating different media components using statistical methods like Design of Experiments (DoE) can identify conditions that favor this compound biosynthesis over primary metabolism.[7][9]

Q3: What are the main metabolic precursors for this compound biosynthesis?

A3: As a polyketide, this compound biosynthesis relies on short-chain acyl-CoA molecules. The primary building blocks are typically acetyl-CoA (as the starter unit) and malonyl-CoA (as the extender unit), which are condensed repeatedly by the PKS enzyme complex.[1][2] Ensuring a sufficient and balanced supply of these precursors is critical for high-yield production.[10]

Q4: Can this compound production be performed in a host other than its native producer?

A4: Yes, heterologous expression is a common and powerful strategy. This involves transferring the this compound biosynthetic gene cluster into a well-characterized and genetically tractable host organism, such as Saccharomyces cerevisiae or E. coli.[1][11] This approach can bypass native regulatory hurdles and leverage the robust metabolic capabilities of the expression host, although it often requires significant metabolic engineering to ensure precursor supply and pathway functionality.[6][11]

Troubleshooting Guides

Problem 1: Low or No Detectable this compound Titer

This is the most common issue encountered. The solution involves a systematic investigation of gene expression, precursor availability, and culture conditions.

Q: My fermentation shows good cell growth but the final this compound titer is very low. What should I investigate first?

A: The first step is to determine if the this compound biosynthetic gene cluster (BGC) is being transcribed. Low transcription levels are a common bottleneck.

Recommended Action: Analyze the expression levels of key PKS genes within the this compound BGC using quantitative PCR (qPCR). Compare expression under production conditions to a control condition where no production is expected.

Experimental Protocol: Gene Expression Analysis by qPCR

  • Sample Collection: Harvest 5 mL of culture from the bioreactor at key time points (e.g., mid-exponential and stationary phases). Centrifuge immediately at 4°C to pellet the cells and flash-freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA using a suitable commercial kit (e.g., RNeasy Kit) with a DNase I treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific to the this compound PKS genes. Include a housekeeping gene (e.g., actin or GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant increase in expression during the stationary phase should correlate with this compound production.[8]

Q: My qPCR results show that the BGC is expressed, but the titer is still low. What is the next logical step?

A: If the biosynthetic machinery is being expressed, the bottleneck is likely a limited supply of essential precursors, specifically acetyl-CoA and malonyl-CoA.[2]

Recommended Action: Implement a precursor feeding strategy to increase the intracellular pool of these building blocks. Supplementing the culture medium with precursors can dramatically improve yields.[12][13]

Experimental Protocol: Fed-Batch Precursor Supplementation

  • Prepare Feed Solutions: Prepare sterile, pH-neutral stock solutions of sodium acetate (2 M) and diethyl malonate (1 M).

  • Bioreactor Setup: Inoculate the production medium in the bioreactor. Grow under initial batch conditions for 24-48 hours until the initial carbon source is partially depleted.

  • Initiate Feeding: Begin a continuous or pulsed feed of the precursor solutions. A typical starting feed rate is 0.5-2.0 g/L/h.

  • Monitoring and Control: Monitor cell density (OD600), pH, and dissolved oxygen (DO) throughout the fermentation. Adjust the feed rate to avoid toxicity and maintain metabolic activity.

  • Quantify Titer: Measure this compound concentration at 24-hour intervals to correlate production with the feeding strategy.

Data Presentation: Impact of Precursor Feeding on this compound Titer

ConditionPrecursor SupplementFeed Rate (g/L/h)Final Titer (mg/L)Biomass (g/L DCW)
ControlNoneN/A15 ± 325 ± 2
Feed 1Sodium Acetate1.075 ± 824 ± 3
Feed 2Diethyl Malonate0.562 ± 523 ± 2
Feed 3Co-feed (Acetate + Malonate)1.0 + 0.5180 ± 1522 ± 2

Table 1: Example data showing the synergistic effect of co-feeding precursors on this compound production.

Problem 2: Accumulation of Unknown Intermediates

The appearance of unexpected peaks in HPLC or LC-MS analysis can indicate a bottleneck in the downstream tailoring steps of the biosynthetic pathway.

Q: I'm observing a new major peak in my chromatogram and very little this compound. What could be the cause?

A: This often points to a "stalled" pathway, where an intermediate is produced but not converted to the final product. This is typically due to inefficient or non-functional tailoring enzymes (e.g., oxidases, methyltransferases) that modify the polyketide backbone.

Recommended Action: Use LC-MS/MS to identify the structure of the accumulating intermediate. Then, focus on enhancing the expression or activity of the specific tailoring enzyme responsible for the subsequent biosynthetic step.

Experimental Protocol: Targeted Overexpression of Tailoring Enzymes

  • Identify the Enzyme: Based on the structure of the intermediate and the predicted this compound pathway, identify the likely tailoring enzyme (e.g., a P450 monooxygenase).

  • Construct Overexpression Vector: Clone the gene for the identified tailoring enzyme into an inducible expression vector with a strong promoter.

  • Transform Production Host: Introduce the overexpression vector into your this compound production strain.

  • Induce and Analyze: Run the fermentation and induce the expression of the tailoring enzyme just before the stationary phase begins.

  • Metabolite Profiling: Analyze the culture extracts via HPLC or LC-MS to confirm the reduction of the intermediate peak and a corresponding increase in the this compound peak.

Visualizations

Biosynthetic Pathway and Troubleshooting Logic

To effectively troubleshoot, it is crucial to understand the flow of precursors through the biosynthetic pathway and the logical steps to diagnose production issues.

Fistupyrone_Biosynthesis Figure 1: Hypothetical Biosynthetic Pathway for this compound cluster_precursors Central Metabolism cluster_pks This compound BGC Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Unit Intermediate1 Polyketide Backbone PKS->Intermediate1 TailoringEnzyme1 Tailoring Enzyme 1 (e.g., Oxygenase) Intermediate2 Oxidized Intermediate TailoringEnzyme1->Intermediate2 TailoringEnzyme2 Tailoring Enzyme 2 (e.g., Methyltransferase) This compound This compound TailoringEnzyme2->this compound Intermediate1->TailoringEnzyme1 Intermediate2->TailoringEnzyme2 Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low this compound Titer start Start Fermentation check_titer Measure Final Titer start->check_titer is_low Titer < Target? check_titer->is_low check_expression Analyze BGC Gene Expression (qPCR) is_low->check_expression Yes stop Production Optimized is_low->stop No is_expressed Genes Expressed? check_expression->is_expressed regulator_strategy Overexpress BGC Activator / Promoter Engineering is_expressed->regulator_strategy No check_intermediates LC-MS Analysis for Intermediate Accumulation is_expressed->check_intermediates Yes precursor_strategy Implement Precursor Feeding Strategy optimize_conditions Optimize Bioreactor Conditions (DoE) precursor_strategy->optimize_conditions regulator_strategy->optimize_conditions is_accumulating Intermediate Found? check_intermediates->is_accumulating is_accumulating->precursor_strategy No tailoring_strategy Overexpress Downstream Tailoring Enzyme is_accumulating->tailoring_strategy Yes tailoring_strategy->optimize_conditions optimize_conditions->stop Regulatory_Pathway Figure 3: Simplified Regulatory Control of this compound BGC cluster_signals Environmental Signals cluster_regulation Regulatory Cascade Nutrient Limitation\n(e.g., Low Nitrogen) Nutrient Limitation (e.g., Low Nitrogen) Global_Regulator Global Regulator (e.g., LaeA-like) Nutrient Limitation\n(e.g., Low Nitrogen)->Global_Regulator activates Cell Density\n(Quorum Sensing) Cell Density (Quorum Sensing) Cell Density\n(Quorum Sensing)->Global_Regulator Pathway_Regulator Pathway-Specific TF Global_Regulator->Pathway_Regulator activates transcription of BGC This compound Biosynthetic Gene Cluster (BGC) Pathway_Regulator->BGC binds promoter & activates Production This compound Production BGC->Production leads to

References

Addressing contamination issues in Streptomyces sp. TP-A0569 cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Streptomyces sp. TP-A0569 cultures, with a focus on identifying and mitigating contamination.

Frequently Asked Questions (FAQs)

Q1: Why are my Streptomyces cultures so susceptible to contamination?

Streptomyces has a significantly longer doubling time (4-6 hours) compared to common laboratory contaminants like E. coli or Bacillus species.[1][2] This slow growth means that even a minor lapse in aseptic technique can allow faster-growing microbes to outcompete and overrun the Streptomyces culture, especially during the vulnerable early growth phases.[1][3]

Q2: What are the most common contaminants in Streptomyces cultures?

Common contaminants include fast-growing bacteria and fungi.

  • Bacteria: Bacillus and Pseudomonas species are frequent bacterial contaminants. They often appear as slimy, wet, or milky-white colonies that can rapidly cover a plate or make a liquid culture turbid.[1][4][5]

  • Fungi: Molds (like Penicillium or Aspergillus) and yeasts are also common. They typically appear as fuzzy, filamentous colonies (molds) or opaque, creamy colonies (yeasts).

Q3: How can I visually distinguish Streptomyces sp. TP-A0569 from contaminants?

Streptomyces colonies have a unique morphology that changes over time. Initially, they grow as vegetative mycelia into the agar, appearing as small, shiny colonies.[6] As they mature, they develop aerial hyphae, giving the colony a characteristic white, fluffy, or chalky appearance.[6][7] Finally, they sporulate, often producing pigments that color the colony (e.g., grey, brown, blue).[6][7][8] In contrast, bacterial contaminants are often shiny, mucoid, and lack the filamentous, chalky appearance. Fungal contaminants will typically show fuzzy filaments and distinct spore structures (e.g., green or black spores for molds).

Q4: Is it possible to salvage a contaminated culture?

Salvaging a contaminated culture is difficult and often not recommended due to the high risk of cross-contamination. However, if the contamination is localized to one area of a plate, you may attempt to rescue the Streptomyces by carefully transferring a small piece of uncontaminated mycelia or a spore sample from a distant, clean area to a fresh plate containing selective media. This should be performed in a biological safety cabinet with extreme care.

Troubleshooting Guide

Problem: My agar plate is overgrown with fast-growing, slimy, or milky-white colonies.

  • Probable Cause: Bacterial contamination, likely Bacillus or Pseudomonas. This is often due to inadequate aseptic technique during inoculation, compromised sterility of media or equipment, or airborne contaminants.[1][4]

  • Solution:

    • Discard the contaminated plates immediately to prevent the spread of contaminants.

    • Review your aseptic technique (see Protocol 1 and the workflow diagram below).

    • Ensure your autoclave is functioning correctly by using biological indicators.[5]

    • Prepare fresh, sterile media and consider incorporating selective agents (see Protocol 2).

Problem: I see fuzzy, filamentous growth, sometimes with green, black, or white spores.

  • Probable Cause: Fungal (mold) contamination. Fungal spores are ubiquitous in the lab environment and can be introduced via airborne dust or inadequately sterilized equipment.

  • Solution:

    • Discard contaminated plates.

    • Thoroughly clean and disinfect your workspace, incubator, and any equipment used. Pay special attention to airflow in the lab.

    • Consider adding an antifungal agent like Nystatin (25µg/ml) to your isolation media if fungal contamination is a persistent issue.[9]

Problem: My liquid culture becomes turbid or milky within 24-48 hours.

  • Probable Cause: Rapid bacterial contamination. Streptomyces growth in liquid culture results in the formation of mycelial pellets or clumps, not uniform turbidity.[6] A milky or cloudy appearance after a short incubation period is a strong indicator of contamination.[5]

  • Solution:

    • Discard the culture.

    • Verify the sterility of your inoculum source (spore stock or mycelial fragment). Streak a sample of the inoculum onto a solid medium to check for purity.

    • Ensure the flask closure (e.g., cotton plug) is secure and sterile to prevent airborne contamination during incubation.[1]

Problem: Contamination reappears even when inoculating from a glycerol stock.

  • Probable Cause: The glycerol stock itself is contaminated. This could have happened during the initial preparation of the stock.[2]

  • Solution:

    • Streak a small amount of the glycerol stock onto a fresh agar plate to confirm the presence of contaminants.

    • If contaminated, discard the stock.

    • Prepare a new, pure glycerol stock from a confirmed clean and well-isolated Streptomyces colony (see Protocol 3). It is crucial to start with a pure culture.[4]

Data Presentation

Table 1: Comparative Growth Rates

Organism Typical Doubling Time Appearance in Culture
Streptomyces sp. 4 - 6 hours[1][2] Mycelial pellets (liquid) or chalky, filamentous colonies (solid)
Bacillus sp. ~25 - 35 minutes Uniform turbidity (liquid) or flat, often irregular colonies (solid)
E. coli ~20 minutes Uniform turbidity (liquid) or smooth, circular colonies (solid)

| Fungi (Molds) | Variable (hours to days) | Mycelial clumps/mats (liquid) or fuzzy, filamentous colonies (solid) |

Table 2: Recommended Media for Streptomyces sp. TP-A0569

Medium Name Primary Use Key Components Reference
ISP4 (Inorganic Salts Starch Agar) Sporulation, General Growth Soluble Starch, K₂HPO₄, MgSO₄, (NH₄)₂SO₄, Trace Salts [1]
R2YE (Regeneration Medium) General Growth, Protoplast Regeneration Sucrose, K₂SO₄, MgCl₂, Glucose, Casamino Acids, Yeast Extract [1]
Oatmeal-Agar Good Sporulation Oatmeal, Trace Salts, Agar [1]

| Starch Casein Agar (SCA) | Isolation from Environmental Samples | Starch, Casein, KNO₃, K₂HPO₄, MgSO₄ |[9][10] |

Experimental Protocols

Protocol 1: Aseptic Inoculation of Streptomyces

  • Preparation: Work within a certified biological safety cabinet (BSC). Disinfect the BSC surface with 70% ethanol before and after use. Ensure all materials (media plates, inoculation loops/toothpicks, pipette tips) are sterile.

  • Inoculum Source: Use a sterile toothpick or loop to scrape a small amount of spores or substrate mycelia from a mature, pure culture of Streptomyces sp. TP-A0569.[3]

  • Solid Media Inoculation: Gently streak the inoculum onto the surface of a fresh agar plate. For a lawn, spread a spore suspension (see Protocol 3) using a sterile spreader.

  • Liquid Media Inoculation: Remove the flask's cotton plug. Dip the toothpick with the inoculum into the liquid medium, spinning it against the flask's inner wall to dislodge the spores/mycelia.[1][3] Alternatively, aseptically pipette a spore suspension into the medium.

  • Incubation: For solid media, allow the plate to dry in the BSC for ~30 minutes before sealing with parafilm.[1][3] For liquid media, securely replace the sterile cotton plug and wrap it with aluminum foil.[1] Incubate at the optimal temperature, typically 28-30°C.[1][6]

Protocol 2: Preparation of Selective Media (ISP4)

  • Dissolve Components: For 1 liter of medium, dissolve the following in distilled water: Soluble Starch (10.0 g), K₂HPO₄ (1.0 g), MgSO₄·7H₂O (1.0 g), (NH₄)₂SO₄ (2.0 g), CaCO₃ (1.0 g).

  • Add Trace Salts: Add 1 ml of a sterile trace salt solution (FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%).

  • Adjust pH: Adjust the pH to 7.0-7.2.[11]

  • Add Agar: Add Bacto Agar (18.0 g).

  • Sterilization: Autoclave at 121°C for at least 20-25 minutes.[12] Allow to cool to ~50-60°C before pouring plates. For added selectivity against fungi or bacteria, add filter-sterilized Nystatin (to 25 µg/ml) or Rifampicin (to 5 µg/ml) respectively after the media has cooled.[9]

Protocol 3: Preparation of Spore Suspension and Glycerol Stock

  • Harvest Spores: Grow Streptomyces sp. TP-A0569 on a suitable sporulation medium (e.g., Oatmeal-Agar) until a confluent lawn of spores is visible.

  • Suspend Spores: Aseptically add 5 mL of sterile distilled water to the plate. Gently dislodge the spores from the surface using a sterile cotton bud or spreader.[6]

  • Filter Suspension: Draw the spore suspension into a sterile syringe plugged with sterile cotton wool. Filter the suspension into a sterile tube. This step helps remove larger mycelial fragments.[6]

  • Pellet and Resuspend: Centrifuge the suspension (e.g., 4000 x g for 10 minutes) to pellet the spores. Carefully aspirate the supernatant.

  • Prepare Stock: Resuspend the spore pellet in 1-2 mL of sterile 40-50% glycerol solution.[3][6]

  • Store: Aliquot the final suspension into sterile 2 mL screw-top cryovials and store at -80°C for long-term preservation.[3]

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected in Culture observe Observe Culture (Macroscopic & Microscopic) start->observe is_strepto Morphology Consistent with Streptomyces? observe->is_strepto is_bacterial Slimy / Wet / Milky Colonies? Rapid Turbidity in Liquid? is_strepto->is_bacterial No proceed Proceed with Experiment is_strepto->proceed Yes is_fungal Fuzzy / Filamentous Growth? Visible Spore Structures? is_bacterial->is_fungal No action_bacterial Action: Bacterial Contamination 1. Discard Culture 2. Review Aseptic Technique 3. Check Autoclave Function 4. Use Selective Media is_bacterial->action_bacterial Yes action_fungal Action: Fungal Contamination 1. Discard Culture 2. Disinfect Workspace 3. Add Antifungal Agent to Media (Optional) is_fungal->action_fungal Yes action_unknown Action: Unknown Contaminant 1. Isolate on General Media 2. Perform Gram Stain / Microscopy 3. Review All Procedures is_fungal->action_unknown No Aseptic_Technique_Workflow Aseptic Technique for Streptomyces Inoculation cluster_prep Preparation cluster_inoc Inoculation cluster_incub Incubation cluster_cleanup Cleanup prep1 Disinfect BSC prep2 Arrange Sterile Materials prep1->prep2 inoc1 Obtain Inoculum from Pure Culture prep2->inoc1 inoc2 Transfer to New Medium inoc1->inoc2 inoc3 Minimize Exposure of Sterile Surfaces inoc2->inoc3 incub1 Seal Plate / Secure Flask inoc3->incub1 incub2 Incubate at 28-30°C incub1->incub2 clean1 Dispose of Waste incub2->clean1 clean2 Disinfect BSC clean1->clean2

References

Optimizing application timing of Fistupyrone for maximum disease control

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fistupyrone is a novel, naturally derived compound with limited publicly available research. This guide is based on general principles of plant pathology and disease control research to assist in the experimental application of new infection inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it believed to function?

A1: this compound is a microbial metabolite isolated from Streptomyces sp. TP-A0569. Preliminary studies have shown that it can inhibit the infection of Chinese cabbage by the fungal pathogen Alternaria brassicicola. A key characteristic of this compound is that it demonstrates disease control activity in vivo (on the plant) but does not show direct antifungal activity in vitro (in a lab dish). This suggests that this compound is not a conventional fungicide that directly kills the pathogen. Instead, it likely acts as an infection inhibitor, possibly by priming the plant's own defense mechanisms.

Q2: What is "plant defense priming" and how might it relate to this compound's mechanism of action?

A2: Plant defense priming is a physiological state in which a plant is sensitized to respond more quickly and strongly to a pathogen attack.[1] A priming agent, which could be a chemical compound like this compound, induces this state.[2][3] When a primed plant is subsequently challenged by a pathogen, it can activate its defense responses, such as the production of antimicrobial compounds or reinforcement of cell walls, more effectively.[4] This leads to enhanced disease resistance. The lack of in vitro activity of this compound strongly suggests it may function by triggering such a primed state in the host plant.

Plant Defense Priming Pathway cluster_0 Priming Phase cluster_1 Pathogen Challenge This compound This compound Application Perception Plant Cell Perception This compound->Perception Signaling Intracellular Signaling (e.g., MAPK cascade) Perception->Signaling Primed_State Primed State (Accumulation of inactive defense proteins) Signaling->Primed_State Activation Rapid Activation of Defense Proteins Primed_State->Activation Sensitizes Pathogen Pathogen Attack (e.g., A. brassicicola) Recognition Pathogen Recognition Pathogen->Recognition Recognition->Activation Response Enhanced Defense Response Activation->Response

Caption: Hypothetical signaling pathway for plant defense priming by this compound.

Q3: How do I determine the optimal application timing for this compound?

A3: Determining the optimal application timing is critical and requires a systematic experimental approach. Since this compound likely acts as a defense primer, application should ideally occur before the pathogen makes contact with the host plant to allow sufficient time for the primed state to be established. We recommend conducting a time-course experiment. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Why am I observing inconsistent results in my disease control experiments with this compound?

A4: Inconsistent results are a common challenge in plant pathology research. Several factors could be at play:

  • Environmental Conditions: Temperature, humidity, and light intensity can significantly impact both the plant's and the pathogen's physiology. Ensure these are tightly controlled in your growth chambers or meticulously recorded in greenhouse/field trials.

  • Inoculum Pressure: The concentration of pathogen spores (inoculum) used for infection can affect disease severity. Inconsistent inoculum levels will lead to variable results.

  • Plant Health: The age and health of the experimental plants can influence their susceptibility to disease and their ability to respond to a priming agent. Use plants of a uniform age and developmental stage.

  • Application Uniformity: Ensure complete and even coverage of this compound on all treated plants.

A troubleshooting guide is provided in the section below to help diagnose the source of variability.

Troubleshooting Guides

Issue 1: No significant disease control observed after this compound application.

Possible Cause Troubleshooting Step
Inadequate Lead Time: Application timing may be too close to pathogen inoculation, not allowing enough time for the plant to enter a primed state. Refer to the Time-Course Experiment Protocol to test earlier application time points (e.g., 24h, 48h, 72h before inoculation).
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment (see protocol below) to identify the optimal concentration.
Compound Instability: This compound may be degrading in your solvent or under your experimental conditions. Check the stability of your stock solution and prepare fresh dilutions for each experiment.
Resistant Host/Pathogen: The specific plant cultivar or pathogen strain you are using may not be responsive. Verify the susceptibility of your host plant to the pathogen in control experiments.

Issue 2: High variability in disease severity among replicates.

Possible Cause Troubleshooting Step
Non-uniform Inoculation: The pathogen was not applied evenly across all plants. Refine your inoculation technique to ensure each plant receives a consistent dose of the pathogen.
Inconsistent Environment: Microclimates within your growth chamber or greenhouse (e.g., variations in light or airflow) are affecting individual plants differently. Randomize the placement of your experimental blocks and replicates.
Uneven Application: This compound solution was not applied uniformly to all treated plants. Ensure your spray application provides complete coverage of all foliage.

digraph "Troubleshooting_Workflow" {
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [shape=rectangle, style=filled, fontname="Arial", color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", color="#4285F4"];

Start [label="Inconsistent\nResults?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Env [label="Verify Environmental\nConsistency", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Inoculum [label="Standardize Inoculum\nPreparation & Application", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Application [label="Review Compound\nApplication Technique", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Plant_Health [label="Ensure Uniform\nPlant Material", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Re-run Experiment with\nControls and Analyze", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Consistent\nResults", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Still Inconsistent\n(Consult Senior Researcher)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Check_Env; Start -> Check_Inoculum; Start -> Check_Application; Start -> Check_Plant_Health; Check_Env -> Analyze; Check_Inoculum -> Analyze; Check_Application -> Analyze; Check_Plant_Health -> Analyze; Analyze -> Success; Analyze -> Fail; }

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Dose-Response)

  • Plant Preparation: Grow Chinese cabbage seedlings under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for 3-4 weeks until they have 3-4 true leaves.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "mock" control with solvent only.

  • Application: Apply each this compound concentration and the mock control to a group of plants (n=10-15 per group) using a fine mist sprayer until runoff. Ensure all leaf surfaces are covered.

  • Incubation: Return plants to the growth chamber for a set period before inoculation (e.g., 48 hours).

  • Pathogen Inoculation: Prepare a spore suspension of A. brassicicola (e.g., 1x10^5 spores/mL). Apply the suspension evenly to all plants.

  • Disease Scoring: 5-7 days post-inoculation, score disease severity on each plant using a standardized scale (e.g., 0 = no symptoms, 5 = severe necrosis).

  • Data Analysis: Calculate the average disease score for each concentration. Plot disease severity against this compound concentration to determine the optimal dose.

Protocol 2: Determining Optimal Application Timing

  • Plant Preparation: As described in Protocol 1.

  • Experimental Groups: Create several groups of plants (n=10-15 per group). Each group will receive this compound at a different time point relative to inoculation.

  • Staggered Application: Using the optimal concentration from Protocol 1, apply this compound to the groups at different times: 72h, 48h, 24h, and 1h before inoculation. Also include a group that is treated simultaneously with inoculation (0h) and a mock-treated control group.

  • Pathogen Inoculation: At time 0, inoculate all groups (including the control) with A. brassicicola as described above.

  • Disease Scoring: 5-7 days post-inoculation, score disease severity for all groups.

  • Data Analysis: Compare the average disease scores for each application time point to identify the window that provides maximum disease control.

Experimental_Workflow Start Start: Uniform Plant Cohort Prep_Compound Prepare this compound Dilution Series Start->Prep_Compound Application Apply Treatments (Staggered Timing or Dose-Response) Prep_Compound->Application Incubation Incubate for Priming (e.g., 24-72h) Application->Incubation Inoculation Inoculate with Pathogen Incubation->Inoculation Disease_Dev Allow Disease Development (e.g., 5-7 days) Inoculation->Disease_Dev Scoring Score Disease Severity Disease_Dev->Scoring Analysis Data Analysis & Interpretation Scoring->Analysis

Caption: Generalized workflow for testing this compound efficacy.

Data Presentation

Table 1: Hypothetical Results of a Dose-Response Experiment

This compound Concentration (µM)Mean Disease Score (0-5)Standard DeviationPercent Disease Control (%)
0 (Mock Control)4.20.50
0.14.10.62.4
13.50.416.7
102.10.350.0
501.30.269.0
1001.20.371.4

Table 2: Hypothetical Results of an Application Timing Experiment (at 50 µM)

Application Time Before Inoculation (hours)Mean Disease Score (0-5)Standard DeviationPercent Disease Control (%)
Mock Control4.30.40
03.90.59.3
13.60.616.3
241.80.358.1
481.20.272.1
721.40.367.4

References

Validation & Comparative

Comparative Efficacy of Fistupyrone and Alternative Fungicides Against Alternaria brassicicola

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of Fistupyrone and other commercially available fungicides against Alternaria brassicicola, the causal agent of black spot disease in brassica crops. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the management of this significant plant pathogen.

Executive Summary

This compound, a microbial metabolite isolated from Streptomyces sp. TP-A0569, demonstrates a unique mode of action against Alternaria brassicicola. Unlike many conventional fungicides that target mycelial growth, this compound specifically inhibits the in vivo infection of Chinese cabbage seedlings by preventing spore germination.[1][2] This targeted activity is significant at concentrations as low as 0.1 ppm.[1] In contrast, alternative fungicides such as triazoles (e.g., Tebuconazole, Propiconazole, Hexaconazole) and strobilurins (e.g., Azoxystrobin) primarily function by inhibiting mycelial growth, with many showing 100% inhibition at various concentrations in in-vitro tests.[3][4][5] This guide presents a detailed comparison of their efficacy based on available experimental data.

Data Presentation

In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound and alternative fungicides against Alternaria brassicicola. It is important to note the different modes of action: this compound's efficacy is measured by spore germination inhibition, while the alternatives are primarily assessed by mycelial growth inhibition.

CompoundTypeConcentrationMycelial Growth Inhibition (%)Spore Germination InhibitionCitation(s)
This compound Microbial Metabolite0.1 ppmNo significant effectSignificant inhibition[1]
Tebuconazole 25% EC Systemic (Triazole)All tested concentrations100%Not specified[3][4]
Propiconazole 25% EC Systemic (Triazole)All tested concentrations96.66% - 100%Not specified[3][4][5]
Hexaconazole 5% EC Systemic (Triazole)1000 ppm100%Not specified[5]
Azoxystrobin Systemic (Strobilurin)0.05% - 0.2%27.7% - 33.3%Not specified[5]
Difenoconazole 25% EC Systemic (Triazole)1000 ppm100%Not specified[5]
Mancozeb 75% WP Contact2500 ppm100%Not specified[5]
Trifloxystrobin 25% + Tebuconazole 50% WG CombinationNot specified93.65%Not specified[3][4]
Fluxapyroxad 250 + Pyraclostrobin 250 SC CombinationNot specifiedNot specifiedNot specified[3][4]
In Vivo Efficacy

The in vivo efficacy of these compounds in controlling Alternaria brassicicola on cabbage is presented below, with the Percent Disease Index (PDI) as the key metric.

CompoundConcentrationPercent Disease Index (PDI)Citation(s)
This compound Not specifiedInhibited in vivo infection[1][2]
Tebuconazole 25% EC 0.05%6.66%[3][4]
Trifloxystrobin 25% + Tebuconazole 50% WG Not specified7.66%[3][4]
Fluxapyroxad 250 + Pyraclostrobin 250 SC Not specified11.04%[3][4]
Propiconazole 25% EC Not specified11.98%[3][4]
Hexaconazole 5% EC Not specified11.99%[3][4]
Untreated Control -36.48%[3][4]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method for evaluating the efficacy of fungicides against mycelial growth.[3][4][6][7]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved at 121°C and 15 lbs pressure for 20 minutes.

  • Fungicide Incorporation: After autoclaving, the molten PDA is cooled to approximately 45-50°C. The test fungicide is then added to the molten PDA to achieve the desired final concentrations.

  • Pouring Plates: The PDA mixed with the fungicide (poisoned medium) is poured into sterile Petri plates and allowed to solidify. Control plates are prepared with PDA without any fungicide.

  • Inoculation: A 5 mm mycelial disc from the edge of a 7-10 day old culture of Alternaria brassicicola is placed in the center of each Petri plate.

  • Incubation: The inoculated plates are incubated at 27 ± 1°C for seven days.

  • Data Collection: The diameter of the fungal colony is measured. The Percent Inhibition of mycelial growth is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where:

    • C = Average diameter of mycelial growth in the control plate.

    • T = Average diameter of mycelial growth in the treated plate.

In Vivo Efficacy Trial on Cabbage

This protocol outlines the procedure for assessing the in vivo efficacy of fungicides in a field setting.[3][4][7]

  • Trial Setup: The field trial is laid out in a randomized block design with a specified number of replications for each treatment.

  • Plant Material: Cabbage seedlings of a susceptible variety are transplanted into the plots.

  • Inoculation: Plants are artificially inoculated with a spore suspension of Alternaria brassicicola to ensure uniform disease pressure.

  • Fungicide Application: Fungicide treatments are applied as foliar sprays at predetermined intervals (e.g., 15-day intervals) starting from the appearance of initial disease symptoms. A control group remains untreated.

  • Disease Assessment: The disease severity is recorded periodically using a rating scale (e.g., 0-9 scale) to calculate the Percent Disease Index (PDI).

  • Data Analysis: The PDI data is statistically analyzed to determine the significance of the differences between treatments.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Mycelial Growth Inhibition Assay cluster_invivo In Vivo Efficacy Trial iv_1 Prepare Potato Dextrose Agar (PDA) iv_2 Autoclave PDA iv_1->iv_2 iv_3 Incorporate Fungicide into Molten PDA iv_2->iv_3 iv_4 Pour Poisoned Medium into Petri Plates iv_3->iv_4 iv_5 Inoculate with A. brassicicola Mycelial Disc iv_4->iv_5 iv_6 Incubate at 27 ± 1°C for 7 Days iv_5->iv_6 iv_7 Measure Colony Diameter and Calculate % Inhibition iv_6->iv_7 end_invitro End In Vitro iv_7->end_invitro ivv_1 Randomized Block Design Field Setup ivv_2 Transplant Cabbage Seedlings ivv_1->ivv_2 ivv_3 Inoculate Plants with A. brassicicola Spores ivv_2->ivv_3 ivv_4 Apply Fungicide Treatments as Foliar Sprays ivv_3->ivv_4 ivv_5 Record Disease Severity (PDI) ivv_4->ivv_5 ivv_6 Statistically Analyze Data ivv_5->ivv_6 end_invivo End In Vivo ivv_6->end_invivo start Start start->iv_1 start->ivv_1

Caption: Experimental workflows for in vitro and in vivo efficacy validation.

spore_germination_pathway cluster_pathway Hypothetical Signaling Pathway for A. brassicicola Spore Germination spore A. brassicicola Spore hydration Hydration & Nutrient Sensing spore->hydration camp cAMP Signaling Cascade hydration->camp Signal Transduction pka Protein Kinase A (PKA) Activation camp->pka tf Activation of Germination-Specific Transcription Factors pka->tf gt Germ Tube Emergence tf->gt This compound This compound This compound->inhibition inhibition->camp Inhibition

Caption: Hypothetical inhibition of the spore germination signaling pathway by this compound.

References

Comparing Fistupyrone to synthetic fungicides for Chinese cabbage

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Fistupyrone and Synthetic Fungicides for the Management of Chinese Cabbage Diseases

Introduction

Chinese cabbage (Brassica rapa subsp. pekinensis) is a vital vegetable crop susceptible to a range of fungal diseases that can significantly impact yield and quality. Among the most prevalent is Alternaria leaf spot, caused by the necrotrophic fungus Alternaria brassicicola. Management of this disease has traditionally relied on the application of synthetic fungicides. However, with a growing interest in sustainable agriculture and biological control agents, novel compounds like this compound are emerging. This guide provides a detailed comparison of the efficacy and mechanisms of this compound and commonly used synthetic fungicides against Alternaria brassicicola in Chinese cabbage, based on available experimental data.

This compound: A Novel Bio-inspired Approach

This compound is a microbial metabolite that has been isolated from the culture broth of a plant-associated actinomycete, Streptomyces sp. TP-A0569.[1][2][3] Its primary reported activity is the inhibition of in vivo infection of Chinese cabbage seedlings by Alternaria brassicicola.[1][2][3]

Mechanism of Action

Unlike conventional fungicides, this compound does not exhibit direct fungicidal activity in vitro, meaning it does not kill the fungus on contact in a laboratory setting.[1][2][3] Instead, its protective effect appears to stem from the disruption of the pathogen's infection process. Experimental evidence suggests that this compound acts on several key stages of fungal development:

  • Inhibition of Spore Germination: this compound has been shown to significantly inhibit the germination of A. brassicicola spores on the host leaf surface.[4]

  • Prevention of Appressorial Formation: The formation of appressoria, specialized structures that facilitate penetration of the host tissue, is also impeded by this compound.[4]

  • Inhibition of Hyphal Growth: The subsequent development of infection hyphae within the plant tissue is also suppressed.[4]

  • Reduction of Toxin Production: this compound treatment has been observed to reduce the production of host-specific AB-toxins by A. brassicicola, which are key virulence factors that cause cell death and lesion formation.[4][5]

This multi-pronged inhibition of the pathogen's infection strategy suggests that this compound may act as a plant defense activator or a virulence inhibitor, rather than a direct poison to the fungus.

fistupyrone_mechanism cluster_pathogen Alternaria brassicicola Infection Process cluster_inhibition Inhibition by this compound spore Spore germination Spore Germination spore->germination appressorium Appressorium Formation germination->appressorium penetration Host Penetration appressorium->penetration toxin AB-Toxin Production penetration->toxin lesion Lesion Formation toxin->lesion fistu_germ Inhibits Germination fistu_germ->germination fistu_app Inhibits Appressorium Formation fistu_app->appressorium fistu_toxin Reduces Toxin Production fistu_toxin->toxin

Caption: this compound's proposed mechanism of action against Alternaria brassicicola.

Experimental Data on this compound

Currently, published research on this compound focuses on its qualitative effects on the fungal infection process. While its ability to inhibit infection in vivo has been established, quantitative data on the percentage of disease reduction or yield improvement under field conditions is not yet widely available.

Synthetic Fungicides: The Conventional Approach

A variety of synthetic fungicides are used to control Alternaria leaf spot in cabbage and other brassica crops. These are typically classified as either contact or systemic. Contact fungicides form a protective barrier on the plant surface, while systemic fungicides are absorbed and translocated within the plant.

Mechanism of Action

Synthetic fungicides act on specific metabolic pathways within the fungus, leading to its death. For example, triazoles like tebuconazole and propiconazole inhibit sterol biosynthesis, a crucial component of fungal cell membranes. Strobilurins, on the other hand, interfere with mitochondrial respiration.

Experimental Data on Synthetic Fungicides

The efficacy of synthetic fungicides against A. brassicicola has been extensively studied, with both in vitro and in vivo data available.

Table 1: In Vitro Efficacy of Selected Synthetic Fungicides Against Alternaria brassicicola

Fungicide ClassActive IngredientConcentrationMycelial Growth Inhibition (%)Reference
Triazole Tebuconazole 25% EC0.05%100%[6]
Propiconazole 25% EC0.05%96.66%[6]
Hexaconazole0.05%100%
Dicarboximide IprodioneNot SpecifiedInhibits germ tube growth[7]
Strobilurin Azoxystrobin0.05%27.7%
Combination Fluxapyroxad 250 + Pyraclostrobin 250 SCNot Specified93.65%[6]
Mancozeb 63% + Carbendazim 12%100 µg/mL94%[8]
Contact Copper HydroxideNot Specified86.85%[6]
Mancozeb0.1%51.1%

Table 2: In Vivo (Field) Efficacy of Selected Synthetic Fungicides Against Alternaria Leaf Spot on Cabbage

FungicideApplication RatePercent Disease Index (PDI)Reference
Tebuconazole 25% EC0.05%6.66%[6]
Trifloxystrobin 25% + Tebuconazole 50% WGNot Specified7.66%[6]
Propiconazole 25% ECNot Specified11.98%[6]
Mancozeb 75% WPNot Specified29.93%[6]
Untreated Control-36.48%[6]

Experimental Protocols

This compound: In Vivo Infection Inhibition Assay

The efficacy of this compound was evaluated by treating Chinese cabbage seedlings with a solution of the compound prior to inoculation with a spore suspension of A. brassicicola. The development of disease symptoms was then monitored over time and compared to untreated, inoculated control plants. The effects on spore germination and appressorium formation were observed using microscopy.[4]

Synthetic Fungicides: In Vitro and Field Evaluation

In Vitro Poisoned Food Technique: [9]

  • A stock solution of the test fungicide is prepared.

  • The fungicide solution is mixed with molten potato dextrose agar (PDA) medium to achieve the desired concentration.

  • The mixture is poured into sterile petri plates and allowed to solidify.

  • A mycelial disc of a pure culture of A. brassicicola is placed at the center of each plate.

  • Plates are incubated at a controlled temperature (e.g., 27±1°C) for a specified period (e.g., 7 days).

  • The radial growth of the fungal colony is measured and compared to a control plate without fungicide to calculate the percentage of inhibition.

poisoned_food_technique start Start prepare_pda Prepare Molten PDA start->prepare_pda prepare_fungicide Prepare Fungicide Solution start->prepare_fungicide mix Mix Fungicide with PDA (Poisoned Medium) prepare_pda->mix prepare_fungicide->mix pour Pour into Petri Plates mix->pour inoculate Inoculate with Fungal Disc pour->inoculate incubate Incubate inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Workflow for the poisoned food technique to evaluate fungicide efficacy in vitro.

In Vivo Field Trials: [6][9] Field trials are conducted in areas with a known history of Alternaria leaf spot. Cabbage plots are laid out in a randomized block design. Fungicides are applied at recommended rates and intervals. Disease severity is assessed periodically using a rating scale to calculate the Percent Disease Index (PDI). Yield data is also collected at harvest.

Signaling Pathways in Plant-Pathogen Interaction

The interaction between Chinese cabbage and A. brassicicola involves complex signaling pathways. As a necrotroph, A. brassicicola secretes toxins to kill host cells and feeds on the dead tissue. The plant, in turn, activates defense responses.

  • Pathogen Attack: The fungus releases cell wall degrading enzymes and host-specific toxins (e.g., AB-toxin) to degrade plant tissues.[5]

  • Plant Defense: In resistant interactions, plants can recognize pathogen-associated molecular patterns (PAMPs), triggering PAMP-triggered immunity (PTI). This often involves signaling molecules like jasmonic acid (JA) and the production of antimicrobial compounds like camalexin.[5]

The indirect action of this compound may involve priming or directly activating these plant defense pathways, making the plant more resistant to the pathogen's attack. Synthetic fungicides, by contrast, bypass these biological pathways and act directly to kill the fungus.

Conclusion

This compound and synthetic fungicides represent two distinct strategies for managing Alternaria leaf spot in Chinese cabbage.

  • Synthetic fungicides offer a direct and often highly effective method of control, with a wealth of quantitative data supporting their use. Their mode of action is typically fungicidal, targeting essential fungal metabolic processes. However, concerns about resistance development and environmental impact persist.

  • This compound represents a promising biological approach. Its unique mechanism of inhibiting the pathogen's infection machinery rather than direct killing could reduce the likelihood of resistance development. While initial studies are encouraging, further research is needed to quantify its efficacy in field settings and to fully elucidate its mode of action, particularly its potential role in activating host defense responses.

For researchers and drug development professionals, this compound presents an intriguing lead compound. Its novel mechanism of action could inspire the development of a new class of plant protection products that are both effective and more environmentally benign. Future work should focus on field trials to establish optimal application rates and timings, and on molecular studies to identify the precise plant and fungal targets of this natural product.

References

In vivo validation of Fistupyrone's plant protection capabilities

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in plant defense, Fistupyrone, a microbial metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated notable capabilities in protecting plants from fungal pathogens. This guide provides a comparative analysis of this compound's in vivo performance against other plant protection alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound presents a unique mechanism of action by inhibiting the in vivo infection of Chinese cabbage by Alternaria brassicicola, the causative agent of Alternaria leaf spot, without exhibiting direct in vitro fungicidal activity. This suggests that this compound likely stimulates the plant's own defense mechanisms, a mode of action that is gaining significant interest in the development of sustainable agricultural practices.

Performance Comparison

While direct comparative field studies involving this compound are not yet widely published, we can infer its potential performance by comparing its initial in vivo validation with the documented efficacy of other common plant protection agents against the same pathogen, Alternaria brassicicola.

Treatment AgentEfficacy/Inhibition RateCropPathogenReference
This compound Inhibited in vivo infectionChinese CabbageAlternaria brassicicola(Igarashi et al., 2000)
Hexaconazole (Fungicide) 100% mycelial growth inhibition (in vitro)CabbageAlternaria brassicicola[1][2]
Mancozeb (Fungicide) 85.2% mycelial growth inhibition (in vitro)CabbageAlternaria brassicicola[1][2]
Barleria prionitis Extract 80.75% growth inhibition (in vitro)CabbageAlternaria brassicicola[3]
Solanum virginianum Extract 82.44% growth inhibition (in vitro)CabbageAlternaria brassicicola[3]
Trichoderma viride (Biocontrol) 83.09% inhibition (in vitro)CabbageAlternaria brassicicola[3]
Neem Oil (5%) Significantly reduced disease intensityCabbageAlternaria brassicicola[4]

Note: The data for alternatives are primarily from in vitro studies, which measure direct antifungal activity. This compound's in vivo efficacy without in vitro fungicidal properties highlights its different, host-mediated mode of action.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vivo experiments are provided below.

In Vivo Assay for Alternaria brassicicola Infection on Chinese Cabbage

This protocol is based on the principles of in vivo plant pathogen testing.

1. Plant Cultivation:

  • Chinese cabbage (Brassica rapa subsp. pekinensis) seeds are sown in sterilized soil and grown in a controlled environment (e.g., greenhouse) with a defined photoperiod, temperature, and humidity.

  • Seedlings are typically grown for 3-4 weeks until they have developed a sufficient number of true leaves for inoculation.

2. Inoculum Preparation:

  • Alternaria brassicicola is cultured on a suitable medium, such as potato dextrose agar (PDA), for 7-10 days to allow for sporulation.

  • Spores are harvested by flooding the culture plate with sterile distilled water containing a surfactant (e.g., Tween 20) and gently scraping the surface.

  • The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration is adjusted to a final concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

3. Treatment Application:

  • Test compounds (e.g., this compound, fungicides, botanical extracts) are formulated in an appropriate solvent or suspension.

  • The treatment is applied to the leaves of the Chinese cabbage seedlings. This can be done via spraying until runoff or by direct application to a specific leaf area.

  • Control plants are treated with the solvent/suspension lacking the test compound.

4. Inoculation:

  • One day after treatment application, the spore suspension of A. brassicicola is sprayed onto the leaves of both treated and control plants.

  • To facilitate infection, inoculated plants are placed in a high-humidity chamber (e.g., >90% relative humidity) for 24-48 hours.

5. Disease Assessment:

  • After the incubation period, plants are returned to the greenhouse.

  • Disease symptoms (e.g., lesion diameter, number of lesions, diseased leaf area) are assessed at regular intervals (e.g., 3, 5, and 7 days post-inoculation).

  • Disease severity can be scored using a rating scale, and the percentage of disease control is calculated relative to the control group.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate a proposed signaling pathway for this compound and a typical experimental workflow.

Fistupyrone_Signaling_Pathway This compound This compound Receptor Plant Cell Receptor This compound->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->Signal_Transduction ROS Reactive Oxygen Species (ROS) Burst Signal_Transduction->ROS Hormone_Pathways Phytohormone Signaling (Salicylic Acid, Jasmonic Acid) Signal_Transduction->Hormone_Pathways Defense_Genes Activation of Defense Genes ROS->Defense_Genes Hormone_Pathways->Defense_Genes Antimicrobial_Compounds Production of Antimicrobial Compounds (e.g., Phytoalexins) Defense_Genes->Antimicrobial_Compounds Cell_Wall_Strengthening Cell Wall Strengthening Defense_Genes->Cell_Wall_Strengthening Resistance Enhanced Disease Resistance Antimicrobial_Compounds->Resistance Cell_Wall_Strengthening->Resistance

Caption: Proposed signaling pathway for this compound-induced plant defense.

Experimental_Workflow Plant_Cultivation 1. Plant Cultivation (Chinese Cabbage) Treatment_Application 3. Treatment Application (this compound & Alternatives) Plant_Cultivation->Treatment_Application Inoculum_Prep 2. Inoculum Preparation (A. brassicicola) Inoculation 4. Pathogen Inoculation Inoculum_Prep->Inoculation Treatment_Application->Inoculation Incubation 5. Incubation (High Humidity) Inoculation->Incubation Disease_Assessment 6. Disease Assessment Incubation->Disease_Assessment Data_Analysis 7. Data Analysis & Comparison Disease_Assessment->Data_Analysis

Caption: General workflow for in vivo validation of plant protection agents.

Concluding Remarks

This compound's unique mode of action, which appears to rely on the induction of the host plant's innate immunity, positions it as a promising candidate for the development of novel, eco-friendly plant protection strategies. While further in vivo comparative studies are necessary to fully elucidate its performance relative to existing commercial products, the initial findings are highly encouraging. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate further research into this and other innovative plant defense-inducing compounds. The exploration of microbial metabolites like this compound opens up new avenues for sustainable agriculture and the development of a new generation of plant protection products.

References

A Comparative Analysis of Fistupyrone and Tebuconazole for the Management of Alternaria Leaf Spot

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparison of two fungicidal compounds, fistupyrone and tebuconazole, for the control of Alternaria leaf spot, a prevalent fungal disease affecting a wide range of crops. This document is intended for researchers, scientists, and professionals in the field of drug development and plant pathology, providing an objective analysis based on available experimental data.

Executive Summary

While both this compound and tebuconazole show potential in managing Alternaria leaf spot, they operate through distinct mechanisms and the available research data for each varies significantly. Tebuconazole is a well-established triazole fungicide with a proven track record of efficacy, supported by numerous field studies and quantitative data. Its mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

This compound, a more recently discovered microbial metabolite, presents a novel mode of action by inhibiting the infection process of Alternaria species in vivo without exhibiting direct fungicidal activity in vitro. This suggests it may offer a valuable alternative, particularly in resistance management strategies. However, publicly available data on its field efficacy and optimal application protocols are limited, precluding a direct quantitative comparison with tebuconazole at this time.

Tebuconazole: Efficacy Data and Experimental Protocols

Tebuconazole has demonstrated significant efficacy in controlling Alternaria leaf spot across various crops in several studies. The following table summarizes key quantitative data from field and in vitro experiments.

Crop/PathogenTreatment DetailsEfficacy MetricResultCitation
Cabbage (Alternaria brassicicola)Tebuconazole 25% EC at 0.05%Percent Disease Index (PDI)6.66% (compared to 36.48% in untreated control)
Asalio (Alternaria sp.)Three foliar sprays of Tebuconazole 25.9% EC at 0.1%Percent Disease Index (PDI)27.89% (58.39% reduction over control)
Cumin (Alternaria burnsii)Two applications of Tebuconazole 25.9 EC at 1ml/literDisease Severity ReductionSignificant reduction in disease severity
Ber (Alternaria alternata)In vitro assayMycelial Growth Inhibition96.57%
Cotton (Alternaria macrospora)Foliar spray at 0.1% and 0.2%Efficacy of Disease Control47.42% and 52.92% respectively
Okra (Alternaria alternata)Foliar sprayPercent Disease Reduction61.27% (for Tebuconazole 50% + Trifloxystrobin 25% WG)
Experimental Protocols for Tebuconazole Efficacy Trials

Field Trial on Cabbage against Alternaria brassicicola

  • Objective: To evaluate the in vivo efficacy of different fungicides against Alternaria leaf spot of cabbage.

  • Experimental Design: Field evaluations were conducted during the Kharif season.

  • Treatments: Seven fungicides were tested, including Tebuconazole 25% EC at a concentration of 0.05%. An untreated control was maintained for comparison.

  • Application: Fungicides were applied as foliar sprays.

  • Data Collection: The Percent Disease Index (PDI) was recorded ten days after the third spray.

  • Key Findings: Tebuconazole 25% EC was the most effective treatment, recording the lowest PDI of 6.66% compared to the untreated control, which had a PDI of 36.48%.

In Vitro Mycelial Growth Inhibition Assay against Alternaria alternata

  • Objective: To evaluate the efficacy of various fungicides in inhibiting the mycelial growth of Alternaria alternata isolated from Ber.

  • Methodology: The poisoned food technique was employed using a Potato Dextrose Agar (PDA) medium.

  • Treatments: Nine fungicides were tested at seven concentrations (100, 250, 500, 1000, 1500, 2000, and 2500 ppm).

  • Data Collection: The percentage of mycelial growth inhibition was calculated after a designated incubation period.

  • Key Findings: Tebuconazole 25% EC showed a high average mycelial growth inhibition of 96.57%.

This compound: A Novel Infection Inhibitor

This compound, isolated from Streptomyces sp. TP-A0569, has been identified as an inhibitor of infection by Alternaria brassicicola on Chinese cabbage seedlings. A key distinguishing feature of this compound is its lack of in vitro fungicidal activity, indicating that it does not directly kill the fungal pathogen. Instead, it appears to interfere with the pathogen's ability to infect the host plant.

Experimental Protocol for this compound Bioassay

In Vivo Infection Inhibition Assay on Chinese Cabbage Seedlings

  • Objective: To assess the ability of this compound to inhibit the infection of Chinese cabbage by Alternaria brassicicola.

  • Methodology: Chinese cabbage seedlings were used as the host plant.

  • Treatment: A solution of this compound was applied to the seedlings.

  • Inoculation: The treated seedlings were then inoculated with a spore suspension of Alternaria brassicicola.

  • Data Collection: The development of disease symptoms (leaf spots) was observed and compared to untreated, inoculated control seedlings.

  • Key Findings: this compound was found to inhibit the in vivo infection of the seedlings by A. brassicicola.

Signaling Pathways and Mechanisms of Action

The mechanisms by which this compound and tebuconazole control Alternaria leaf spot are fundamentally different.

Tebuconazole: Inhibition of Ergosterol Biosynthesis

Tebuconazole is a member of the triazole class of fungicides and acts as a demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.

Tebuconazole_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Tebuconazole Tebuconazole Tebuconazole->Enzyme Inhibition Enzyme->Ergosterol Demethylation

Tebuconazole's inhibition of ergosterol biosynthesis.

This compound: Proposed Infection Inhibition Pathway

The precise molecular target of this compound is not yet elucidated. However, based on the observation that it inhibits infection without direct fungicidal activity, a proposed mechanism involves interference with the early stages of the host-pathogen interaction. This could include inhibition of spore germination, appressorium formation, or the production of enzymes required for penetration of the host cuticle.

Fistupyrone_Pathway Spore Alternaria Spore Germination Spore Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Host Penetration Appressorium->Penetration Infection Infection & Disease Symptoms Penetration->Infection This compound This compound This compound->Germination Inhibition? This compound->Appressorium Inhibition? This compound->Penetration Inhibition?

Proposed mechanism of this compound in inhibiting infection.

Comparative Summary and Future Directions

FeatureThis compoundTebuconazole
Mode of Action Inhibition of infection processInhibition of ergosterol biosynthesis
Activity In vivo infection inhibitionIn vitro and in vivo fungicidal activity
Data Availability Limited to a single initial studyExtensive data from multiple studies
Resistance Potential Potentially low due to novel mode of actionDocumented resistance in some fungal pathogens

Comparative Analysis of Fistupyrone and Copper Oxychloride Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and development between the novel compound Fistupyrone and the well-established fungicide, copper oxychloride. While copper oxychloride is a widely used, broad-spectrum fungicide with a substantial body of performance data, information on this compound is currently limited to its initial discovery and a narrow spectrum of observed activity. This guide provides a comparative analysis based on the available data, highlighting the known attributes of each compound and identifying critical knowledge gaps for this compound.

Overview and Current Status

Copper Oxychloride: A stalwart in disease management, copper oxychloride is an inorganic contact fungicide and bactericide used for decades in conventional and organic agriculture. It is known for its broad-spectrum efficacy against a wide range of fungal and bacterial pathogens on various crops, including fruits, vegetables, and ornamentals.[1] Its mode of action is multi-sited, which contributes to a low risk of resistance development in target pathogens.[2][3]

This compound: A novel α-pyrone metabolite, this compound was first isolated from the culture broth of a plant-associated actinomycete, Streptomyces sp. TP-A0569.[4] The initial and, to date, only significant report on its activity demonstrated an in vivo inhibitory effect on the infection of Chinese cabbage seedlings by Alternaria brassicicola, the causal agent of Alternaria leaf spot.[4] Notably, the same study reported that this compound exhibited no in vitro fungicidal activity, suggesting a mode of action that may involve the plant's defense mechanisms or inhibition of fungal pathogenicity factors rather than direct toxicity to the fungus.[4] Currently, this compound is not a commercially available fungicide, and there is no evidence of it being in advanced stages of development.

Mechanism of Action

Copper Oxychloride: The fungicidal and bactericidal activity of copper oxychloride is attributed to the release of copper ions (Cu²⁺) on the plant surface in the presence of moisture.[2][5] These ions are non-specifically taken up by fungal spores and bacteria. Inside the pathogen's cells, the copper ions act on multiple sites, denaturing proteins and enzymes, disrupting cellular respiration, and interfering with membrane integrity.[2][5] This multi-site action makes it very difficult for pathogens to develop resistance.[2]

CopperOxychloride_MoA cluster_plant Plant Surface cluster_pathogen Pathogen Cell Cu_Oxy Copper Oxychloride (Cu2(OH)3Cl) Cu_ions Copper Ions (Cu²⁺) Cu_Oxy->Cu_ions Release in moisture Proteins Proteins & Enzymes Cu_ions->Proteins Denaturation Membrane Cell Membrane Cu_ions->Membrane Disruption Respiration Cellular Respiration Cu_ions->Respiration Inhibition Cell_Death Pathogen Death Proteins->Cell_Death Membrane->Cell_Death Respiration->Cell_Death

Figure 1: Mechanism of Action of Copper Oxychloride.

This compound: The mechanism of action for this compound is not yet elucidated. The observation that it inhibits infection in vivo without direct in vitro fungicidal activity suggests it may act as a plant defense elicitor or by interfering with the pathogen's infection process, such as the production of virulence factors.[4] Further research is required to understand the signaling pathways involved. As this compound is an α-pyrone, its mode of action might involve the disruption of cell membranes or other cellular modifications in the pathogen, similar to other compounds in this class.

Performance Data

Quantitative performance data for this compound is not available in the public domain beyond the initial discovery. In contrast, extensive data exists for copper oxychloride against a wide array of pathogens. The following tables summarize representative efficacy data for copper oxychloride.

Table 1: Efficacy of Copper Oxychloride Against Various Fungal and Bacterial Diseases

CropDisease NamePathogenEfficacy (%)Reference/Notes
CucumberDowny MildewPseudoperonospora cubensis53 - 67Efficacy varied between commercial formulations.[1][3]
PeachLeaf CurlTaphrina deformansup to 81Applied at specific physiological stages.[5]
OliveLeaf SpotSpilocaea oleagineaHighDemonstrated significant control of the disease.
Bell PepperLeaf Blight & Fruit RotPhytophthora nicotianaeHighShowed 100% disease control in detached leaf assays.[6]
AppleFire BlightErwinia amylovoraHighShowed protective activity against fire blight.[7]
PaprikaBacterial Leaf SpotXanthomonas campestrisHighEffective in reducing disease incidence.[8]

Note: Efficacy can be influenced by application timing, disease pressure, and environmental conditions.

Table 2: Comparative Summary of Fungicide Characteristics

CharacteristicThis compoundCopper Oxychloride
Chemical Class α-PyroneInorganic Copper Compound
Spectrum of Activity Narrow (demonstrated against Alternaria brassicicola on Chinese cabbage)Broad-spectrum (effective against a wide range of fungi and bacteria)[1]
Mode of Action Unknown; potentially indirect (e.g., plant defense elicitor)[4]Multi-site contact activity; disrupts multiple cellular processes in pathogens[2][5]
Resistance Risk UnknownLow, due to its multi-site mode of action[2][3]
Commercial Status Not commercially availableWidely available in numerous formulations
Data Availability Very limited; confined to initial discovery publicationExtensive; numerous studies on efficacy, phytotoxicity, and environmental fate

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available beyond the description in the initial discovery paper. The following provides a generalized workflow for fungicide efficacy testing, which would be applicable to further studies on this compound, and a summary of a typical protocol for evaluating copper oxychloride.

Fungicide_Evaluation_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Isolation Pathogen Isolation & Culture Screening Mycelial Growth Inhibition Assay Isolation->Screening Spore Spore Germination Assay Isolation->Spore MIC Determine MIC/EC50 Screening->MIC Spore->MIC Plant_Prep Host Plant Propagation MIC->Plant_Prep Promising candidates Treatment Fungicide Application (Preventative/Curative) Plant_Prep->Treatment Inoculation Pathogen Inoculation Treatment->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Assessment Disease Severity Assessment Incubation->Assessment

Figure 2: General Experimental Workflow for Fungicide Efficacy Evaluation.

Experimental Protocol for Copper Oxychloride Efficacy against Cucumber Downy Mildew (Adapted from Fani et al., 2021) [1][3][9]

  • Experimental Design: A randomized complete block design is typically used with multiple replications.

  • Treatments: Various commercial formulations of copper oxychloride are applied at recommended rates. An untreated control and a standard fungicide are included for comparison.

  • Application: Foliar sprays are initiated at the onset of disease symptoms and repeated at regular intervals (e.g., weekly).

  • Inoculation: In greenhouse studies, plants may be artificially inoculated with a spore suspension of Pseudoperonospora cubensis. In field trials, natural infection is often relied upon.

  • Disease Assessment: Disease severity is evaluated at different time points by visually estimating the percentage of leaf area affected by downy mildew lesions.

  • Data Analysis: The collected data on disease severity are statistically analyzed (e.g., using ANOVA) to determine significant differences between treatments. Efficacy is calculated relative to the untreated control.

Conclusion and Future Directions

The comparative analysis of this compound and copper oxychloride is constrained by a profound lack of data for the former. Copper oxychloride remains a vital tool in disease management due to its proven broad-spectrum efficacy, multi-site mode of action, and low resistance risk.

For this compound to be considered a viable alternative or complementary fungicide, extensive research is imperative. Key areas for future investigation include:

  • Elucidation of the Mode of Action: Understanding how this compound inhibits fungal infection in vivo without direct fungicidal activity is critical. This could reveal novel targets for fungicide development.

  • Spectrum of Activity: The efficacy of this compound needs to be evaluated against a wide range of economically important plant pathogens.

  • Performance Optimization: Dose-response studies and formulation development are necessary to determine optimal application strategies.

  • Phytotoxicity and Environmental Fate: As with any potential agrochemical, the safety profile of this compound for host plants and the environment must be thoroughly assessed.

Until such data becomes available, this compound remains a scientifically interesting natural product with yet-to-be-determined potential in practical agriculture, while copper oxychloride continues to be a reliable and well-understood fungicide.

References

Benchmarking Fistupyrone's Performance Against Other Biofungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for effective and sustainable solutions to combat fungal plant diseases, biofungicides are gaining prominence. This guide provides a comparative analysis of Fistupyrone, a novel biofungicide, against other established microbial-based biofungicides. The focus is on their efficacy against pathogenic fungi from the Alternaria genus, notorious for causing significant crop damage.

Introduction to this compound

This compound is a microbial metabolite, a pyrone derivative, isolated from the culture broth of Streptomyces sp. TP-A0569.[1] It has demonstrated a unique mode of action, primarily inhibiting the infection process of Alternaria brassicicola, the causal agent of Alternaria leaf spot in Chinese cabbage, rather than exhibiting direct fungicidal activity on the vegetative fungal growth in vitro.[1][2]

Comparative Performance Data

The following tables summarize the performance of this compound and other selected biofungicides against Alternaria species. It is important to note that the data presented here is compiled from various independent studies and not from a single head-to-head comparative trial.

Table 1: Performance of this compound against Alternaria brassicicola

BiofungicideActive Ingredient/OrganismTarget PathogenEfficacy MetricConcentrationResultReference
This compoundThis compoundAlternaria brassicicolaInhibition of spore germination0.1 ppmSignificant inhibition[3]
This compoundThis compoundAlternaria brassicicolaInhibition of appressorial formation0.1 ppmSignificant inhibition[3]
This compoundThis compoundAlternaria brassicicolaInhibition of infection hypha formation0.1 ppmSignificant inhibition[3]
This compoundThis compoundAlternaria brassicicolaReduction of lesion formation1 ppmSignificant reduction[3]

Table 2: Performance of Other Biofungicides against Alternaria spp.

Biofungicide (Organism)Active PrincipleTarget PathogenEfficacy MetricResultReference
Bacillus subtilis subsp. spizizenii (MM19)Phthalic acid estersAlternaria alternataMycelial growth inhibition83.99%
Bacillus subtilis Y17BLipopeptidesAlternaria alternataMycelial growth inhibition61.3% (fresh culture), 76% (500 µg/ml LPs)[4]
Streptomyces hygroscopicus JY-22Culture filtrateAlternaria alternataMycelial growth inhibition (10x dilution)71.39%[5]
Streptomyces hygroscopicus JY-22Culture filtrateAlternaria alternataSpore germination inhibition (10x dilution)80.52%[5]
Trichoderma virideNot specifiedAlternaria brassicicolaMycelial growth inhibition83.09%[6]
Ulocladium atrumCompetition, production of antifungal compoundsAlternaria alternataModerate antifungal activity

Mode of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of the early stages of fungal infection.[3] The precise molecular target and signaling pathway are still under investigation. For other biofungicides, the mechanisms are more varied.

  • Bacillus subtilis strains are known to produce a variety of potent antifungal lipopeptides, such as surfactin, fengycin, and iturin.[4] These compounds can disrupt fungal cell membranes and interfere with their growth and development.

  • Streptomyces species are a rich source of secondary metabolites with diverse biological activities, including antifungal compounds. Their culture filtrates have been shown to inhibit both mycelial growth and spore germination of Alternaria species.[5]

  • Ulocladium atrum is believed to work through competition for nutrients and space on the plant surface, and it may also produce antifungal metabolites that inhibit the growth of pathogenic fungi.[7]

Diagram 1: Generalized Mode of Action for Microbial Biofungicides

Biofungicide_Mode_of_Action cluster_0 Microbial Biofungicide cluster_1 Mechanisms of Action cluster_2 Effect on Pathogen Biofungicide Bacillus subtilis Streptomyces spp. Ulocladium atrum Antibiosis Production of Antifungal Compounds (e.g., Lipopeptides) Biofungicide->Antibiosis Secretes Competition Competition for Nutrients and Space Biofungicide->Competition Outcompetes ISR Induced Systemic Resistance in Host Plant Biofungicide->ISR Stimulates Pathogen Alternaria spp. Antibiosis->Pathogen Inhibits Growth Competition->Pathogen Limits Growth ISR->Pathogen Enhances Defense Against

Caption: Generalized mechanisms of action for microbial biofungicides against plant pathogens.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of biofungicides.

In Vitro Antifungal Activity Assay (Dual Culture)
  • Pathogen Culture: The target fungal pathogen (e.g., Alternaria brassicicola) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium is available.

  • Biofungicide Inoculation: A mycelial plug or a specified concentration of the biofungicide agent (e.g., a bacterial suspension or fungal spore suspension) is placed at one edge of a fresh PDA plate.

  • Pathogen Inoculation: A mycelial plug of the target pathogen is placed at the opposite edge of the same PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 7 days).

  • Data Collection: The radial growth of the pathogen in the direction of the biofungicide and in the opposite direction is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the radial growth of the pathogen in the control plate and T is the radial growth of the pathogen in the dual culture plate.

Spore Germination Assay
  • Spore Suspension Preparation: A spore suspension of the target pathogen is prepared in sterile distilled water and the concentration is adjusted using a hemocytometer.

  • Treatment: The spore suspension is mixed with different concentrations of the biofungicide or its culture filtrate. A control is prepared with sterile distilled water.

  • Incubation: A drop of each mixture is placed on a sterile glass slide or in a well of a microtiter plate and incubated in a humid chamber at a controlled temperature for a specific duration.

  • Microscopic Examination: The number of germinated and non-germinated spores is counted under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: The percentage of spore germination inhibition is calculated.

Diagram 2: Experimental Workflow for Biofungicide Efficacy Testing

Experimental_Workflow Start Isolate and Culture Biofungicide and Pathogen In_Vitro In Vitro Assays Start->In_Vitro Dual_Culture Dual Culture Assay (Mycelial Growth Inhibition) In_Vitro->Dual_Culture Spore_Germination Spore Germination Assay In_Vitro->Spore_Germination In_Vivo In Vivo / Greenhouse Trials Dual_Culture->In_Vivo Spore_Germination->In_Vivo Plant_Inoculation Plant Treatment and Pathogen Inoculation In_Vivo->Plant_Inoculation Disease_Assessment Disease Severity Assessment Plant_Inoculation->Disease_Assessment Data_Analysis Data Analysis and Efficacy Calculation Disease_Assessment->Data_Analysis

Caption: A typical workflow for evaluating the efficacy of a biofungicide against a plant pathogen.

Conclusion

This compound presents a promising and novel approach to biofungicide development with its targeted inhibition of the fungal infection process. While direct comparative data is still emerging, the available information suggests its potential as an effective agent against Alternaria brassicicola. The other highlighted biofungicides, based on Bacillus, Streptomyces, and Ulocladium species, also demonstrate significant efficacy against Alternaria pathogens through different modes of action. Further research involving direct, standardized comparative trials is crucial to fully elucidate the relative performance of these biofungicides and to optimize their application in integrated pest management strategies.

References

Long-Term Efficacy of Fistupyrone in Field Trials: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of long-term field trial data for the novel antifungal compound Fistupyrone. While initial research has identified its potential in controlling specific plant pathogens, extensive, comparative field studies establishing its long-term efficacy against other alternatives are not yet publicly available.

This compound, a metabolite isolated from the bacterium Streptomyces sp. TP-A0569, has been identified as an inhibitor of infection by Alternaria brassicicola, the fungal pathogen that causes Alternaria leaf spot on Chinese cabbage.[1] Notably, the compound was found to prevent infection in vivo without demonstrating direct fungicidal activity in vitro.[1] This suggests a mode of action that may involve the host plant's defense mechanisms rather than direct toxicity to the fungus.

Despite this promising initial discovery, there is a lack of published research detailing large-scale, long-term field trials. Consequently, quantitative data on its performance, durability, and comparative effectiveness against other established fungicides under real-world agricultural conditions are not available. This information is crucial for researchers, scientists, and drug development professionals to objectively assess its potential as a viable agricultural product.

The General Role of Streptomyces in Agriculture

The genus Streptomyces is a well-known source of bioactive compounds with significant applications in agriculture.[2][3][4][5][6] These soil-dwelling bacteria are prolific producers of a wide array of secondary metabolites, including antibiotics, antifungals, and other compounds that can act as biocontrol agents against various plant pathogens.[2][3][4][5][6] Their ability to colonize plant roots and produce these beneficial compounds makes them a promising avenue for developing sustainable agricultural solutions.[2]

Data and Methodologies: A Notable Gap

The core requirements for a comparative guide, including structured data tables and detailed experimental protocols from field trials, cannot be fulfilled at this time due to the absence of relevant studies on this compound. Similarly, the specific signaling pathways in plants that this compound may modulate remain unelucidated, precluding the creation of the requested diagrams.

Future Outlook

The initial findings on this compound's unique mode of action warrant further investigation. Future research, including comprehensive and long-term field trials, will be essential to determine its practical efficacy, optimal application strategies, and overall potential as a commercial fungicide. Until such data becomes available, a thorough comparison with existing alternatives remains speculative.

References

Comparative Transcriptomic Analysis of Alternaria brassicicola Following Fistupyrone Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical and Comparative Overview

Disclaimer: To date, no public studies have reported on the transcriptomic effects of Fistupyrone on Alternaria brassicicola. This guide presents a hypothetical comparison based on the known biological effects of this compound and draws comparative data from a transcriptomic study on the closely related species, Alternaria alternata, treated with other antifungal agents. This information is intended to provide a framework for future research in this area.

This compound, a metabolite isolated from Streptomyces sp. TP-A0569, has demonstrated a significant inhibitory effect on the in vivo infection of Chinese cabbage by Alternaria brassicicola. Notably, its primary mode of action appears to be the irreversible inhibition of spore germination, thereby preventing the initiation of the infection process. In contrast to many broad-spectrum fungicides, this compound shows specificity, as it does not significantly affect the mycelial growth of A. brassicicola or the spore germination and mycelial growth of A. alternata.

This guide provides a comparative framework for understanding the potential transcriptomic landscape of A. brassicicola when treated with this compound. For comparative purposes, we will reference a study on Alternaria alternata treated with three fungicides possessing distinct mechanisms of action: Fludioxonil, Mancozeb, and Prochloraz[1].

Comparative Transcriptomic Data of Alternaria alternata Treated with Fungicides

The following tables summarize the differentially expressed genes (DEGs) and enriched pathways in Alternaria alternata after treatment with Fludioxonil, Mancozeb, and Prochloraz at their respective EC50 doses[1]. This data provides a benchmark for the types of transcriptomic changes that can be expected in Alternaria species in response to antifungal compounds.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Alternaria alternata Following Fungicide Treatment [1]

FungicideTotal DEGsUpregulated DEGsDownregulated DEGs
Fludioxonil3,4561,8901,566
Mancozeb1,234789445
Prochloraz2,8791,5671,312

Table 2: Enriched Gene Ontology (GO) Terms for Upregulated DEGs in Alternaria alternata [1]

FungicideBiological ProcessMolecular FunctionCellular Component
Fludioxonil Ribosome biogenesis, TranslationStructural constituent of ribosome, RNA bindingRibosome, Cytosol
Mancozeb Lipid metabolism, Carbohydrate metabolismOxidoreductase activity, Catalytic activityMembrane, Cytoplasm
Prochloraz Carbohydrate metabolism, Response to stressTransporter activity, ATP bindingIntegral component of membrane, Mitochondrion

Table 3: Enriched KEGG Pathways for Upregulated DEGs in Alternaria alternata [1]

FungicideEnriched KEGG Pathways
Fludioxonil Ribosome biogenesis in eukaryotes, Aminoacyl-tRNA biosynthesis
Mancozeb Pyruvate metabolism, Fatty acid degradation
Prochloraz Starch and sucrose metabolism, Glycolysis / Gluconeogenesis

Experimental Protocols

A detailed methodology is crucial for reproducible comparative transcriptomic studies. The following protocol is a synthesized representation of standard practices used in fungal transcriptomics research.

Fungal Culture and Treatment
  • Alternaria brassicicola Cultivation: The fungus is grown on Potato Dextrose Agar (PDA) at 25°C for 10-14 days to induce sporulation.

  • Spore Suspension: Spores are harvested by flooding the agar surface with sterile distilled water and gently scraping with a sterile glass rod. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fungicide Treatment: The spore suspension is divided into treatment and control groups. For the treatment group, this compound is added to the spore suspension at its effective concentration (e.g., 0.1 ppm). The control group receives an equivalent volume of the solvent used to dissolve this compound.

  • Incubation: Both groups are incubated under conditions that promote germination (e.g., 25°C, high humidity) for a time course determined by preliminary experiments to capture early, mid, and late stages of germination inhibition.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Fungal spores are collected by centrifugation at each time point. Total RNA is extracted using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/280 ratio of ~2.0) and integrity (RIN > 7.0) are selected for library preparation.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first and second-strand cDNA are synthesized. The cDNA fragments undergo end-repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are processed to remove adapter sequences and low-quality reads using tools like Trimmomatic.

  • Read Mapping: The clean reads are mapped to the Alternaria brassicicola reference genome using a splice-aware aligner such as HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between the this compound-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered differentially expressed.

  • Functional Annotation and Enrichment Analysis: The differentially expressed genes are subjected to Gene Ontology (GO) and KEGG pathway enrichment analysis to identify the biological processes and pathways affected by this compound treatment.

Visualizations

Fistupyrone_Inhibition Spore Dormant Spore Hydration Hydration Spore->Hydration Activation Metabolic Activation Hydration->Activation GermTube Germ Tube Emergence Activation->GermTube Appressorium Appressorium Formation GermTube->Appressorium Infection Host Infection Appressorium->Infection This compound This compound This compound->Activation Inhibits

Caption: Inhibition of A. brassicicola spore germination by this compound.

Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis FungalCulture Fungal Culture & Spore Harvesting Treatment This compound Treatment (vs. Control) FungalCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment Analysis DEG_Analysis->Functional_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Logical_Comparison cluster_this compound This compound (Hypothetical Effect) cluster_OtherFungicides Other Fungicides (Observed Effects in A. alternata) Fistu_MoA Inhibits Spore Germination Fistu_Transcriptome Hypothesized Transcriptomic Impact: - Downregulation of genes for metabolic activation - Disruption of cell cycle initiation genes - Altered expression of signaling pathway components Fistu_MoA->Fistu_Transcriptome Comparison Comparative Analysis Fistu_Transcriptome->Comparison Fludioxonil Fludioxonil: Impacts ribosome biogenesis Fludioxonil->Comparison Mancozeb Mancozeb: Disrupts lipid and carbohydrate metabolism Mancozeb->Comparison Prochloraz Prochloraz: Affects carbohydrate metabolism and transport Prochloraz->Comparison

References

Safety Operating Guide

Proper Disposal of Fistupyrone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Fistupyrone, a novel pyrone derivative. Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. These procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, in accordance with general best practices for chemical waste management.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all relevant personnel are equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A fume hood should be used to mitigate the risk of inhalation.

In the event of a spill, immediately alert laboratory personnel and follow established institutional protocols for chemical spill cleanup.

This compound Waste Classification and Segregation

Due to the lack of specific hazard data, all this compound waste, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.

Key Principles for Segregation:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container. This includes unused or expired reagents, as well as any contaminated items such as weigh boats, filter paper, and pipette tips.

  • Liquid Waste: Aqueous and organic solvent solutions containing this compound should be collected in separate, compatible, and clearly labeled waste containers. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

All waste containers must be clearly labeled with "Hazardous Waste - this compound" and include the date of accumulation.

Disposal Procedures: A Decision-Making Workflow

The following flowchart outlines the decision-making process for the proper disposal of this compound waste.

Fistupyrone_Disposal_Workflow start Start: this compound Waste Generated classify Classify as Hazardous Waste (No SDS Available) start->classify segregate Segregate Waste by Type (Solid, Liquid, Sharps) classify->segregate solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container (Aqueous/Organic) segregate->liquid_waste sharps_waste Sharps Container segregate->sharps_waste label Label Containers Clearly: 'Hazardous Waste - this compound' solid_waste->label liquid_waste->label sharps_waste->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal store->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

  • Characterize the Waste: Identify whether the this compound waste is solid, liquid (aqueous or organic), or contaminated sharps.

  • Select Appropriate Containers: Use containers that are compatible with the chemical nature of the waste and are in good condition with secure lids.

  • Label Containers: Affix a hazardous waste label to each container before adding any waste. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Segregate and Collect Waste:

    • Place solid this compound waste into its designated container.

    • Pour liquid this compound waste into the appropriate liquid waste container using a funnel to prevent spills. Do not fill containers beyond 90% capacity.

    • Deposit contaminated sharps directly into the designated sharps container.

  • Store Waste Securely: Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide them with all available information on the compound.

  • Decontaminate Empty Containers: Any containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous waste.

Environmental Considerations and Spill Management

Given the unknown environmental fate and toxicity of this compound, it is imperative to prevent its release into the environment.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.

  • Do Not Dispose in Regular Trash: Uncontained this compound and contaminated materials must not be placed in the regular trash.

In the event of a spill, the following logical steps should be taken:

Spill_Response_Plan spill This compound Spill Occurs alert Alert Personnel & Evacuate Area (if necessary) spill->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into a Labeled Waste Bag/Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous this compound Waste decontaminate->dispose

Caption: Logical flow for responding to a this compound spill.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Handling Protocols for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Fistupyrone" (Molecular Formula: C10H14O3) is not available in publicly accessible databases. The following information provides essential, general guidance for handling novel or uncharacterized chemical compounds in a laboratory setting. This is not a substitute for a substance-specific risk assessment and the official SDS, which must be obtained from the manufacturer or supplier before any handling, use, or disposal of this compound.

Immediate Safety and Logistical Information

When handling a novel compound like this compound, for which specific hazard data is unavailable, it is crucial to treat the substance as potentially hazardous. The following tables summarize the recommended personal protective equipment (PPE), handling procedures, and disposal plan based on general laboratory best practices for unknown chemicals.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table outlines the minimum recommended PPE for handling this compound, assuming it may be a potent, irritant, or sensitizing agent.

Body Part Protection Specification Rationale
Eyes Safety GogglesANSI Z87.1-rated, chemical splash goggles.Protects eyes from splashes, mists, and fine powders.
Face Face ShieldTo be worn in conjunction with safety goggles.Provides a secondary layer of protection for the face from splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves. Double-gloving is recommended.Prevents skin contact. Check for breakthrough times if known.
Body Laboratory CoatFlame-resistant, fully buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Fume Hood or RespiratorWork should be conducted in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes inhalation exposure to vapors, aerosols, or dust.
Feet Closed-toe ShoesLeather or other chemical-resistant material.Protects feet from spills and falling objects.
Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Procedure Guideline Key Considerations
Receiving Inspect the package for any signs of damage or leakage in a well-ventilated area.Wear appropriate PPE during inspection.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials.The container should be tightly sealed and clearly labeled.
Weighing/Aliquoting Conduct in a chemical fume hood or a ventilated balance enclosure.Use appropriate tools to minimize dust generation.
Dissolving Add the compound slowly to the solvent.Be aware of potential exothermic reactions.
General Handling Avoid direct contact and inhalation. Wash hands thoroughly after handling.Do not eat, drink, or smoke in the laboratory.
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Stream Disposal Method Regulatory Compliance
Unused this compound Dispose of as hazardous chemical waste through a licensed contractor.Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware Decontaminate if possible, or dispose of as hazardous waste.Do not mix with general laboratory waste.
Contaminated PPE Dispose of as hazardous waste.Gloves, disposable lab coats, etc., should be collected in a designated, sealed waste container.
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate for hazardous waste disposal. The container may then be disposed of according to institutional guidelines.Ensure all chemical residue is removed before disposal of the container.

Experimental Workflow for Handling a Novel Compound

The following diagram illustrates a generalized workflow for handling a novel chemical compound like this compound in a research and development setting.

G cluster_0 Preparation cluster_1 Execution cluster_2 Post-Experiment Obtain SDS and Conduct Risk Assessment Obtain SDS and Conduct Risk Assessment Assemble Required PPE Assemble Required PPE Obtain SDS and Conduct Risk Assessment->Assemble Required PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Assemble Required PPE->Prepare Work Area (Fume Hood) Weigh/Aliquot Compound Weigh/Aliquot Compound Prepare Work Area (Fume Hood)->Weigh/Aliquot Compound Perform Experiment Perform Experiment Weigh/Aliquot Compound->Perform Experiment Record Observations Record Observations Perform Experiment->Record Observations Decontaminate Work Area Decontaminate Work Area Record Observations->Decontaminate Work Area Segregate and Label Waste Segregate and Label Waste Decontaminate Work Area->Segregate and Label Waste Dispose of Waste Dispose of Waste Segregate and Label Waste->Dispose of Waste

Caption: General workflow for handling a novel chemical compound.

Experimental Protocols

As no specific experimental protocols involving this compound are publicly available, a detailed methodology cannot be provided. When developing an experimental protocol for a novel compound, the following general steps should be taken:

  • Literature Review: Conduct a thorough search for any information on the compound or structurally similar compounds to anticipate its properties and reactivity.

  • Small-Scale Trial: Begin with a small-scale experiment to assess the compound's behavior under the proposed experimental conditions.

  • Step-by-Step Protocol Development: Clearly outline each step of the experiment, including the quantities of all reagents, reaction conditions (temperature, time), and work-up procedures.

  • Analytical Methods: Define the analytical methods that will be used to monitor the reaction and characterize the product.

  • Safety Review: Conduct a thorough safety review of the protocol, identifying potential hazards at each step and outlining mitigation strategies.

By adhering to these general safety principles and developing a robust experimental plan, researchers can work safely with novel compounds like this compound, even in the absence of complete hazard information. Always prioritize safety and seek guidance from your institution's Environmental Health and Safety (EHS) department.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.